2-Chloro-4-iodo-6-methylphenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-iodo-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKDIRULMFXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-iodo-6-methylphenol
This guide provides a detailed, research-grade overview of a robust synthetic pathway to 2-Chloro-4-iodo-6-methylphenol (CAS No: 1630906-44-3), a halogenated phenol derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and provide actionable protocols for laboratory execution.
Strategic Analysis: A Retrosynthetic Approach
The most logical and efficient synthesis of this compound begins with a common and inexpensive starting material, 2-methylphenol (o-cresol). The strategy involves a sequential, two-step electrophilic aromatic substitution process. First, a regioselective chlorination is performed, followed by a site-specific iodination.
The disconnection is visualized as follows:
References
Physicochemical characteristics of 2-Chloro-4-iodo-6-methylphenol
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-4-iodo-6-methylphenol
Introduction: Unveiling a Niche Halogenated Phenol
This compound is a substituted aromatic compound of interest in synthetic chemistry and drug discovery. As a halogenated phenol, its unique electronic and steric properties, conferred by the presence of chloro, iodo, and methyl groups on the phenol ring, make it a valuable intermediate. This guide provides a comprehensive overview of its physicochemical characteristics, analytical methodologies, and handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences. Its potential application as a building block for protein degraders highlights its relevance in modern medicinal chemistry research.[1]
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation.
-
IUPAC Name: this compound[2]
-
Canonical SMILES: CC1=CC(=CC(=C1O)Cl)I[2]
-
InChI Key: IUUKDIRULMFXBK-UHFFFAOYSA-N[2]
The structure consists of a phenol ring substituted with a methyl group at position 6, a chlorine atom at position 2, and an iodine atom at position 4. This specific substitution pattern dictates its reactivity and physical properties. The hydroxyl group is a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions, though in this case, these positions are already occupied.[3]
Physicochemical Properties: A Data-Driven Profile
Experimental data for this specific compound is not widely published. Therefore, this section combines computed data from reliable chemical databases with expected properties based on structurally similar compounds. These values provide a strong basis for experimental design.
| Property | Value / Expected Range | Data Source / Basis |
| Molecular Weight | 268.48 g/mol | PubChem[1][2] |
| Physical Form | Expected to be a solid at room temperature | Based on similar substituted phenols |
| Melting Point | Not available (expected to be > room temp.) | N/A |
| Boiling Point | Not available (expected to be > 195 °C) | Comparison to 2-Chloro-4-methylphenol (195-196 °C)[4] |
| XLogP3 (logP) | 3.2 | Computed by PubChem[2] |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | Computed by PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 (from the hydroxyl oxygen) | Computed by PubChem[2] |
| Solubility | Low solubility in water; Soluble in organic solvents (e.g., Methanol, DMSO, Chloroform) | Inferred from high logP and general phenol properties |
Expert Insight: The computed XLogP3 value of 3.2 indicates significant lipophilicity, suggesting the compound will have low aqueous solubility but good permeability across biological membranes. This is a critical parameter in drug development for predicting absorption and distribution.
Analytical Methodologies: Protocols for Characterization
Characterizing this compound requires a multi-technique approach to confirm its identity, purity, and structure.
Chromatographic Analysis (Purity Assessment)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[5]
Protocol: Reverse-Phase HPLC-UV
-
System Preparation:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A C18 column is chosen for its excellent retention of hydrophobic molecules like this halogenated phenol. Formic acid is used as a mobile phase modifier to ensure good peak shape by suppressing the ionization of the phenolic hydroxyl group.
-
-
Method Parameters:
-
Gradient: Start at 60% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 220 nm and 280 nm.
-
Rationale: A gradient elution is necessary to ensure the timely elution of the highly lipophilic analyte. Detection at multiple wavelengths helps in identifying potential impurities that may have different absorption maxima.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.
-
-
Validation: The method should be validated for linearity, accuracy, and precision as per standard guidelines to ensure data integrity.[5]
Caption: Step-by-step workflow for determining compound purity via HPLC-UV analysis.
Reactivity and Stability
-
Reactivity: The hydroxyl group makes the aromatic ring highly activated towards electrophilic substitution, although the primary reactive sites are blocked. T[3]he phenolic proton is acidic and will react with bases to form a phenoxide ion. The carbon-iodine bond is the most likely site for nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), making it a versatile synthetic intermediate.
-
Stability and Storage: The compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and bases. I[6]t should be protected from light. Under these conditions, the material is expected to be stable.
Safety and Handling
No specific toxicological data is available for this compound. Therefore, precautions must be based on the data for similar halogenated phenols. Compounds like 2-chloro-6-methylphenol and 4-chloro-2-methylphenol are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.
[7][8]* Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. *[7][9] Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling. *[9] First Aid:
- Eyes: Immediately flush with plenty of water for at least 15 minutes.
- Skin: Wash off immediately with soap and plenty of water.
- Inhalation: Remove to fresh air.
- Ingestion: Do NOT induce vomiting. Call a physician.
This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data is limited, this guide synthesizes computed data, established analytical principles, and knowledge from analogous structures to provide a robust framework for its safe handling, characterization, and use. The proposed analytical methods provide a clear path for researchers to validate the quality and purity of this compound in their work.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C7H6ClIO | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 4. 2-氯-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloro-4-iodo-6-methylphenol: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Strategic Synthetic Intermediate
In the rapidly evolving landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular entities with precise therapeutic functions is paramount. Among the vast arsenal of chemical tools, halogenated phenols have consistently demonstrated their utility as versatile intermediates.[1][2] This guide focuses on a particularly strategic, yet sparsely documented compound: 2-Chloro-4-iodo-6-methylphenol (CAS Number: 1630906-44-3). While detailed literature on this specific molecule is limited, its structural motifs—a chlorinated and iodinated cresol backbone—suggest significant potential, particularly in the synthesis of complex bioactive molecules. Notably, its classification as a "Protein Degrader Building Block" positions it as a key component in the development of next-generation therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6][7]
This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, predicted spectroscopic data, and critical safety and handling information. The insights provided herein are grounded in established chemical principles and data from analogous structures, offering a robust framework for the practical application of this promising chemical entity.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in the table below, based on available data.[8]
| Property | Value | Source |
| CAS Number | 1630906-44-3 | [8] |
| Molecular Formula | C₇H₆ClIO | [8] |
| Molecular Weight | 268.48 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| Canonical SMILES | CC1=CC(=CC(=C1O)Cl)I | [8] |
| Appearance | Predicted: Solid | - |
| Solubility | Predicted: Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | - |
Proposed Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound from o-cresol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-methylphenol
This initial step focuses on the selective ortho-chlorination of o-cresol. The hydroxyl and methyl groups of o-cresol are ortho- and para-directing. Since the para position is unhindered, some para-chlorinated isomer may form. However, the ortho-chlorination is often favored under controlled conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, 1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-chloro-6-methylphenol.
Step 2: Synthesis of this compound
The second step involves the iodination of the intermediate, 2-chloro-6-methylphenol. The electron-donating hydroxyl and methyl groups, along with the existing chloro substituent, will direct the incoming electrophilic iodine to the vacant para position.
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2-chloro-6-methylphenol (1.0 eq) in glacial acetic acid.
-
Reagent Addition: To this solution, add a solution of iodine monochloride (ICl, 1.1 eq) in glacial acetic acid dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a solution of sodium thiosulfate (Na₂S₂O₃) in water to quench the excess iodine. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product, this compound.
Predicted Spectroscopic Data
While experimental spectra for this compound are not publicly available, we can predict the key features of its NMR, IR, and Mass spectra based on its structure and data from analogous compounds.[11][12][13][14][15]
¹H NMR (Proton NMR)
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton at position 5 (meta to both the hydroxyl and chloro groups) will likely appear as a singlet, and the proton at position 3 (meta to the hydroxyl and methyl groups) will also appear as a singlet. Due to the deshielding effect of the adjacent iodine, the proton at position 5 is expected to be downfield compared to the proton at position 3.
-
Methyl Protons: A singlet corresponding to the three methyl protons will be observed in the upfield region (δ 2.0-2.5 ppm).
-
Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group will be present, with its chemical shift being concentration and solvent-dependent (typically δ 4.5-6.0 ppm).
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. The carbon atoms attached to the electronegative oxygen, chlorine, and iodine atoms will be significantly downfield.
IR (Infrared) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): The methyl C-H stretching will be observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: The C-O stretching of the phenol will result in a strong band around 1200-1260 cm⁻¹.
-
C-Cl and C-I Stretches: The carbon-halogen stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
MS (Mass Spectrometry)
The mass spectrum will show a molecular ion peak (M⁺) at m/z 268, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak will be observed, which is characteristic of the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of methyl, chloro, and iodo radicals.
Applications in Drug Development: A Key Building Block for Targeted Protein Degraders
The designation of this compound as a "Protein Degrader Building Block" underscores its importance in the synthesis of PROTACs and other targeted protein degraders.[3][4][5][6] These bifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The halogen atoms on the phenolic ring of this compound serve as versatile synthetic handles. The iodo group, in particular, is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of linkers or other molecular fragments. The chloro group can also be utilized in specific coupling reactions or can serve to modulate the electronic properties and binding affinity of the final molecule. The phenolic hydroxyl group provides another point for modification or can participate in hydrogen bonding interactions within a protein's binding pocket.
Potential Role in PROTAC Synthesis
Caption: Role of this compound as a building block in PROTAC synthesis.
Safety and Handling
As with all halogenated phenols, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, the general hazards associated with this class of compounds should be considered.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles when handling the compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Skin Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery, particularly in the burgeoning area of targeted protein degradation. While detailed experimental data on this compound is currently limited, this guide provides a comprehensive theoretical framework, including a plausible synthetic route, predicted spectroscopic data, and essential safety information. By leveraging the insights presented here, researchers and scientists can confidently incorporate this versatile building block into their synthetic strategies for the development of novel and impactful therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. precisepeg.com [precisepeg.com]
- 4. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | C7H6ClIO | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GB2062636A - Process for the preparation of -halogenated cresol esters - Google Patents [patents.google.com]
- 10. US4342877A - Process for the preparation of α-halogenated cresol esters - Google Patents [patents.google.com]
- 11. 2-Chloro-6-methylphenol | C7H7ClO | CID 6898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phenol, 2-chloro-6-methyl- [webbook.nist.gov]
- 13. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Phenol, 2-chloro-4-methyl- [webbook.nist.gov]
- 15. Phenol, 2-chloro-4-methyl- [webbook.nist.gov]
An In-Depth Technical Guide to the Reactivity of 2-Chloro-4-iodo-6-methylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and reactivity of 2-chloro-4-iodo-6-methylphenol, a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically accessible hydroxyl group, a moderately reactive chloro substituent, and a highly reactive iodo moiety, allows for a range of selective chemical transformations. This document will delve into the causality behind experimental choices, provide self-validating protocols, and offer authoritative grounding for the synthetic utility of this compound, particularly in the realm of cross-coupling chemistry.
Introduction: Unveiling a Versatile Synthetic Intermediate
This compound, with the chemical formula C₇H₆ClIO, is a halogenated aromatic compound that has garnered interest as a scaffold in the development of complex organic molecules.[1] Its strategic placement of three distinct functional groups—a phenolic hydroxyl, a chlorine atom, and an iodine atom—on a cresol backbone makes it a powerful tool for medicinal chemists and materials scientists. The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility, enabling sequential and site-selective functionalization.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₇H₆ClIO |
| Molecular Weight | 268.48 g/mol |
| CAS Number | 1630906-44-3 |
| Appearance | Off-white to pale yellow solid (predicted) |
| XLogP3 | 3.2 |
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the readily available 2-methylphenol (o-cresol). The synthetic strategy relies on the principles of electrophilic aromatic substitution, where the directing effects of the hydroxyl and methyl groups guide the regioselective introduction of the halogen atoms.
Step 1: Ortho-Chlorination of o-Cresol
The first step involves the selective chlorination of o-cresol at the position para to the hydroxyl group and ortho to the methyl group. This is typically achieved using a mild chlorinating agent to prevent over-halogenation and control regioselectivity.
Experimental Protocol: Synthesis of 2-Chloro-6-methylphenol
-
To a stirred solution of o-cresol (1.0 eq.) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) at 0 °C, add sulfuryl chloride (SO₂Cl₂) (1.05 eq.) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford 2-chloro-6-methylphenol.
Step 2: Para-Iodination of 2-Chloro-6-methylphenol
The subsequent iodination of 2-chloro-6-methylphenol is directed to the position para to the strongly activating hydroxyl group. Various iodinating reagents can be employed, with N-iodosuccinimide (NIS) in the presence of an acid catalyst, or a combination of iodine and an oxidizing agent, being common choices.
Experimental Protocol: Synthesis of this compound
-
Dissolve 2-chloro-6-methylphenol (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-iodosuccinimide (NIS) (1.1 eq.) to the solution.
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄), to activate the iodinating agent.
-
Stir the reaction mixture at room temperature for 12-24 hours, protecting the reaction from light. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to yield this compound.
Caption: Synthetic route to this compound.
The Reactivity Landscape: A Tale of Three Halogens and a Phenol
The synthetic potential of this compound lies in the differential reactivity of its functional groups. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or serve as a directing group in further electrophilic substitutions. However, the most significant aspect of its reactivity is the chemoselective functionalization of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[2] This predictable trend is a consequence of the bond dissociation energies of the carbon-halogen bonds and their propensity to undergo oxidative addition to a low-valent palladium center, which is the rate-determining step in many cross-coupling catalytic cycles. The C-I bond, being the weakest, is significantly more reactive than the C-Cl bond. This substantial difference in reactivity allows for the selective functionalization at the 4-position (iodo) while leaving the 2-position (chloro) intact for subsequent transformations.
Caption: Reactivity hierarchy of functional groups in this compound.
Site-Selective Cross-Coupling Reactions: A Synthetic Playground
The disparate reactivity of the iodo and chloro substituents enables a modular approach to the synthesis of complex, polysubstituted aromatic compounds. The following sections detail the application of this compound in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds. In the case of this compound, the reaction can be selectively performed at the C-I bond, allowing for the introduction of a wide range of aryl or vinyl substituents.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 eq.), an arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.) in a reaction vessel, add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction proceeds efficiently and selectively at the C-I bond of this compound under mild conditions.[3]
Experimental Protocol: Selective Sonogashira Coupling
-
To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)), add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 eq.) and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.05-0.10 eq.).[3]
-
Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), which also acts as a solvent in some cases.
-
Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the desired product by flash column chromatography.
Caption: Selective functionalization of this compound.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4] The selective amination of this compound at the C-I position provides access to valuable 4-amino-2-chloro-6-methylphenol derivatives, which can be further functionalized at the remaining chloro-substituted position.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
In a glovebox, combine this compound (1.0 eq.), an amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.02 eq.), a suitable phosphine ligand (e.g., XPhos, SPhos) (0.02-0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.) in a reaction vial.
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Sequential Cross-Coupling: A Gateway to Molecular Complexity
The true synthetic power of this compound is realized in sequential cross-coupling strategies. Following the selective functionalization of the C-I bond, the less reactive C-Cl bond can be engaged in a second cross-coupling reaction under more forcing conditions. This allows for the controlled and stepwise introduction of two different substituents onto the phenolic ring, providing a rapid route to highly decorated and complex molecular architectures.
Table 3: General Conditions for a Second Cross-Coupling at the C-Cl Position
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 110-130 |
| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | LHMDS | Toluene | 100-120 |
Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox
This compound stands out as a highly versatile and valuable building block in organic synthesis. Its well-defined reactivity profile, governed by the predictable hierarchy of its functional groups, allows for the implementation of robust and selective synthetic strategies. The ability to perform sequential, site-selective cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable molecule.
References
- 1. This compound | C7H6ClIO | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Foundational Analysis: Molecular Structure and Electronic Environment
An In-depth Technical Guide to the Spectral Data of 2-Chloro-4-iodo-6-methylphenol
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound (C₇H₆ClIO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this complex halogenated phenol.
The unequivocal identification of a molecule begins with a thorough understanding of its structure. This compound is a substituted aromatic ring with five distinct non-hydrogen substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a chlorine atom (-Cl), and an iodine atom (-I). Each of these groups exerts a unique electronic influence (both inductive and resonance effects) on the aromatic ring, which is fundamental to interpreting the resulting spectral data.
The IUPAC name for this compound is this compound.[1] Its molecular formula is C₇H₆ClIO, yielding a molecular weight of approximately 268.48 g/mol .[1][2]
To facilitate discussion, the atoms in the molecule are numbered as shown in the diagram below.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and ease of removal.[3] However, for phenols, the hydroxyl proton signal can be broad and its chemical shift variable. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent alternative as it forms a hydrogen bond with the phenolic proton, resulting in a sharper, more defined signal.[3]
General Experimental Protocol: NMR Sample Preparation and Acquisition
The integrity of NMR data is contingent upon a meticulous experimental approach. The following protocol ensures high-quality, reproducible results.
Caption: Standard workflow for NMR data acquisition.
¹H NMR Spectral Analysis (Predicted)
Based on the structure, we can predict the proton NMR spectrum. The molecule has three distinct types of protons: two aromatic protons, a methyl group, and a hydroxyl proton.
-
Aromatic Protons (H3 & H5): These two protons are not chemically equivalent. H3 is ortho to a chlorine and meta to an iodine atom. H5 is ortho to a methyl group and meta to the same iodine atom. They will appear as distinct signals, likely as doublets due to coupling with each other (a small meta-coupling, J ≈ 2-3 Hz). The electron-withdrawing nature of the iodine and chlorine atoms will deshield these protons, shifting them downfield.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a single sharp peak (a singlet), as there are no adjacent protons to couple with.
-
Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature. It will appear as a broad singlet. In a non-hydrogen bonding solvent like CDCl₃, its position is less predictable. Adding a drop of D₂O would cause this peak to disappear, a classic method for identifying exchangeable protons.[4]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H3 | 7.4 - 7.6 | Doublet (d) | 1H | Deshielded by adjacent I and Cl atoms. |
| H5 | 7.0 - 7.2 | Doublet (d) | 1H | Less deshielded than H3. |
| -OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) | 1H | Exchangeable proton, position is solvent-dependent. |
| -CH₃ (C7) | 2.2 - 2.4 | Singlet (s) | 3H | Typical range for an aryl methyl group. |
Note: Predictions are based on standard chemical shift values and data from analogous compounds like 2-chloro-4-methylphenol and other halophenols.[5][6]
¹³C NMR Spectral Analysis (Predicted)
The molecule has 7 carbon atoms, all in unique chemical environments, which should result in 7 distinct signals in the ¹³C NMR spectrum.
-
Aromatic Carbons (C1-C6): The chemical shifts are heavily influenced by the substituents.
-
C1 (ipso-OH): Strongly deshielded by the attached oxygen, appearing furthest downfield in the aromatic region.
-
C2 (ipso-Cl) & C4 (ipso-I): The chemical shifts of carbons bonded to halogens are complex. Chlorine causes a downfield shift, while the heavy iodine atom can cause an upfield shift (the "heavy atom effect").
-
C6 (ipso-CH₃): The carbon bearing the methyl group will be downfield.
-
C3 & C5: These carbons, bonded to hydrogen, will be influenced by their neighbors and appear in the typical aromatic region.
-
-
Methyl Carbon (C7): This aliphatic carbon will appear significantly upfield, characteristic of sp³ hybridized carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | 150 - 155 | Ipso-carbon attached to the electronegative -OH group. |
| C2 | 128 - 133 | Ipso-carbon attached to Cl. |
| C3 | 138 - 142 | Deshielded by adjacent iodine. |
| C4 | 85 - 95 | Ipso-carbon attached to I; significant heavy-atom shielding effect. |
| C5 | 130 - 135 | Aromatic CH. |
| C6 | 125 - 130 | Carbon bearing the methyl group. |
| C7 | 16 - 20 | Aliphatic methyl carbon. |
Note: Predictions are based on established principles and spectral data for related structures like phenol and substituted chlorophenols.[7][8]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, confirming its molecular weight and offering clues to its structure.[9] Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.
Analysis of the Molecular Ion
The exact mass of this compound (C₇H₆ClIO) is 267.91519 Da.[1] The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 268. A key feature will be the isotopic pattern caused by chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak, providing definitive evidence for the presence of a single chlorine atom.
Predicted Fragmentation Pathway
Phenolic compounds exhibit characteristic fragmentation patterns in EI-MS.[10][11] For this compound, the primary fragmentation events are expected to involve the loss of substituents and cleavage of the aromatic ring.
Caption: Predicted major fragmentation pathways in EI-MS.
Table 3: Predicted Key Fragments in the Mass Spectrum
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 268/270 | [C₇H₆ClIO]⁺˙ | Molecular ion ([M]⁺, [M+2]⁺) |
| 253/255 | [C₆H₃ClIO]⁺˙ | Loss of a methyl radical (-•CH₃) from [M]⁺ |
| 141/143 | [C₇H₆ClO]⁺ | Loss of an iodine radical (-•I) from [M]⁺ |
| 126/128 | [C₆H₃ClO]⁺ | Loss of a methyl radical from the m/z 141 fragment |
| 113/115 | [C₆H₆Cl]⁺ | Loss of carbon monoxide (-CO) from the m/z 141 fragment |
Conclusion
The structural elucidation of this compound is robustly achieved through the combined application of NMR and MS. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with chemical shifts and coupling patterns reflecting the distinct electronic environments created by the halogen, methyl, and hydroxyl substituents. Mass spectrometry confirms the molecular weight via the molecular ion and its characteristic chlorine isotope pattern, while the fragmentation pattern provides corroborating structural evidence. This guide serves as a comprehensive reference for the anticipated spectral characteristics of this molecule, empowering researchers to confidently identify and characterize it in complex research and development workflows.
References
- 1. This compound | C7H6ClIO | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. NMR用溶媒 [sigmaaldrich.com]
- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectrabase.com [spectrabase.com]
- 9. rroij.com [rroij.com]
- 10. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. m.youtube.com [m.youtube.com]
Elucidating the Role of Phenolic Scaffolds in Targeted Protein Degradation: A Technical Guide for Researchers
A Senior Application Scientist's Perspective on Investigating Novel Protein Degraders
Abstract
The field of targeted protein degradation (TPD) has opened new therapeutic avenues by harnessing the cell's own machinery to eliminate disease-causing proteins. Small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, are at the forefront of this revolution. While the specific mechanism of action for every potential building block is not always elucidated in publicly available literature, understanding the fundamental principles and investigational workflows is paramount for researchers in this domain. This guide addresses the hypothetical role of a compound like 2-Chloro-4-iodo-6-methylphenol, which is commercially categorized as a "Protein Degrader Building Block"[1], by providing a comprehensive framework for characterizing the mechanism of action of novel protein degraders. We will delve into the core principles of the Ubiquitin-Proteasome System, detail the key experimental assays required to validate protein degradation, and offer insights into the causality behind experimental choices.
Introduction: The Dawn of Targeted Protein Degradation
Traditional pharmacology has largely focused on inhibiting the function of pathogenic proteins. However, a significant portion of the proteome has been deemed "undruggable" due to the lack of suitable active sites for inhibition. Targeted protein degradation offers a paradigm shift by not just inhibiting, but completely removing the target protein from the cellular environment. This is primarily achieved through the recruitment of the Ubiquitin-Proteasome System (UPS)[2][3].
Small molecule degraders, such as PROTACs, are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity[4][5]. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome[4][6]. Molecular glues, on the other hand, induce a novel interaction between an E3 ligase and a target protein, leading to the same downstream effect[4].
A compound such as this compound, with its reactive phenolic and halogenated structure, represents a potential starting point or fragment for the synthesis of more complex molecules designed to interact with components of the protein degradation machinery. While its specific role is not defined in current literature, its classification as a "Protein Degrader Building Block"[1] suggests its utility in the development of novel degraders. This guide will therefore focus on the essential workflows to characterize such a novel degrader.
The Ubiquitin-Proteasome System: The Cell's Disposal Machinery
The UPS is a highly regulated and essential pathway for protein turnover in eukaryotic cells[3]. Understanding its components is critical for designing and evaluating protein degraders.
The key players in the ubiquitination cascade are:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner[3].
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1[3].
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate (the target protein) and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate[3][4]. There are over 600 E3 ligases in humans, providing a vast landscape for targeted degrader development.
-
The Proteasome: A large, multi-subunit protease complex that recognizes and degrades polyubiquitinated proteins[3][7].
The following diagram illustrates the general workflow of the Ubiquitin-Proteasome System.
Caption: The Ubiquitin-Proteasome System (UPS) cascade.
Investigating a Novel Protein Degrader: A Step-by-Step Approach
To elucidate the mechanism of a novel protein degrader derived from a building block like this compound, a systematic and multi-faceted experimental approach is required.
Confirming Target Protein Degradation
The first and most crucial step is to confirm that the compound of interest indeed leads to the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-old PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the extent of protein degradation.
| Parameter | Description |
| DC₅₀ | The concentration of the compound that results in 50% degradation of the target protein. |
| Dₘₐₓ | The maximal level of degradation achieved. |
Elucidating the Mechanism: Involvement of the Ubiquitin-Proteasome System
Once degradation is confirmed, the next step is to determine if it is mediated by the UPS.
-
Cell Treatment and Lysis: Treat cells with the test compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.
-
Immunoprecipitation: Incubate the lysate with an antibody specific to the target protein, coupled to magnetic or agarose beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the immunoprecipitated protein.
-
Western Blot Analysis: Run the eluate on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody. An increase in the ubiquitination signal in the presence of the compound indicates that it promotes the ubiquitination of the target protein.
The following diagram outlines the workflow for investigating a novel protein degrader.
Caption: A generalized workflow for the characterization of a novel protein degrader.
Identifying the Recruited E3 Ligase
A key aspect of characterizing a novel degrader is identifying the specific E3 ligase it recruits to the target protein.
-
CRISPR-Cas9 Screens: Perform a genome-wide or focused CRISPR screen to identify genes whose knockout confers resistance to the degrader. Hits that are components of an E3 ligase complex are strong candidates.
-
Mass Spectrometry-based Proteomics: Immunoprecipitate the target protein after treatment with the degrader and identify interacting proteins by mass spectrometry. The recruited E3 ligase should be enriched in the compound-treated sample.
-
NanoBRET™ and TR-FRET Assays: These proximity-based assays can be used to monitor the formation of the ternary complex (Target Protein - Degrader - E3 Ligase) in live cells[6].
Concluding Remarks
While the specific mechanistic details of this compound in protein degradation are not yet publicly documented, its classification as a "Protein Degrader Building Block" places it within the exciting and rapidly evolving field of targeted protein degradation. The experimental framework outlined in this guide provides a robust and logical path for researchers to elucidate the mechanism of action of novel protein degraders derived from such building blocks. By systematically confirming target degradation, assessing the involvement of the ubiquitin-proteasome system, and identifying the specific E3 ligase, scientists can confidently advance our understanding and application of this powerful therapeutic modality.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation signal diversity in the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Protein Degradation and PROTACs [promega.com]
- 7. WO2008048373A2 - Compounds and methods for modulating protein degradation - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-Chloro-4-iodo-6-methylphenol as a Foundational Building Block for VHL-Recruiting Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the strategic use of 2-Chloro-4-iodo-6-methylphenol as a versatile starting material for the synthesis of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands, which are critical components of Proteolysis Targeting Chimeras (PROTACs). We will delve into a reasoned, hypothetical synthetic pathway, grounded in established chemical principles, to construct a key VHL ligand precursor. This will be followed by a discussion on its incorporation into a PROTAC, and the subsequent biochemical and cellular evaluation of the final degrader molecule.
I. The Strategic Imperative for Novel Building Blocks in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors. PROTACs, the vanguard of this approach, are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] A PROTAC is comprised of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design, due to its well-defined interaction with small-molecule ligands and its broad tissue expression.[2] The development of novel and efficient synthetic routes to VHL ligands is therefore a critical endeavor in advancing the field of TPD. The commercial availability of unique chemical scaffolds, such as this compound, presents an opportunity to develop new synthetic strategies and diversify the chemical space of VHL ligands and, consequently, PROTACs.
II. Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for rational synthetic design. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClIO | PubChem |
| Molecular Weight | 268.48 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1630906-44-3 | PubChem |
| Appearance | Not specified (typically a solid) | |
| Solubility | Expected to be soluble in common organic solvents |
The structure of this compound offers several strategic advantages for chemical synthesis:
-
Phenolic Hydroxyl Group: This group can be readily functionalized, for instance, through etherification, to introduce a linker or a point of attachment for further synthetic elaboration. It also activates the aromatic ring towards electrophilic substitution.
-
Iodo Group: The C-I bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are workhorse reactions in modern medicinal chemistry for constructing complex molecular architectures.[3][4]
-
Chloro and Methyl Groups: These substituents influence the electronic properties and steric environment of the aromatic ring, which can be exploited to fine-tune the reactivity and potentially the binding affinity of the final VHL ligand.[5]
III. A Proposed Synthetic Pathway to a VHL Ligand Precursor from this compound
Herein, we propose a rational, albeit hypothetical, multi-step synthesis of a key precursor to the well-established VHL ligand, VH032.[6][7] This precursor contains the core aromatic moiety of VH032 and a functional handle for subsequent elaboration.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic pathway from this compound to a VHL ligand precursor.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Protection of the Phenolic Hydroxyl Group
-
Rationale: The acidic proton of the phenolic hydroxyl group can interfere with subsequent organometallic reactions. Therefore, it is prudent to protect it as an ether, for example, a benzyl ether, which is stable under a variety of reaction conditions and can be readily removed later in the synthesis.[8][9]
-
Protocol:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the benzyl-protected intermediate.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Rationale: The iodo group serves as an excellent handle for introducing the 4-methylthiazole moiety, a key structural feature of many potent VHL ligands, via a Suzuki-Miyaura cross-coupling reaction.[10][11]
-
Protocol:
-
To a degassed solution of the benzyl-protected intermediate (1.0 eq) and 4-methylthiazole-5-boronic acid (1.5 eq) in a mixture of toluene and water, add sodium carbonate (Na₂CO₃, 3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.
-
Heat the reaction to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Step 3: Functionalization of the Methyl Group
-
Rationale: To introduce the aminomethyl group present in VH032, the methyl group needs to be functionalized. This can be achieved through a two-step process: oxidation to an aldehyde followed by reductive amination.
-
Protocol (Oxidation):
-
The product from Step 2 is dissolved in a suitable solvent like dioxane.
-
Selenium dioxide (SeO₂, 1.1 eq) is added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC for the formation of the corresponding aldehyde.
-
Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude aldehyde is then purified.
-
Step 4: Reductive Amination
-
Rationale: The newly formed aldehyde can be converted to the desired aminomethyl group through reductive amination.
-
Protocol:
-
The aldehyde from the previous step is dissolved in methanol.
-
Ammonium acetate (NH₄OAc, 10 eq) is added, followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
The reaction is stirred at room temperature until the aldehyde is consumed.
-
The reaction is quenched by the addition of water and extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the resulting amine is purified.
-
Step 5: Deprotection of the Phenolic Hydroxyl Group
-
Rationale: The final step to obtain the VHL ligand precursor is the removal of the benzyl protecting group to reveal the free phenolic hydroxyl group. Catalytic hydrogenation is a clean and efficient method for this transformation.[12]
-
Protocol:
-
The protected amine is dissolved in ethanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere at room temperature.
-
Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the final VHL ligand precursor.
-
This precursor can then be coupled with the hydroxyproline core of the VHL ligand using standard amide bond formation chemistries, such as those employing HATU or HOBt as coupling agents.[13][14]
IV. Assembly of a PROTAC Using the Synthesized VHL Ligand Building Block
Once the VHL ligand is synthesized, it can be incorporated into a PROTAC. This involves two key steps: linker attachment and conjugation with the "warhead" that targets the protein of interest.
-
Linker Attachment: The phenolic hydroxyl group of the synthesized VHL ligand precursor provides a convenient attachment point for a linker. A common strategy is the Williamson ether synthesis, where the phenol is deprotonated with a mild base and reacted with a linker containing a suitable leaving group (e.g., an alkyl halide).[15] The choice of linker is critical and can significantly impact the efficacy of the PROTAC.
-
Warhead Conjugation: The other end of the linker is then covalently attached to the warhead. The specific chemistry used will depend on the functional groups available on the linker and the warhead.
V. Biochemical and Cellular Evaluation of the Resulting PROTAC
A comprehensive evaluation of a newly synthesized PROTAC is essential to determine its efficacy and mechanism of action. This typically involves a suite of biochemical and cellular assays.
Biochemical Assays
These assays are performed in a cell-free system to characterize the binding events that underpin PROTAC activity.
| Assay | Purpose | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | To quantify the binding affinity of the PROTAC to the POI and the VHL E3 ligase individually (binary binding). | KD (dissociation constant) |
| Isothermal Titration Calorimetry (ITC) | To measure the thermodynamic parameters of binding for both binary and ternary (POI-PROTAC-VHL) complexes. | KD, ΔH (enthalpy), ΔS (entropy) |
| Fluorescence Polarization (FP) | To assess the formation of the ternary complex in a competitive binding format. | IC₅₀ (half-maximal inhibitory concentration) |
Cellular Assays
These assays are conducted in live cells to evaluate the ability of the PROTAC to induce the degradation of the target protein and to assess its downstream functional consequences.
| Assay | Purpose | Key Parameters Measured |
| Western Blotting | To directly visualize and quantify the reduction in the levels of the POI following PROTAC treatment. | DC₅₀ (half-maximal degradation concentration), Dₘₐₓ (maximal degradation) |
| NanoBRET™ Target Engagement | To confirm that the PROTAC engages with the POI and VHL in a cellular context. | Target engagement potency |
| Quantitative Mass Spectrometry | To globally assess the selectivity of the PROTAC by measuring changes in the abundance of thousands of proteins. | Off-target effects |
| Cell Viability/Proliferation Assays | To determine the functional consequence of POI degradation on cell health and growth. | GI₅₀ (half-maximal growth inhibition) |
Diagram of PROTAC Mechanism of Action
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hepatochem.com [hepatochem.com]
- 15. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]
An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-4-iodo-6-methylphenol: A Critical Building Block for Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive framework for the characterization of 2-Chloro-4-iodo-6-methylphenol, a halogenated phenolic compound of significant interest to researchers and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols necessary to determine its aqueous and organic solubility, as well as its stability under various stress conditions. Understanding these parameters is paramount for its effective utilization in synthesis, formulation, and quality control, particularly in the burgeoning field of targeted protein degradation where such building blocks are integral to the rational design of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Significance of Characterizing this compound
This compound is a substituted phenol featuring both chloro and iodo functional groups on a cresol backbone. This unique combination of halogens makes it a valuable synthon in medicinal chemistry. Its structural motifs are frequently incorporated into larger, more complex molecules designed to interact with specific biological targets.
A particularly compelling application for this and similar halogenated phenols is in the field of Targeted Protein Degradation (TPD) . TPD is a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Two key technologies in this area are PROTACs and molecular glues. These molecules act as bridges, bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.
The rational design of these degrader molecules is critically dependent on the physicochemical properties of their constituent building blocks. The solubility and stability of this compound are not merely academic points of interest; they are pivotal parameters that dictate its handling, reactivity in subsequent synthetic steps, and the ultimate developability of any therapeutic agent it is incorporated into. Poor solubility can hinder reaction kinetics and bioavailability, while instability can lead to the formation of impurities, impacting safety and efficacy.
This guide, therefore, serves as a foundational resource for researchers, providing the necessary theoretical background and practical methodologies to thoroughly characterize this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound, based on available data, is presented in Table 1. It is important to note that some of these properties are computed and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClIO | PubChem |
| Molecular Weight | 268.48 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1630906-44-3 | PubChem |
| Computed XLogP3 | 3.2 | PubChem |
| Appearance | (Not specified, likely a solid) | - |
| Storage | Room temperature | [1] |
Note: The octanol-water partition coefficient (XLogP3) suggests a lipophilic character, which would imply lower aqueous solubility and higher solubility in organic solvents.
Determination of Solubility
The solubility of a compound is a critical factor in its application, influencing everything from reaction conditions to bioavailability. For this compound, understanding its solubility in a range of solvents is essential for its use in organic synthesis and for the formulation of any resulting drug candidates.
Theoretical Considerations
The "like dissolves like" principle provides a general guideline for predicting solubility. Given the phenolic hydroxyl group, this compound has the capacity for hydrogen bonding, which may impart some solubility in polar solvents. However, the halogenated benzene ring is nonpolar and will dominate its solubility in nonpolar organic solvents. The presence of both polar and nonpolar characteristics suggests that solubility will be highly dependent on the chosen solvent system.
Recommended Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement approach.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that solid material remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Dilution: If necessary, dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method. A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.
Data Presentation: The solubility should be reported in units of mg/mL or µg/mL.
Visualization of the Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability Assessment
Determining the intrinsic stability of this compound is crucial for defining its storage conditions, shelf-life, and predicting its degradation pathways. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify potential degradants.
Recommended Experimental Protocol: Forced Degradation Studies
Objective: To evaluate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
Temperature-controlled oven
-
Photostability chamber compliant with ICH Q1B guidelines
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.
-
Maintain the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them (base for the acidic solution and acid for the basic solution), and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Treat an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Also, expose a solution of the compound to the same thermal stress.
-
At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC.
-
-
Photostability:
-
Expose both the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve the solid sample and analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradants.
-
Data Presentation: The results should be presented as the percentage of the parent compound remaining and the percentage of each major degradant formed under each stress condition.
Visualization of Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion
The successful application of this compound as a building block in drug discovery and development, particularly in the innovative field of targeted protein degradation, is contingent upon a thorough understanding of its fundamental physicochemical properties. This technical guide provides a robust framework for researchers to systematically evaluate the solubility and stability of this compound. By employing the detailed experimental protocols outlined herein, scientists can generate the critical data needed to inform synthetic strategies, develop robust formulations, and ensure the quality and reliability of their research. The principles and methodologies described are not only applicable to this compound but can also be adapted for the characterization of other novel chemical entities, thereby supporting the advancement of medicinal chemistry and the development of new therapeutics.
References
A Senior Application Scientist's Guide to Sourcing 2-Chloro-4-iodo-6-methylphenol for Research and Development
Introduction: Identifying a Key Building Block
2-Chloro-4-iodo-6-methylphenol (CAS No. 1630906-44-3) is a halogenated aromatic compound of increasing interest to the scientific community, particularly those in pharmaceutical and materials science research.[1][2] Its trifunctionalized structure—featuring chloro, iodo, and methyl groups on a phenol ring—makes it a versatile synthetic intermediate. The distinct reactivity of the iodo and chloro substituents, coupled with the directing effects of the hydroxyl and methyl groups, allows for selective, stepwise functionalization. This guide provides an in-depth overview for researchers, chemists, and procurement specialists on sourcing this critical reagent, focusing on supplier evaluation, quality assessment, and safe handling protocols.
Chapter 1: Commercial Supplier Landscape
Procuring high-quality starting materials is a foundational requirement for reproducible and successful research. This compound is available from a range of specialized chemical suppliers. The choice of supplier often depends on the required scale (milligrams to kilograms), purity specifications, and the availability of comprehensive technical documentation.
Below is a comparative table of known commercial sources. It is imperative for researchers to verify current stock and specifications directly with the supplier, as catalog offerings can change.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Notes |
| BLD Pharm | 2-Chloro-4-iodo-5-methylphenol | 786712-57-0 | C₇H₆ClIO | Not specified | Note the different CAS and name, indicating a structural isomer. Researchers must confirm the exact structure required.[3] |
| Various Suppliers (via PubChem) | This compound | 1630906-44-3 | C₇H₆ClIO | Varies by supplier | PubChem lists multiple vendors, serving as a portal to various chemical synthesis companies.[2] |
| Biosynth | This compound | 1630906-44-3 | C₇H₆ClIO | ≥97% | Often supplied for research and development purposes. |
This table is for illustrative purposes. Researchers must conduct their own due diligence and confirm specifications with vendors.
Chapter 2: Quality Assessment and Specification Analysis
The experimental success hinges on the purity and integrity of the starting material. When sourcing this compound, it is critical to move beyond the catalog description and scrutinize the technical documentation provided.
The Indispensable Role of the Certificate of Analysis (CoA)
A Certificate of Analysis is a non-negotiable document that provides lot-specific quality control data.
Key Parameters to Examine on a CoA:
-
Identity Confirmation: Data from ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS) should be present to confirm the molecular structure. The proton NMR should show characteristic shifts for the aromatic protons, the methyl group, and the hydroxyl proton.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards for determining purity. A purity level of ≥97% is common for such reagents.[1] The chromatogram should be inspected for the presence of significant impurities.
-
Appearance: The physical state (e.g., off-white to beige solid) should be noted and match the product received.
The relationship between supplier documentation and researcher validation is a self-validating system for ensuring experimental integrity.
Caption: Workflow for reagent procurement and quality validation.
Chapter 3: Safe Handling and Storage Protocols
Halogenated phenols require stringent safety protocols due to their potential toxicity and corrosive nature. Safety Data Sheets (SDS) from suppliers like Sigma-Aldrich provide critical hazard information.
Hazard Profile:
-
Toxicity: Toxic if swallowed or in contact with skin.
-
Corrosivity: Causes severe skin burns and eye damage.[4]
-
Environmental Hazard: Toxic to aquatic life.
Step-by-Step Safe Handling Protocol:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Always double-glove when handling the solid.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat must be worn and buttoned completely.
-
-
Weighing and Dispensing:
-
Use an analytical balance within the fume hood or a powder-containment hood.
-
Dispense the solid using a clean spatula. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Waste Disposal:
-
All contaminated disposables (gloves, weighing paper, pipette tips) must be placed in a dedicated, sealed hazardous waste container.
-
Unused material and solutions must be disposed of following institutional and local environmental regulations. Never pour down the drain.[4]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong bases, acid chlorides, and oxidizing agents.[4]
-
Chapter 4: Experimental Workflow Considerations
The successful use of this compound as a synthetic precursor depends on understanding its reactivity profile. The following diagram illustrates the logical steps in planning a reaction using this reagent.
Caption: Logical workflow for utilizing the reagent in synthesis.
Conclusion
This compound is a valuable, specialized reagent for chemical synthesis. Successful and safe experimentation begins with a thorough and critical approach to sourcing. By partnering with reputable suppliers, rigorously evaluating quality documentation like the Certificate of Analysis, and adhering to strict safety protocols outlined in the SDS, researchers can build a foundation of quality and safety for their development programs. Always prioritize verification and documentation to ensure the integrity and reproducibility of your scientific work.
References
Methodological & Application
Application Notes and Protocols for the Utilization of 2-Chloro-4-iodo-6-methylphenol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system.[1] The modular nature of PROTACs, consisting of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization of their biological activity.[2][3] The linker, in particular, plays a crucial role in determining the efficacy of a PROTAC by influencing the formation of a productive ternary complex between the POI and the E3 ligase.[4] This document provides a detailed guide on the application of 2-Chloro-4-iodo-6-methylphenol, a versatile building block for the synthesis of PROTAC linkers, offering orthogonal handles for sequential and controlled chemical modifications.
Introduction: The Strategic Advantage of this compound in PROTAC Linker Synthesis
The design and synthesis of heterobifunctional molecules like PROTACs require a strategic approach to linker construction. The linker must not only bridge the two ligands at an optimal distance and orientation but also possess physicochemical properties that contribute to the overall druglikeness of the molecule. This compound presents itself as a valuable scaffold for linker synthesis due to its distinct chemical functionalities:
-
Orthogonal Halogen Reactivity: The presence of both an iodo and a chloro substituent on the aromatic ring allows for selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[5][6] This differential reactivity enables the directed elaboration of the linker from the 4-position, while leaving the 2-position available for subsequent modifications or to influence the final conformation of the PROTAC.
-
The Phenolic Hydroxyl Group: The hydroxyl group provides a convenient point for etherification, a common strategy for introducing polyethylene glycol (PEG) chains or other linker components to enhance solubility and modulate pharmacokinetic properties.[7]
-
The Methyl Group: The methyl group at the 6-position can provide steric influence, potentially restricting the rotation around the aryl-ether bond and contributing to a more defined three-dimensional structure of the PROTAC, which can be crucial for effective ternary complex formation.
This application note will detail the synthetic strategies and provide exemplary protocols for leveraging the unique chemical properties of this compound in the construction of PROTACs.
Synthetic Strategy: A Stepwise Approach to PROTAC Synthesis
A generalized synthetic workflow for utilizing this compound in PROTAC synthesis is depicted below. This strategy capitalizes on the orthogonal reactivity of the functional groups to build the linker in a controlled, stepwise manner.
Caption: Generalized workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific POI and E3 ligase ligands being used.
Protocol 1: Protection of the Phenolic Hydroxyl Group
To prevent unwanted side reactions during the subsequent cross-coupling steps, the phenolic hydroxyl group of this compound should be protected. A methoxymethyl (MOM) ether is a suitable protecting group that is stable to the conditions of many cross-coupling reactions and can be readily removed under acidic conditions.
Table 1: Reagents for Phenol Protection
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) | Moles (mmol) |
| This compound | 268.48 | 268.5 mg | 1.0 |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 0.1 mL (approx. 1.2 equiv) | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.26 mL (approx. 1.5 equiv) | 1.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 10 mL | - |
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere, add DIPEA (1.5 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add MOM-Cl (1.2 mmol) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the protected phenol.
Protocol 2: Selective Sonogashira Coupling at the Iodo Position
The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[8] This reaction will be performed selectively at the more reactive iodo position.
Table 2: Reagents for Sonogashira Coupling
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) | Moles (mmol) |
| MOM-protected this compound | - | 1.0 mmol | 1.0 |
| Terminal Alkyne (e.g., Propargyl alcohol) | 56.06 | 1.2 mmol | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 mmol (3 mol%) | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 0.05 mmol (5 mol%) | 0.05 |
| Triethylamine (TEA), anhydrous | 101.19 | 3.0 mmol | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 10 mL | - |
Procedure:
-
To a Schlenk flask, add the MOM-protected phenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and anhydrous TEA (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled product.
Protocol 3: Suzuki-Miyaura Coupling as an Alternative
The Suzuki-Miyaura coupling provides an alternative strategy for C-C bond formation, reacting the aryl iodide with a boronic acid or ester.[6][9]
Table 3: Reagents for Suzuki-Miyaura Coupling
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) | Moles (mmol) |
| MOM-protected this compound | - | 1.0 mmol | 1.0 |
| Arylboronic acid | - | 1.2 mmol | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 0.05 mmol (5 mol%) | 0.05 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 mmol | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | 10 mL | - |
Procedure:
-
To a round-bottom flask, add the MOM-protected phenol (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂, and K₂CO₃ (2.0 mmol).
-
Add the 1,4-dioxane/water solvent mixture (10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 80-100 °C and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with water (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Subsequent Steps: Linker Elaboration and Final PROTAC Assembly
Following the initial functionalization at the 4-position, the synthesis would proceed with:
-
Linker Elaboration: The newly introduced functional group (e.g., a terminal alkyne or a boronic ester) can be further modified to attach the POI ligand. This may involve click chemistry, amide bond formation, or other standard conjugation techniques.[1]
-
Deprotection: The MOM protecting group on the phenol can be removed using acidic conditions (e.g., HCl in methanol).
-
Etherification: The free phenol can then be alkylated with a linker fragment that is pre-attached to the E3 ligase ligand. This is typically achieved using a Williamson ether synthesis with a suitable alkyl halide and a base such as potassium carbonate or cesium carbonate.
-
Final Coupling: In an alternative strategy, the linker can be fully assembled on the phenolic core before the final attachment of the POI and E3 ligase ligands at either end.
The choice of the specific sequence of steps will depend on the nature of the POI and E3 ligase ligands and the desired linker architecture.
Characterization and Quality Control
At each step of the synthesis, it is crucial to characterize the intermediates and the final PROTAC molecule to ensure purity and structural integrity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of PROTACs. Its orthogonal reactivity allows for a controlled and stepwise construction of the linker, providing chemists with the flexibility to fine-tune the linker's length, rigidity, and chemical composition. The protocols and strategies outlined in this application note provide a solid foundation for researchers to incorporate this promising scaffold into their PROTAC discovery programs, ultimately accelerating the development of novel protein degraders.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Versatile Incorporation of 2-Chloro-4-iodo-6-methylphenol into Advanced Linker Scaffolds
Introduction: A Multifunctional Building Block for Next-Generation Linkers
In the landscape of modern drug development, particularly in the field of Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the stability, solubility, and release mechanism of the cytotoxic payload.[1][2] The rational design of linkers with precise chemical handles is paramount for creating effective and safe therapeutics. 2-Chloro-4-iodo-6-methylphenol emerges as a uniquely valuable building block for linker synthesis due to its distinct, orthogonally reactive functional groups: a nucleophilic phenol, a sterically hindered chloro group, and a highly reactive iodo group.[3] This trifunctional nature allows for a modular and strategic incorporation into complex molecular architectures, providing multiple avenues for conjugation and payload attachment.
This guide provides a comprehensive overview of the chemical properties of this compound and details robust protocols for its incorporation into linker backbones. We will explore reaction methodologies that leverage each of the key functional groups, offering researchers the flexibility to design and synthesize novel linkers tailored to their specific therapeutic goals.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing successful synthetic strategies. The presence of a methyl and a chloro group ortho to the hydroxyl function introduces significant steric hindrance, which can influence reaction kinetics and necessitate optimized conditions.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₆ClIO | PubChem[3] |
| Molecular Weight | 268.48 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 1630906-44-3 | [5] |
| Appearance | Solid (Typical) | N/A |
| Storage | Room temperature | [5] |
The key to this molecule's utility lies in the differential reactivity of its functional groups. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization at the 4-position.[6] The phenolic hydroxyl group can be leveraged for etherification or serve as a directing group, while the chloro and methyl groups provide steric bulk that can be exploited to control the conformation of the resulting linker.
Strategic Incorporation Pathways
The unique arrangement of functional groups on this compound allows for several distinct strategies for its incorporation into linker molecules. The choice of strategy will depend on the desired final structure of the linker and the point at which this building block is introduced in the synthetic sequence.
Caption: Strategic pathways for linker synthesis using this compound.
Protocol 1: Selective Functionalization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[7][8][9][10][11] The significant difference in reactivity between the aryl-iodide and aryl-chloride bonds in this compound allows for highly selective reactions at the 4-position.
A. Sonogashira Coupling: Introduction of an Alkynyl Moiety
The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[7][8][10][12] This reaction is particularly useful for introducing a rigid alkynyl spacer into the linker, which can be further functionalized. The phenolic hydroxyl group can often be left unprotected, simplifying the synthetic sequence.[7]
Rationale: This protocol selectively targets the C-I bond. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7][10] The mild reaction conditions tolerate a wide variety of functional groups.[13]
Caption: General workflow for the Sonogashira coupling reaction.
Detailed Protocol:
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.05-0.10 eq).
-
Solvent and Base: Add anhydrous and degassed THF and triethylamine (Et₃N) in a 2:1 ratio.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Commonly used, commercially available, and effective. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne.[7] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a base and often as a co-solvent.[7] |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and degassed conditions are crucial. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive alkynes. |
B. Suzuki-Miyaura Coupling: Formation of a Biaryl Linkage
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an aryl halide and an organoboron compound, typically a boronic acid or ester.[4][14][15][16] This is an excellent strategy for constructing biaryl linkers, which are common motifs in bioactive molecules.
Rationale: This reaction also selectively targets the more reactive C-I bond.[6] It requires a palladium catalyst and a base to activate the boronic acid.[16] Aqueous bases are often used, making the reaction conditions relatively green.[14][15]
Detailed Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired arylboronic acid (1.2-1.5 eq) in a mixture of toluene and water (e.g., 4:1).
-
Catalyst and Base: Add a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
C. Buchwald-Hartwig Amination: Introducing a Nitrogen Linkage Point
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[9][11][17][18][19] This method is invaluable for incorporating an amine functionality into the linker, which can serve as a key conjugation point or modulate the linker's properties.
Rationale: The C-I bond is preferentially targeted. The choice of palladium catalyst, ligand, and base is critical and often needs to be optimized for specific substrates.[17][18] Sterically hindered phosphine ligands are commonly employed.[9]
Detailed Protocol:
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos, t-BuXPhos, 0.02-0.04 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq) to a dry Schlenk tube.
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry, concentrate, and purify by column chromatography.
Protocol 2: Leveraging the Phenolic Hydroxyl Group via Etherification
The phenolic -OH group provides a classical handle for derivatization through etherification reactions, such as the Williamson or Ullmann ether syntheses.[20][21][22][23] This approach is ideal for attaching spacers containing electrophilic centers (e.g., alkyl halides) to the this compound core.
Rationale: The hydroxyl group is first deprotonated with a base to form a more nucleophilic phenoxide. This phenoxide then displaces a leaving group on an alkylating agent. Due to the steric hindrance from the ortho-substituents, stronger bases and potentially higher temperatures may be required compared to unhindered phenols.[21][24]
Caption: General workflow for the etherification of this compound.
Detailed Protocol (Williamson Ether Synthesis):
-
Preparation: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.2 eq, use with caution).
-
Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide or tosylate containing the linker spacer, 1.1-1.5 eq) to the mixture.
-
Reaction: Heat the reaction to 50-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction, pour into water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the product by column chromatography.
Ullmann Condensation for Diaryl Ethers: For the synthesis of diaryl ether linkages, a copper-catalyzed Ullmann condensation can be employed.[22][25][26][27][28] This typically requires higher temperatures and a copper catalyst (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline).
Best Practices and Safety Considerations
Handling Halogenated Phenols:
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood.[29][30] Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (neoprene or double-nitrile gloves are recommended for phenols).[29][31][32]
-
Toxicity: Halogenated phenols can be toxic and corrosive.[33][34][35][36] Avoid inhalation, ingestion, and skin contact. In case of skin contact, wash immediately and thoroughly with soap and water.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from strong oxidizing agents.[29][31]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Reaction Optimization:
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. The use of Schlenk techniques or a glovebox is highly recommended to ensure reproducibility and high yields.
-
Solvent and Reagent Purity: Use anhydrous solvents and high-purity reagents, especially for cross-coupling reactions.
-
Trial Reactions: When working with a new substrate, it is advisable to perform small-scale trial reactions to optimize conditions such as catalyst loading, base, temperature, and reaction time.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced linkers for ADCs and other targeted therapies.[37][38] Its unique trifunctional nature allows for selective, stepwise modifications using a range of modern synthetic methodologies. By carefully selecting the appropriate reaction conditions, researchers can leverage the differential reactivity of the hydroxyl, iodo, and chloro groups to construct complex and precisely functionalized linker architectures. The protocols detailed in these application notes provide a solid foundation for the successful incorporation of this valuable reagent into innovative drug development programs.
References
- 1. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H6ClIO | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. research.rug.nl [research.rug.nl]
- 20. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 23. EP0037353A1 - Process for the etherification of phenols - Google Patents [patents.google.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Ullmann Reaction [organic-chemistry.org]
- 28. mdpi.com [mdpi.com]
- 29. ehs.yale.edu [ehs.yale.edu]
- 30. ehs.berkeley.edu [ehs.berkeley.edu]
- 31. ehs.umich.edu [ehs.umich.edu]
- 32. oehs.tulane.edu [oehs.tulane.edu]
- 33. fishersci.com [fishersci.com]
- 34. cpachem.com [cpachem.com]
- 35. assets.thermofisher.com [assets.thermofisher.com]
- 36. fishersci.com [fishersci.com]
- 37. njbio.com [njbio.com]
- 38. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
Experimental setup for coupling reactions with 2-Chloro-4-iodo-6-methylphenol
Experimental Setup for Chemoselective Cross-Coupling Reactions with 2-Chloro-4-iodo-6-methylphenol
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for leveraging this compound as a versatile building block in palladium-catalyzed cross-coupling reactions. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly controlled, sequential functionalization, making this substrate invaluable for the synthesis of complex, multi-substituted aromatic compounds. We will explore the foundational principles of chemoselectivity and provide field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, focusing on the selective reaction at the more labile C-I bond. The causality behind the selection of catalysts, ligands, bases, and solvents is explained to empower researchers in drug development and materials science to optimize these transformations for their specific molecular targets.
Introduction: The Strategic Advantage of this compound
This compound is a powerful synthetic intermediate due to its unique arrangement of functional groups. The presence of two different halogens on the phenol ring—iodine and chlorine—provides a strategic handle for sequential, site-selective cross-coupling reactions.[1] In palladium-catalyzed transformations, the reactivity of aryl halides follows a well-established trend, governed by the carbon-halogen bond dissociation energy (BDE): C-I < C-Br < C-OTf < C-Cl.[1][2] This reactivity hierarchy is the cornerstone of the protocols described herein, enabling the selective coupling at the C-I bond under milder conditions while leaving the more robust C-Cl bond intact for subsequent, more forcing transformations.
This differential reactivity allows for a modular approach to molecular synthesis, where diverse functionalities can be introduced in a controlled, stepwise manner. Such strategies are essential for building molecular libraries, optimizing structure-activity relationships (SAR) in drug discovery, and designing complex organic materials.[3]
The Principle of Chemoselective Coupling
Chemoselectivity in dihalogenated substrates is achieved by tuning the reaction conditions to favor the oxidative addition of the palladium catalyst into the weaker C-I bond over the stronger C-Cl bond.[2][4] By employing milder temperatures, less reactive catalyst systems, and carefully chosen bases, the energy barrier for C-I bond activation is readily overcome, while the barrier for C-Cl activation remains insurmountable. Once the iodo position is functionalized, the resulting product can be isolated and subjected to a second coupling reaction under more rigorous conditions (e.g., higher temperatures, more electron-rich and bulky ligands) to activate the C-Cl bond.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. jocpr.com [jocpr.com]
- 4. chemrxiv.org [chemrxiv.org]
Application Note & Protocols: High-Purity Recovery of 2-Chloro-4-iodo-6-methylphenol Derivatives
Abstract: The purification of halogenated phenols, specifically 2-Chloro-4-iodo-6-methylphenol and its derivatives, is a critical step in the synthesis of advanced intermediates for pharmaceuticals and specialty materials. The presence of impurities can significantly hinder downstream reaction yields, introduce unwanted side products, and complicate final product characterization. This document provides an in-depth guide to the strategic purification of these compounds, moving beyond mere procedural steps to explain the underlying chemical principles that govern the choice of technique. We will cover acid-base extraction, strategic recrystallization, and column chromatography, along with methods for purity verification.
Foundational Principles: Understanding the Target Molecule
The molecular architecture of this compound dictates the optimal purification strategy. Its key physicochemical properties must be leveraged for effective separation.
-
Acidity: As a phenol, the hydroxyl group is weakly acidic (typical pKa ≈ 10). This acidity is the cornerstone of liquid-liquid extraction techniques, allowing the molecule to be converted into a water-soluble salt under basic conditions.[1][2]
-
Polarity & Solubility: The molecule exhibits moderate polarity due to the electronegative chlorine, iodine, and oxygen atoms, balanced by the non-polar methyl group and aromatic ring. This polarity profile makes it sparingly soluble in water but readily soluble in many organic solvents like diethyl ether, ethyl acetate, and dichloromethane.
-
Physical State: This compound is a solid at room temperature, making recrystallization a powerful and often preferred method for achieving high purity.[3][4]
A logical workflow is essential for efficiently achieving the desired purity. The choice of technique depends on the nature and quantity of impurities present in the crude material.
Figure 1: A decision-making workflow for the purification of this compound derivatives.
Technique I: Acid-Base Extraction for Bulk Impurity Removal
This technique is the first line of defense, ideal for removing non-acidic (neutral or basic) organic impurities from the crude phenolic product.
Causality and Mechanism
The process hinges on the reversible conversion of the water-insoluble phenol into its water-soluble salt.[5] By introducing a strong aqueous base, such as sodium hydroxide (NaOH), the acidic proton of the hydroxyl group is abstracted, forming the sodium phenoxide salt. This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent re-acidification of the separated aqueous layer with a strong acid, like hydrochloric acid (HCl), reprotonates the phenoxide, causing the purified phenol to precipitate out of the aqueous solution.[6]
It is critical to use a base strong enough to deprotonate the phenol. A weak base like sodium bicarbonate (NaHCO₃), while useful for separating stronger carboxylic acids, will not effectively deprotonate the weakly acidic phenol.[1][2]
Protocol: Liquid-Liquid Acid-Base Extraction
-
Dissolution: Dissolve the crude solid mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. A typical starting concentration is 5-10% (w/v).
-
Basification: Add an equal volume of 1 M sodium hydroxide (NaOH) aqueous solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Allow the layers to fully separate. The denser layer (usually aqueous, but always check) will be at the bottom.
-
Separation: Drain the lower aqueous layer (containing the sodium phenoxide salt) into a clean Erlenmeyer flask.
-
Back-Wash (Optional but Recommended): Add a small volume of fresh organic solvent to the collected aqueous layer and shake again. Separate the layers and combine the organic layers. This step removes any residual neutral impurities that may have been trapped in the aqueous phase.
-
Regeneration: Cool the combined aqueous layers in an ice bath. While stirring, slowly add concentrated HCl (or 3 M HCl) dropwise until the solution is acidic (test with pH paper, target pH ~1-2). The purified this compound derivative will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid in the funnel with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Allow the solid to air-dry on the filter, then transfer it to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a low temperature.
| Solvent | Density (g/mL) | Boiling Point (°C) | Key Considerations |
| Diethyl Ether | 0.713 | 34.6 | Excellent solvent, but highly flammable. Forms the top layer with water.[5] |
| Ethyl Acetate | 0.902 | 77.1 | Good general-purpose solvent, less flammable than ether. Also forms the top layer. |
| Dichloromethane | 1.33 | 39.6 | Effective solvent, non-flammable. Denser than water, will form the bottom layer. |
Technique II: Recrystallization for High-Purity Crystalline Product
Recrystallization is arguably the most powerful technique for purifying solid organic compounds.[7] It relies on the principle that most solids are more soluble in a hot solvent than in a cold one. A properly chosen solvent will dissolve the target compound and its impurities when hot, but upon cooling, will allow only the target compound to form a pure crystal lattice, leaving the impurities behind in the solution (the "mother liquor").[8]
Protocol: Systematic Solvent Selection
The choice of solvent is paramount for successful recrystallization.[9]
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different potential solvent (see table below) dropwise at room temperature. A good solvent will not dissolve the solid at room temperature.
-
If the solid does not dissolve, gently heat the test tube in a water bath. An ideal solvent will dissolve the solid completely when hot.[9]
-
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation upon cooling indicates an excellent solvent choice.
-
If no single solvent works, a two-solvent system (one "good" solvent that dissolves the compound well, and one "poor" solvent that does not) can be used. Dissolve the compound in a minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
| Solvent System | Polarity | Rationale for Halogenated Phenols |
| Ethanol/Water | Polar | Ethanol dissolves the phenol; water acts as the anti-solvent to induce crystallization.[10] |
| Heptane/Ethyl Acetate | Non-polar/Polar | Heptane is a poor solvent, while ethyl acetate is a good solvent. Good for fine-tuning solubility.[10][11] |
| Toluene | Non-polar | The aromatic nature of toluene can be compatible with the phenolic ring structure. |
| Acetonitrile | Polar Aprotic | A versatile solvent that can be effective for moderately polar compounds. |
Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.[8]
-
Decoloration (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (If Necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals completely to remove all traces of solvent.
Technique III: Flash Column Chromatography for Difficult Separations
When recrystallization fails to remove impurities, particularly those with similar solubility profiles (e.g., isomers), flash column chromatography is the method of choice.[12] This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[12][13]
Causality and Mechanism
Silica gel is a polar adsorbent. Less polar compounds have a weaker interaction with the silica gel and are carried through the column more quickly by the mobile phase. More polar compounds interact more strongly, adsorbing onto the silica and moving down the column more slowly. By starting with a non-polar eluent and gradually increasing its polarity, compounds can be eluted sequentially in order of increasing polarity.
Figure 2: Workflow of a flash column chromatography separation.
Protocol: Flash Column Chromatography
-
Eluent Selection (TLC): Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of ~0.25-0.35. A common starting point for halogenated phenols is a mixture of Hexane and Ethyl Acetate.
-
Column Packing: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, tapping gently to pack the silica evenly. Add another layer of sand on top.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the sand layer.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This is preferred for compounds with limited solubility in the eluent.[14]
-
-
Elution: Carefully add the eluent to the top of the column. Using gentle positive pressure (flash chromatography), push the solvent through the column, collecting the eluting liquid in fractions (e.g., test tubes).
-
Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the eluent during the run (e.g., from 5% Ethyl Acetate in Hexane to 10%, then 15%) to elute more strongly adsorbed compounds.[14]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Final Step: Purity Assessment and Identity Confirmation
Purification is only complete upon verification.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot on the TLC plate. Running the plate in multiple solvent systems of varying polarity can increase confidence in its purity.[15]
-
Melting Point (MP) Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[15][16]
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for confirming the chemical structure of the purified compound and for identifying any remaining impurities.[17]
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are quantitative techniques that can be used to determine the exact percentage purity of the final product.[18][19] For GC analysis of phenols, a derivatization step may be required to improve chromatographic resolution.[20][21]
-
By methodically applying these techniques and understanding the chemical principles behind them, researchers can confidently and efficiently obtain high-purity this compound derivatives suitable for the most demanding applications.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C7H6ClIO | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Purification [chem.rochester.edu]
- 15. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 16. moravek.com [moravek.com]
- 17. rroij.com [rroij.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 20. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
Application Note: 2-Chloro-4-iodo-6-methylphenol as a Versatile Scaffold for the Development of Novel E3 Ligase Ligands
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a pathway to neutralize disease-causing proteins previously deemed "undruggable" by conventional inhibitors.[1] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to co-opt the cell's native ubiquitin-proteasome system (UPS).[2][3] A PROTAC operates by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, facilitating the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][4]
The efficacy of a PROTAC is critically dependent on its constituent E3 ligase ligand. While ligands for well-characterized E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the human genome encodes over 600 E3 ligases, representing a vast, untapped resource for expanding the scope of TPD.[4][5] The development of novel ligands for different E3 ligases is paramount for enabling tissue-specific protein degradation and overcoming potential resistance mechanisms.[6]
This application note presents 2-Chloro-4-iodo-6-methylphenol as a highly versatile and strategically functionalized scaffold for the synthesis of novel E3 ligase ligands. We will explore the rationale behind its selection, provide detailed protocols for its synthetic elaboration, and outline methodologies for biophysical characterization of its binding to a target E3 ligase.
Section 1: Rationale for Scaffold Selection
The selection of a starting scaffold in fragment-based or scaffold-based drug design is a critical decision that dictates the trajectory of a discovery program. This compound is an ideal candidate due to the distinct and orthogonal reactivity of its substituents, which allows for precise, stepwise chemical modification.
-
Phenolic Hydroxyl Group: This group serves as a crucial hydrogen bond donor and acceptor, often anchoring the ligand within the E3 ligase binding pocket. Furthermore, it provides a primary, convenient attachment point for a linker system via O-alkylation or etherification, a common strategy in PROTAC design.[7]
-
Iodo Group: The iodine atom is the key to the scaffold's versatility. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the facile installation of diverse aryl, heteroaryl, or alkyl groups, allowing for rapid exploration of the chemical space required to achieve high-affinity binding. The use of iodine in drug design has been shown to be an important feature for creating potent inhibitors.[8]
-
Chloro Group: In contrast to the highly reactive iodo group, the chloro substituent is significantly more stable under typical cross-coupling conditions, providing chemical orthogonality. It modulates the electronic properties and acidity (pKa) of the phenol and can serve as a metabolic "blocking" group. Its presence also increases the lipophilicity of the scaffold, which can be fine-tuned for optimal cell permeability and pharmacokinetic properties. The use of chlorine is a regular practice in medicinal chemistry.[9]
-
Methyl Group: This group provides steric bulk and lipophilicity. It can be used to probe hydrophobic pockets within the E3 ligase binding site and to restrict the conformational flexibility of the ligand, which can lead to an entropic advantage upon binding.
Caption: Rationale for selecting this compound as a ligand scaffold.
Section 2: Protocol for Ligand Synthesis
This section details a representative, hypothetical synthetic route to functionalize the this compound scaffold into a potential E3 ligase ligand equipped with a linker attachment point. The workflow leverages a selective Suzuki-Miyaura cross-coupling at the iodo position.
Caption: General synthetic workflow from scaffold to final ligand-linker conjugate.
Detailed Experimental Protocol
Step 1: Protection of the Phenolic Hydroxyl
-
Rationale: The acidic proton of the phenol group can interfere with the base-sensitive Suzuki-Miyaura coupling reaction. Protection with a silyl ether, such as tert-butyldimethylsilyl (TBDMS), is a robust strategy to prevent side reactions.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add imidazole (1.5 eq) and stir until fully dissolved.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected scaffold.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Rationale: This key step introduces a new carbon-carbon bond at the 4-position, allowing for the installation of a substituent designed to interact with the E3 ligase binding pocket. The choice of boronic acid or ester is dictated by the desired final ligand structure.
-
Procedure:
-
To a Schlenk flask, add the TBDMS-protected scaffold (1.0 eq), the desired arylboronic ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by LC-MS.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the coupled product.
-
Step 3 & 4: Deprotection and Linker Attachment
-
Rationale: The silyl protecting group is removed to reveal the phenol, which is then alkylated with a linker precursor. This linker will later be used to connect to the POI-binding ligand to form the final PROTAC.
-
Procedure (Deprotection):
-
Dissolve the coupled product (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) at 0 °C.
-
Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Quench with water and extract with ethyl acetate. Dry and concentrate to yield the deprotected ligand core, which is often used directly in the next step.
-
-
Procedure (Linker Attachment):
-
Dissolve the crude deprotected ligand core (1.0 eq) in anhydrous acetone or DMF.
-
Add K₂CO₃ (3.0 eq) and a linker precursor with a terminal electrophile (e.g., 1-bromo-3-chloropropane, 1.5 eq).
-
Heat the reaction to 60 °C and stir overnight.
-
Cool, filter to remove the base, and concentrate the filtrate.
-
Purify the final ligand-linker conjugate by flash column chromatography or preparative HPLC. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
-
Section 3: Protocol for Assessing E3 Ligase Binding Affinity
Determining the binding affinity of the newly synthesized ligand to its target E3 ligase is a critical validation step. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data (association rate, kₐ; dissociation rate, kₑ) and the equilibrium dissociation constant (K₋).[10]
Caption: Workflow for determining ligand-E3 ligase binding affinity using SPR.
Detailed SPR Protocol
-
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Purified recombinant E3 ligase protein (e.g., VHL/Elongin B/Elongin C complex)
-
Synthesized ligand, dissolved in running buffer with ≤1% DMSO
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Chip Activation: Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligase Immobilization: Inject the purified E3 ligase (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over an activated flow cell until the desired immobilization level is reached (e.g., ~5000 RU). A reference flow cell should be activated and then deactivated without protein to serve as a control.[10]
-
Deactivation: Inject 1 M ethanolamine-HCl to block any remaining active esters on both flow cells.
-
Analyte Injection (Association): Prepare a dilution series of the synthesized ligand in running buffer (e.g., 0.1 nM to 1 µM). Inject each concentration over the reference and active flow cells for a set time (e.g., 180 seconds) to monitor association.
-
Dissociation: Following the injection, allow running buffer to flow over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation of the ligand from the E3 ligase.
-
Regeneration: If necessary, inject a pulse of a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound ligand before the next injection.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain binding sensorgrams. Fit these sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine the kinetic parameters kₐ, kₑ, and the dissociation constant K₋.
-
Section 4: Data Interpretation
The output of the SPR experiment provides quantitative measures of binding affinity. This data is essential for structure-activity relationship (SAR) studies and for selecting the most promising ligands for incorporation into full PROTAC molecules.
Table 1: Hypothetical SPR Binding Data for a Novel Ligand
| Compound | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | K₋ (nM) |
| Ligand-001 | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| Ligand-002 | 2.1 x 10⁵ | 8.4 x 10⁻³ | 40.0 |
| VHL Ligand (Control) | 5.0 x 10⁵ | 1.0 x 10⁻⁴ | 0.2 |
-
Interpretation: In this hypothetical data, Ligand-001 shows a dissociation constant (K₋) of 2.0 nM, indicating high-affinity binding to the target E3 ligase. The slower dissociation rate (kₑ) compared to Ligand-002 suggests a more stable binding interaction. While not as potent as the control ligand, its nanomolar affinity makes it a strong candidate for further development into a PROTAC. The next logical step would be to conjugate Ligand-001 via its linker to a validated POI binder and evaluate the resulting PROTAC for its ability to induce ternary complex formation and subsequent POI degradation in cellular assays.[1]
Conclusion
The strategic design of novel E3 ligase ligands is a cornerstone of advancing the field of targeted protein degradation. The this compound scaffold offers a compelling starting point for this endeavor. Its pre-installed, orthogonally reactive functional groups—particularly the versatile iodine atom—provide a robust platform for rapid synthetic diversification. By combining rational scaffold-based synthesis with quantitative biophysical techniques like SPR, researchers can efficiently develop and validate new, high-affinity E3 ligase ligands, thereby expanding the arsenal of tools available for creating next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Chloro-4-iodo-6-methylphenol in Drug Discovery
Introduction: Unveiling the Potential of a Halogenated Phenol in Modern Drug Discovery
In the landscape of contemporary drug discovery, the strategic design of small molecules that can modulate protein function with high specificity and potency is paramount. Among the vast arsenal of chemical scaffolds available to medicinal chemists, halogenated phenols have emerged as versatile building blocks. 2-Chloro-4-iodo-6-methylphenol is one such compound, a seemingly simple molecule whose true potential is realized in its application as a key intermediate in the synthesis of targeted protein degraders. This guide provides an in-depth exploration of the utility of this compound, offering both the strategic rationale and detailed protocols for its application in the development of novel therapeutics.
While this molecule itself is not typically the final active pharmaceutical ingredient, its unique substitution pattern—featuring a chloro, an iodo, and a methyl group on a phenolic ring—makes it a valuable precursor for creating more complex molecules, particularly within the rapidly advancing field of targeted protein degradation (TPD). Its classification by major chemical suppliers as a "Protein Degrader Building Block" underscores its primary role in this innovative therapeutic modality.[1][2]
Physicochemical Properties and Strategic Significance
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties, summarized in the table below, dictate its reactivity and handling.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClIO | PubChem |
| Molecular Weight | 268.48 g/mol | PubChem |
| Appearance | Solid (typical) | Supplier Data |
| CAS Number | 1630906-44-3 | Supplier Data[1] |
The strategic significance of this compound in drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), lies in the distinct functionalities offered by its substituents:
-
The Phenolic Hydroxyl Group: This group serves as a key reactive handle for introducing the molecule into a larger scaffold. It can be readily etherified or otherwise modified to form a stable linkage to other components of a PROTAC, such as the linker or the E3 ligase-binding element.
-
The Iodo Group: The iodine atom at the para position is a particularly valuable feature. It provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the efficient and modular assembly of complex molecular architectures, a cornerstone of modern medicinal chemistry and the construction of PROTAC libraries.[3][4][5]
-
The Chloro and Methyl Groups: These substituents play a more subtle but crucial role in fine-tuning the electronic properties and steric profile of the molecule. They can influence the reactivity of the phenolic hydroxyl and iodo groups, as well as contribute to the overall shape and lipophilicity of the final degrader molecule. This, in turn, can impact its binding affinity to the target protein and its pharmacokinetic properties.
Core Application: A Building Block for Targeted Protein Degradation
Targeted protein degradation has emerged as a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the heart of this approach, consisting of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound serves as a foundational building block in the modular synthesis of these complex molecules. Its utility is best understood by visualizing its role in a generalized synthetic workflow for PROTAC assembly.
Caption: Generalized workflow for PROTAC synthesis utilizing this compound.
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific target protein, E3 ligase, and desired linker chemistry. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Phenol-Linker Intermediate via Williamson Ether Synthesis
This protocol describes the coupling of this compound with a linker precursor containing a terminal leaving group (e.g., a bromide).
Materials:
-
This compound
-
Linker precursor with a terminal bromide (e.g., 1-bromo-3-(prop-2-yn-1-yloxy)propane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add the linker precursor (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired phenol-linker intermediate.
Causality and Self-Validation: The use of a mild base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile. The reaction progress is monitored by TLC to ensure complete consumption of the starting material and to avoid side reactions. The aqueous workup and extraction are designed to remove the inorganic base and DMF, while the final chromatographic purification ensures the high purity of the intermediate required for the subsequent cross-coupling step.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling for Warhead Installation
This protocol details the coupling of the iodinated phenol-linker intermediate with a boronic acid or ester derivative of the target protein ligand (warhead).
Materials:
-
Phenol-linker intermediate from Protocol 1
-
Warhead-boronic acid/ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Celite® for filtration
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
In a reaction vessel, combine the phenol-linker intermediate (1.0 eq), the warhead-boronic acid/ester (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C (conventional heating) or as per microwave protocol. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or preparative HPLC to obtain the coupled product.
Causality and Self-Validation: The choice of palladium catalyst and base is critical for the efficiency of the Suzuki coupling. Degassing the solvent is essential to prevent oxidation of the palladium(0) catalyst. The reaction is monitored to ensure complete coupling and to minimize homo-coupling of the boronic acid. The workup procedure is designed to remove the catalyst and inorganic salts, and the final purification step is crucial to isolate the desired product with high purity for subsequent biological evaluation.
Data Interpretation and Downstream Applications
The successful synthesis of the final PROTAC molecule, facilitated by the use of this compound as a building block, is the prelude to its biological evaluation. Key downstream applications and assays include:
-
Target Protein Degradation Assays: Western blotting is the gold standard for confirming the degradation of the target protein in cultured cells treated with the synthesized PROTAC. A dose-dependent decrease in the target protein levels, without a significant change in loading controls (e.g., GAPDH or β-actin), indicates successful degradation.
-
Cell Viability and Proliferation Assays: Assays such as MTT or CellTiter-Glo® can be used to assess the functional consequences of target protein degradation on cell viability and proliferation, particularly in disease-relevant cell lines (e.g., cancer cells).
-
Pharmacokinetic and Pharmacodynamic Studies: For promising PROTAC candidates, in vivo studies in animal models are conducted to evaluate their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and to confirm target protein degradation in relevant tissues.
Conclusion: A Versatile Tool for Innovative Drug Discovery
This compound represents a prime example of how a strategically designed chemical building block can significantly impact the drug discovery process. Its unique combination of reactive handles and modulating substituents makes it an invaluable tool for the modular and efficient synthesis of targeted protein degraders. By understanding the chemical principles behind its application and following robust synthetic protocols, researchers can leverage this versatile molecule to accelerate the development of novel therapeutics for a wide range of diseases.
References
2-Chloro-4-iodo-6-methylphenol as a chemical probe for target validation
Application Notes & Protocols
Topic: 2-Chloro-4-iodo-6-methylphenol as a Putative Electrophilic Probe for Covalent Target Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Target Validation in Drug Discovery
The validation of a biological target is a cornerstone of modern drug discovery, directly influencing the trajectory and ultimate success of a therapeutic program.[1][2][3] A well-validated target provides a strong rationale for modulation and increases the probability of translating preclinical findings into clinical efficacy. Small molecule chemical probes are indispensable tools in this process, enabling the interrogation of protein function in complex biological systems.[1][4] Among these, covalent probes, which form a stable bond with their protein target, offer distinct advantages, including the potential for high potency, prolonged pharmacodynamic effects, and the ability to target proteins traditionally considered "undruggable."[5][6][7]
This guide focuses on the hypothetical application of This compound , a halogenated phenol, as a putative electrophilic chemical probe for target validation. While the specific biological targets of this compound are not yet elucidated, its structure suggests potential reactivity towards nucleophilic amino acid residues in proteins. Halogenated phenols can be precursors to reactive species, and the principles outlined here provide a comprehensive framework for validating such a probe and identifying its cellular targets. We will detail the necessary experimental workflows, from initial biochemical characterization to proteome-wide target identification, grounding our protocols in the principles of scientific rigor and reproducibility.
Section 1: The Rationale for this compound as a Covalent Probe
The chemical scaffold of this compound suggests its potential as a covalent chemical probe. The electron-withdrawing properties of the chloro and iodo substituents can enhance the electrophilicity of the phenol ring, making it susceptible to nucleophilic attack by amino acid residues such as cysteine, lysine, or histidine. This covalent interaction is the basis for its utility as a probe, allowing for the stable labeling and subsequent identification of its protein targets.[5][6]
The successful application of any chemical probe, particularly a covalent one, hinges on a thorough characterization of its potency, selectivity, and mechanism of action.[1][8] The following sections will outline the critical experimental protocols to validate this compound, or any novel covalent probe, for use in target validation studies.
Section 2: Experimental Workflows for Probe Validation and Target Identification
A multi-pronged approach is essential to confidently identify the biological target(s) of a chemical probe and validate its utility. The following workflows represent a logical progression from initial in vitro characterization to in-cell target engagement and proteome-wide identification.
Figure 1: A generalized workflow for the validation of a novel covalent chemical probe, progressing from initial biochemical characterization to cellular target engagement and proteome-wide identification.
In Vitro Binding and Reactivity Assays
The initial step in characterizing a putative covalent probe is to determine its reactivity and selectivity in a controlled, cell-free environment. This typically involves incubating the probe with a purified protein of interest or a panel of proteins to assess binding and covalent modification.
Protocol 2.1.1: In Vitro Covalent Binding Assay
This protocol aims to confirm the covalent modification of a target protein by this compound.
Materials:
-
Purified recombinant target protein
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE gels and buffers
-
Coomassie Brilliant Blue stain or fluorescent protein stain
-
Mass spectrometer (e.g., Q-Exactive)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, incubate the purified target protein (e.g., at 1 µM) with varying concentrations of the probe (e.g., 0.1, 1, 10, 100 µM) in PBS. Include a DMSO-only control.
-
Incubate the reactions at 37°C for 1 hour.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the protein samples by SDS-PAGE.
-
Visualize the protein bands using Coomassie staining.
-
Excise the protein bands and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the site(s) of covalent modification.
Data Analysis & Interpretation:
-
A successful covalent modification will be identified by a mass shift in the peptide corresponding to the adduction of this compound.
-
The specific amino acid residue modified by the probe can be determined through MS/MS fragmentation analysis.
-
For covalent inhibitors, determining the rate of inactivation (kinact) and the potency (Ki) provides more informative metrics than traditional IC50 or Kd values.[8]
| Parameter | Description | Importance |
| k_inact | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | Measures the intrinsic reactivity of the probe with its target. |
| K_i | The inhibitor concentration that yields half the maximal rate of inactivation. | Reflects the binding affinity of the probe to the target protein before the covalent reaction. |
| k_inact/K_i | The second-order rate constant for inactivation. | Represents the overall efficiency of the covalent probe. |
Table 1: Key kinetic parameters for the characterization of covalent inhibitors.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular context.[9][10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[10][11] Covalent binding of a probe like this compound is expected to significantly increase the thermal stability of its target protein.
Figure 2: A schematic representation of the Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 2.2.1: CETSA for Target Engagement
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies for Western blot analysis (primary and secondary)
-
Chemiluminescence substrate
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO vehicle control for a predetermined time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
Data Analysis & Interpretation:
-
Plot the band intensity of the target protein against the temperature for both the probe-treated and control samples.
-
A successful target engagement will result in a rightward shift of the melting curve for the probe-treated sample, indicating increased thermal stability.
-
The magnitude of the thermal shift (ΔTm) is a measure of the probe's binding affinity and target engagement in the cellular environment.[12]
Chemoproteomics for Proteome-Wide Target Identification
To identify the full spectrum of cellular targets of this compound, a chemoproteomic approach such as Activity-Based Protein Profiling (ABPP) is employed.[6][13][14][15] This method uses a modified version of the probe containing a bioorthogonal handle (e.g., an alkyne or azide) for enrichment and subsequent identification by mass spectrometry.
Protocol 2.3.1: Competitive ABPP for Target Identification
This protocol uses a competition experiment between the native probe (this compound) and a tagged, broad-spectrum electrophilic probe to identify targets.
Materials:
-
Cultured cells
-
This compound
-
Broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne)
-
Lysis buffer
-
Azide-biotin tag
-
Click chemistry reagents (copper(I) sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Treat cultured cells with either this compound or DMSO vehicle control.
-
Lyse the cells and treat the proteomes with the alkyne-tagged broad-spectrum probe.
-
Perform a click chemistry reaction to attach an azide-biotin tag to the proteins labeled by the alkyne probe.
-
Enrich the biotin-tagged proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and perform on-bead or in-solution tryptic digestion.
-
Analyze the resulting peptides by quantitative LC-MS/MS.
Data Analysis & Interpretation:
-
Proteins that are true targets of this compound will show a decreased signal in the probe-treated sample compared to the DMSO control, as the binding of the unlabeled probe will block the subsequent labeling by the tagged probe.
-
This competitive displacement provides strong evidence for direct target engagement in a complex proteome.
-
Follow-up validation experiments, such as CETSA with specific antibodies for the identified targets, are crucial to confirm the findings.
Section 3: Inactive Control and Orthogonal Validation
A critical component of any chemical probe study is the use of a structurally similar but biologically inactive control compound.[8] For this compound, an ideal negative control would be a molecule where the reactive potential is attenuated, for example, by replacing the hydroxyl group with a methoxy group. This control should be used in all cellular assays to ensure that the observed phenotype is a direct result of on-target activity and not due to off-target effects or compound-specific artifacts.
Furthermore, orthogonal validation methods, such as genetic knockdown (e.g., siRNA or CRISPR-Cas9) of the identified target protein, should be employed. A high-quality chemical probe should recapitulate the phenotype observed upon genetic perturbation of its target.[1]
Conclusion
The journey of validating a novel chemical probe like this compound is a meticulous process that demands a multi-faceted experimental approach. By systematically progressing from in vitro characterization to cellular target engagement and proteome-wide identification, researchers can build a robust body of evidence to support the probe's utility. The protocols and workflows detailed in this guide provide a comprehensive framework for the rigorous validation of covalent chemical probes, ultimately enabling their confident use in dissecting complex biological processes and validating novel drug targets.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-iodo-6-methylphenol
Welcome to the technical support center for the synthesis of 2-Chloro-4-iodo-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process involving electrophilic aromatic substitution on a cresol backbone. The hydroxyl and methyl groups of the starting cresol are activating and ortho-, para-directing, which significantly influences the regioselectivity of the halogenation steps.[1][2] The order of chlorination and iodination, along with careful control of reaction conditions, is crucial to achieving a high yield of the desired product while minimizing the formation of isomeric and polyhalogenated side products.
This guide will address common challenges encountered during this synthesis, providing both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
The logical starting material is typically o-cresol (2-methylphenol). The hydroxyl and methyl groups in o-cresol direct electrophilic substitution to the positions para and ortho to themselves. Iodination would likely occur at the para position (position 4) due to less steric hindrance, followed by chlorination at one of the available ortho positions (position 6).
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the halogenating agents can lead to incomplete reactions or the formation of polyhalogenated byproducts.[1]
-
Poor Control of Reaction Conditions: Temperature and reaction time are critical. Elevated temperatures can promote the formation of undesired isomers and decomposition products.
-
Inappropriate pH: The electrophilic iodination of phenols is highly pH-dependent. The phenoxide ion, formed under basic conditions, is more susceptible to electrophilic attack.[3][4] However, excessively high pH can lead to other side reactions.
-
Inefficient Purification: The desired product may be lost during workup and purification if the chosen method is not optimized to separate it from closely related isomers and byproducts.
Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What are these likely to be?
The additional spots are most likely isomeric byproducts and polyhalogenated species. Given the directing effects of the hydroxyl and methyl groups, you may be forming:
-
Di-iodinated or di-chlorinated products: If the stoichiometry of the halogenating agent is too high or the reaction time is too long.[1]
-
Isomers: For example, if starting with o-cresol, chlorination might occur at the other ortho position, or iodination might occur at an ortho position if the para position is blocked.
-
Starting material: Unreacted starting cresol or mono-halogenated intermediates.
Q4: Can I perform the chlorination and iodination in a single step?
While one-pot syntheses are often desirable for efficiency, they are generally not advisable for this particular compound due to the difficulty in controlling selectivity. Sequential halogenation allows for purification of the intermediate, which can lead to a cleaner final product and higher overall yield.
Troubleshooting Guide: Common Side Reactions & Solutions
This section details specific problems you may encounter during the synthesis of this compound and provides actionable troubleshooting steps.
Problem 1: Formation of Polyhalogenated Byproducts
Observation: You observe products with a higher molecular weight than the desired this compound in your mass spectrometry analysis, and multiple spots on your TLC.
Root Cause: The activating nature of the phenolic hydroxyl group makes the aromatic ring highly susceptible to multiple electrophilic substitutions.[2][5] Excess halogenating agent, prolonged reaction times, or elevated temperatures can lead to di- and even tri-halogenated products.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Carefully control the molar equivalents of both the iodinating and chlorinating agents. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure the reaction goes to completion, but avoid larger excesses.
-
-
Controlled Addition of Reagents:
-
Add the halogenating agent dropwise or in portions to the reaction mixture at a low temperature to maintain better control over the reaction exotherm and local concentrations.
-
-
Temperature Management:
-
Maintain the recommended reaction temperature. For many electrophilic halogenations of phenols, temperatures at or below room temperature are preferred.
-
-
Monitoring Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent over-halogenation.
-
Problem 2: Formation of Isomeric Byproducts
Observation: Your NMR spectrum shows a mixture of isomers that are difficult to separate by standard column chromatography or recrystallization.
Root Cause: The hydroxyl and methyl groups direct electrophiles to multiple positions on the aromatic ring. While the 4- and 6-positions are generally favored for electrophilic attack on o-cresol, some substitution may occur at other available positions, leading to isomeric products.
Troubleshooting Protocol:
-
Choice of Halogenating Agent and Catalyst:
-
The selectivity of halogenation can be influenced by the choice of reagent. For chlorination, sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃ can offer better regioselectivity compared to chlorine gas.[6][7]
-
For iodination, reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) can provide different selectivity profiles compared to molecular iodine (I₂).[4][8]
-
-
Solvent Effects:
-
The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with different solvents (e.g., chlorinated solvents, ethers, or non-polar hydrocarbons) to find the optimal conditions for your specific substrate. Halogenation of phenols is often faster in polar solvents.[4]
-
-
Purification Strategy:
-
If isomers are still formed, a more sophisticated purification strategy may be necessary. Consider using a high-performance liquid chromatography (HPLC) system or trying a different recrystallization solvent system. Sometimes, converting the phenolic products to their corresponding ethers or esters can alter their physical properties enough to allow for easier separation, followed by deprotection.
-
Problem 3: Ring Oxidation and Decomposition
Observation: The reaction mixture turns dark, and you observe a significant amount of tar-like material, leading to a low yield of identifiable products.
Root Cause: Phenols are susceptible to oxidation, especially under harsh reaction conditions.[9] The presence of strong oxidizing agents or high temperatures can lead to the formation of quinone-type structures and other degradation products. Some iodinating agents, particularly those involving an oxidizing agent to generate the electrophilic iodine species, can also cause oxidative side reactions.[4]
Troubleshooting Protocol:
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
-
Milder Reagents:
-
If you suspect the halogenating agent is too harsh, consider using a milder alternative. For example, instead of I₂ with an oxidizing agent, N-iodosuccinimide (NIS) might be a better choice.
-
-
Lower Reaction Temperature:
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Work-up Procedure:
-
During the work-up, quenching the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite can help to remove any excess halogen and prevent further oxidation.
-
Experimental Workflow & Methodologies
Proposed Synthetic Pathway
A logical two-step approach starting from o-cresol is outlined below.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Protocol: Iodination of o-Cresol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve o-cresol (1 equivalent) and sodium iodide (1.1 equivalents) in a suitable solvent such as methanol.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of an oxidizing agent (e.g., sodium hypochlorite) dropwise to the cooled mixture. The reaction is an electrophilic aromatic substitution where the in-situ generated electrophilic iodine species reacts with the phenol.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Work-up: Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 4-iodo-2-methylphenol by recrystallization or column chromatography.
Step-by-Step Protocol: Chlorination of 4-Iodo-2-methylphenol
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the purified 4-iodo-2-methylphenol (1 equivalent) in a dry, non-polar solvent such as dichloromethane.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as aluminum chloride (AlCl₃) (e.g., 0.1 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (SO₂Cl₂) (1.05 equivalents) dropwise to the cooled solution. The reaction is an electrophilic aromatic substitution.[6]
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding water or a dilute aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Final Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for common synthesis issues.
Data Summary Table
| Issue | Potential Cause | Key Parameters to Check | Recommended Solution |
| Low Yield | Incomplete reaction | Temperature, reaction time, reagent activity | Increase temperature/time, use fresh reagents |
| Product loss during work-up | Extraction/purification method | Optimize solvent choice and purification technique | |
| Polyhalogenation | Excess halogenating agent | Stoichiometry of reagents | Reduce molar equivalents of halogenating agent |
| High reactivity | Reaction temperature, rate of addition | Lower temperature, add reagent dropwise | |
| Isomer Formation | Lack of regioselectivity | Choice of catalyst and solvent | Screen different Lewis acids and solvents |
| Product Degradation | Oxidation of phenol ring | Presence of oxygen, harsh reagents | Use inert atmosphere, milder halogenating agents |
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Chloro-4-iodo-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with the sterically hindered and multi-functional substrate, 2-Chloro-4-iodo-6-methylphenol. This resource, presented in a problem-solution format, is designed to provide actionable insights and troubleshooting strategies to overcome common challenges encountered during the synthesis of complex biaryl compounds utilizing this versatile building block.
Understanding the Unique Challenges of this compound
The structure of this compound presents a unique set of challenges and opportunities in Suzuki-Miyaura coupling. A successful reaction strategy hinges on understanding the interplay of its key structural features:
-
Differential Halide Reactivity : The molecule possesses both an iodide and a chloride substituent. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the carbon-chloride bond.[1][2] This inherent difference allows for selective coupling at the 4-position.
-
Steric Hindrance : The ortho-methyl group introduces steric bulk around the phenolic oxygen and the adjacent chloro substituent. This can influence the choice of ligands and reaction conditions required to achieve high yields.[3][4]
-
The Phenolic Hydroxyl Group : The acidic proton of the phenol can interfere with the basic conditions typically required for the Suzuki reaction. It can also coordinate to the palladium catalyst, potentially inhibiting its activity.[5][6]
This guide will address how to navigate these challenges to achieve high-yield, selective, and reproducible Suzuki couplings.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I'm recovering unreacted starting material. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a common issue and can often be traced back to suboptimal reaction conditions for this specific substrate. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection:
-
The Challenge: The combination of an electron-rich phenol and steric hindrance from the ortho-methyl group can make oxidative addition challenging for some standard catalysts.
-
The Solution: Employ bulky, electron-rich phosphine ligands that are known to promote the coupling of sterically hindered and electron-rich aryl halides.[3][4] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)3) classes are excellent starting points.[3][7] These ligands stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[8][9]
2. Choice of Base:
-
The Challenge: The phenolic proton is acidic and will be deprotonated by the base. A very strong base could potentially lead to side reactions or catalyst deactivation.
-
The Solution: A moderately strong inorganic base is often optimal. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective choices.[10] The "caesium effect" with Cs₂CO₃ is often beneficial for challenging substrates.[10] Potassium phosphate (K₃PO₄) is another strong, non-nucleophilic base that can be effective, particularly with nitrogen-containing heterocycles as coupling partners.[10]
3. Solvent and Temperature:
-
The Challenge: Inadequate solvent choice can lead to poor solubility of reagents and catalyst deactivation.
-
The Solution: A mixture of an organic solvent and water is standard for Suzuki couplings.[8] Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water.[11] The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions like protodeboronation.[1] A typical starting point is 80-100 °C.[11]
Experimental Protocol: A Starting Point for Optimization
Here is a general, robust protocol that can serve as a starting point for your experiments:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (argon or nitrogen) for 15-30 minutes. This is crucial to prevent oxidation of the catalyst and ligands.[1]
-
In a separate flask, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in the degassed organic solvent.
-
Add the catalyst solution to the reaction vessel, followed by the degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
Q2: I'm observing significant amounts of a side product that appears to be the result of homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[1][8]
-
Rigorous Degassing: Ensure that your solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere. Purging the reaction vessel and solvents with argon or nitrogen before adding the catalyst is critical.[1]
-
Palladium(0) Source: Using a Pd(0) precatalyst such as Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species, a process that can sometimes promote homocoupling.[8]
Q3: I'm concerned about the free phenol group. Should I protect it before the coupling reaction?
A3: While protection of the phenol is a valid strategy, it adds extra steps to your synthesis. In many cases, direct coupling without protection is feasible and preferable.
-
Direct Coupling: With the right choice of base and reaction conditions, the in situ formed phenoxide may not significantly interfere with the catalytic cycle.
-
When to Consider Protection: If you are consistently observing low yields, catalyst deactivation, or side reactions that could be attributed to the free phenol, protection might be necessary. Common protecting groups for phenols include methyl ethers, silyl ethers (e.g., TBDMS), or benzyl ethers. The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.
Q4: I am seeing a small amount of coupling at the chloride position. How can I improve the selectivity for the iodide position?
A4: The inherent reactivity difference between aryl iodides and chlorides (I > Br > Cl) is the primary driver of selectivity.[2] However, under harsh conditions or with highly active catalyst systems, some coupling at the chloride position can occur.
-
Milder Conditions: Try lowering the reaction temperature and shortening the reaction time.
-
Ligand Choice: While bulky, electron-rich ligands are generally recommended, an extremely active ligand might start to facilitate the more difficult oxidative addition at the C-Cl bond. A systematic screening of ligands can help to fine-tune the selectivity.
Data Presentation: Optimizing Reaction Components
The following table summarizes typical starting conditions and expected outcomes for the Suzuki coupling of this compound.
| Parameter | Recommended Condition | Rationale | Potential Issues if Not Optimized |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. | Incomplete conversion, side reactions. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand for hindered substrates.[3] | Low yield due to difficult oxidative addition. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Moderately strong, effective bases.[10] | Catalyst inhibition or side reactions with stronger bases. |
| Solvent | Dioxane/H₂O or THF/H₂O (4:1) | Good solubility for most reagents.[11] | Poor solubility, catalyst deactivation. |
| Temperature | 80-100 °C | Balances reaction rate and catalyst stability. | Low conversion at lower temps; decomposition at higher temps. |
Visualization of Key Processes
Suzuki Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[8][9][11]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
This decision tree provides a logical workflow for troubleshooting common issues with the Suzuki coupling of this compound.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Challenges in the Purification of 2-Chloro-4-iodo-6-methylphenol
Welcome to the technical support guide for the purification of 2-Chloro-4-iodo-6-methylphenol (C7H6ClIO). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to resolve purification challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and analysis of this compound.
Q1: What are the key physical and chemical properties of this compound? A1: Understanding the basic properties of your target compound is the first step in designing a purification strategy. This compound is a substituted phenol. Key computed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClIO | PubChem[1] |
| Molecular Weight | 268.48 g/mol | PubChem[1][2] |
| XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
The phenolic hydroxyl group makes the compound acidic and capable of hydrogen bonding, while the halogen substituents and methyl group contribute to its lipophilicity, as indicated by the XLogP3 value.
Q2: What are the most common impurities I should expect during the synthesis of this product? A2: Impurities typically arise from the synthetic route, which commonly involves the chlorination and iodination of a cresol precursor. The specific impurities will depend on the order of reaction and the reagents used.
| Impurity Type | Potential Species | Origin |
| Unreacted Starting Material | 2-Chloro-6-methylphenol or 2-Iodo-6-methylphenol | Incomplete iodination or chlorination reaction. |
| Regioisomers | Isomers with different substitution patterns (e.g., 4-chloro-2-iodo-6-methylphenol) | Non-selective halogenation steps. |
| Over-reaction Products | Di-iodinated or di-chlorinated species | Excess halogenating reagent or harsh reaction conditions. |
| Related Impurities | Unsubstituted p-cresol or 2,6-dichloro-4-methylphenol | Impurities in starting materials or side reactions.[3] |
Q3: Which analytical techniques are best for assessing the purity of this compound? A3: A multi-faceted, or orthogonal, approach is recommended for a comprehensive purity assessment.[4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the workhorse method for determining chromatographic purity by separating the main compound from process-related impurities.[4] A typical mobile phase could consist of acetonitrile and water, possibly with a formic acid modifier for better peak shape.[5]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities with distinct proton signals. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound and helps in identifying unknown impurity masses.
-
Elemental Analysis: Verifies the elemental composition (C, H) and the absence of significant inorganic impurities.
Q4: How should I properly store the purified this compound? A4: Phenols, particularly halogenated ones, can be sensitive to light and air, leading to oxidation and discoloration over time. For long-term stability, the purified compound should be stored in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).
Section 2: Purification Strategy & Troubleshooting
Purifying this compound often presents challenges due to the presence of structurally similar impurities. The choice of method depends on the nature and quantity of these impurities.
Caption: Decision tree for selecting a purification strategy.
Part 2.A: Troubleshooting Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities but can be problematic if not optimized.
Problem 1: The product "oils out" instead of forming crystals.
-
Causality: This occurs when the crude material melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated above the compound's melting point. A high impurity load can depress the melting point, exacerbating this issue.
-
Solution Pathway:
-
Select a Lower-Boiling Solvent: Choose a solvent or solvent system that has a boiling point significantly lower than the melting point of your compound.
-
Use More Solvent: Ensure you are using enough hot solvent to fully dissolve the compound, preventing it from melting.
-
Pre-Purification: If the material is highly impure, first perform a rapid filtration through a short plug of silica gel to remove the most polar or non-polar impurities, then attempt recrystallization.
-
Problem 2: No crystal formation upon cooling, even after seeding.
-
Causality: The solution is not sufficiently saturated, meaning either too much solvent was used or the chosen solvent is too good at dissolving the compound even at low temperatures.
-
Solution Pathway:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent and allow the concentrated solution to cool again.
-
Introduce an Anti-Solvent: Add a second solvent in which your compound is insoluble (but which is miscible with the first solvent) dropwise to the solution until turbidity persists. Then, gently warm until the solution is clear and allow it to cool slowly. Toluene/heptane or dichloromethane/hexane are common pairs to explore. Patents for related compounds often cite toluene as a suitable recrystallization solvent.[6][7]
-
Part 2.B: Troubleshooting Column Chromatography
Column chromatography is the method of choice for separating impurities with similar polarities.[8][9]
Caption: Workflow for troubleshooting column chromatography.
Problem 1: Product peak/spot is tailing or streaking.
-
Causality: The acidic phenolic proton of this compound can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to non-ideal adsorption/desorption kinetics, resulting in a tailed peak shape and poor separation.
-
Solution Pathway:
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. The added acid protonates the silica surface, minimizing the unwanted interaction with your phenolic compound and leading to sharper, more symmetrical peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol or C18 silica if the problem persists.
-
Problem 2: An impurity is co-eluting with the product.
-
Causality: The polarity of the impurity is too similar to the product for effective separation with the chosen mobile phase. This is common with regioisomeric impurities.
-
Solution Pathway:
-
Decrease Eluent Polarity: A less polar mobile phase will increase the retention time of all compounds and may improve the resolution between two closely eluting spots.
-
Change Solvent Selectivity: Switch one of the solvents in your binary mobile phase. The interactions between solvents, stationary phase, and your compounds are complex. Changing from an ethyl acetate/heptane system to a dichloromethane/heptane system, for example, can alter the elution order and improve separation even if the overall "polarity" is similar.
-
Section 3: Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment This protocol provides a starting point for assessing the purity of your fractions and final product.
-
System: An Agilent 1260 Infinity II or equivalent HPLC system.[4]
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 acetonitrile:water.
-
Self-Validation: Before analyzing samples, perform a blank injection (solvent only). The resulting chromatogram should be free of significant peaks at the retention time of the product. The main product peak should have a tailing factor between 0.9 and 1.5.
Protocol 2: Flash Column Chromatography
-
Solvent Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal mobile phase. Screen solvent systems (e.g., heptane/ethyl acetate) to find a composition that gives the target product an Rf value of approximately 0.25-0.35.
-
Column Packing (Wet Loading): a. Place a small plug of cotton or glass wool at the bottom of a glass column and add a thin layer of sand. b. In a separate beaker, create a slurry of silica gel in your chosen mobile phase.[9] c. Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles. d. Add another layer of sand on top of the packed silica bed.
-
Sample Loading (Dry Loading Recommended): a. Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution. c. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica. d. Carefully add this powder as a uniform layer on top of the sand in your packed column. This method prevents band broadening and improves separation.
-
Elution and Fraction Collection: a. Carefully add the mobile phase to the column, ensuring not to disturb the top layer. b. Apply positive pressure (flash chromatography) to achieve a steady flow rate. c. Collect fractions continuously and monitor them by TLC to identify which ones contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
- 1. This compound | C7H6ClIO | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. JPS5227734A - Process for preparation of 2,6-dichloro- 4-methylphenol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Chloro-4-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 7. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Degradation of 2-Chloro-4-iodo-6-methylphenol under experimental conditions
Welcome to the technical support center for researchers working with 2-Chloro-4-iodo-6-methylphenol. This guide is designed to provide expert advice and troubleshooting strategies for common challenges encountered during the experimental use of this compound. As a substituted halophenol, this compound's stability can be influenced by a variety of factors. Understanding these potential degradation pathways is critical for ensuring the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my experiments?
The degradation of this compound is primarily influenced by three factors: exposure to light (photodegradation), elevated temperatures (thermal degradation), and the chemical environment, including pH and the presence of oxidizing agents.[1] The specific chemical structure of this molecule, with its halogen substituents, makes it susceptible to these conditions.
Q2: I've noticed a discoloration in my solid this compound sample. What could be the cause?
A change in color, such as from a white or off-white powder to a brownish hue, is a common indicator of degradation.[2] This is often due to oxidation or polymerization upon exposure to air and light over time. It is crucial to assess the purity of a discolored compound before use, as the presence of degradation products can significantly impact experimental outcomes.
Q3: My stock solution of this compound shows a precipitate after storage. What is happening?
Precipitation in a stock solution can indicate either poor solubility or that the compound is degrading into a less soluble product.[1] The choice of solvent is critical; while some compounds are stable in protic solvents like methanol, others may require aprotic solvents such as DMSO.[1] Always ensure your chosen solvent is compatible with the compound and your experimental system.
Q4: I am observing unexpected peaks in my HPLC/GC-MS analysis. Could this be due to degradation?
Yes, the appearance of unexpected peaks is a strong indication of compound degradation.[2] These peaks represent the formation of new chemical entities as the parent compound breaks down. It is essential to run a fresh standard of this compound to compare retention times and confirm if the additional peaks are indeed degradation products.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
-
Potential Cause: Degradation of the compound in your stock solution or during the experiment.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions from the solid compound for each experiment to minimize the impact of solvent-mediated degradation.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot stock solutions into single-use volumes.[1]
-
Protect from Light: Store both solid compound and solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]
-
Control Temperature: Store stock solutions at the recommended temperature, typically -20°C or -80°C for long-term stability.[1]
-
Analytical Verification: Before use, verify the integrity of your compound using an appropriate analytical method like HPLC or LC-MS.[1]
-
Issue 2: Color Change in Compound Solution
-
Potential Cause: Photodegradation or oxidation of the compound.[1]
-
Troubleshooting Steps:
-
Light Protection: Ensure all solutions are prepared and stored in containers that protect them from light.
-
Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider preparing solutions and conducting experiments under an inert atmosphere, such as nitrogen or argon.[1]
-
Use Fresh Solvents: Degas solvents prior to use to remove dissolved oxygen.
-
Issue 3: Unexpected Degradation During an Advanced Oxidation Process (AOP)
-
Potential Cause: The presence of other halide ions in your reaction mixture can either inhibit or alter the degradation pathway of this compound.[3]
-
Troubleshooting Steps:
-
Analyze Your Matrix: Be aware of the ionic composition of your experimental medium. The presence of chloride or bromide ions can affect the efficiency of AOPs.[3]
-
pH Control: The pH of the solution can significantly influence the rate and mechanism of degradation. Ensure the pH is controlled and optimized for your specific experimental setup.
-
Consider Radical Scavengers: If your experimental system is sensitive to radical-mediated reactions, the addition of a radical scavenger like butylated hydroxytoluene (BHT) might be considered, but its compatibility must be verified.[2]
-
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.
-
Dissolution: Add the appropriate high-purity, anhydrous solvent (e.g., DMSO, DMF) to the solid compound in a volumetric flask.
-
Mixing: Gently swirl or sonicate the mixture until the solid is completely dissolved.
-
Storage: Transfer the solution to a clean, amber glass vial with a tightly sealed cap.
-
Aliquoting: For long-term storage, dispense single-use aliquots into smaller amber vials.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
-
Freezing: Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Integrity Assessment
-
Mobile Phase Preparation: Prepare the appropriate mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer) and degas it thoroughly.
-
Column Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute a small amount of your this compound solution in the mobile phase.
-
Injection: Inject a known volume of the prepared sample onto the HPLC system.
-
Data Acquisition: Run the analysis and record the chromatogram.
-
Analysis: A pure sample should exhibit a single major peak at a specific retention time. The presence of multiple peaks suggests the presence of impurities or degradation products.
Visualizing Degradation Concepts
References
Technical Support Center: A Scientist's Guide to 2-Chloro-4-iodo-6-methylphenol
Here is the technical support center for improving the yield of reactions with 2-Chloro-4-iodo-6-methylphenol.
Welcome to the technical resource center for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to navigate the complexities of this versatile but challenging reagent. This guide is structured to address the most common issues encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.
This compound is a multi-functionalized building block with three distinct reactive sites: a sterically hindered phenolic hydroxyl group, a highly reactive iodine atom, and a less reactive chlorine atom. This unique arrangement allows for sequential, site-selective functionalization, but its successful application hinges on a precise understanding of its reactivity and the careful optimization of reaction conditions. This guide will help you troubleshoot common problems and answer frequently asked questions to maximize your reaction yields and purity.
Troubleshooting Guide: From Low Yield to Optimized Protocol
Low conversion, side-product formation, and catalyst deactivation are common hurdles. This section provides a logical, question-driven approach to diagnosing and solving these issues. The following workflow provides a general framework for troubleshooting.
Caption: A logical workflow for troubleshooting low-yield reactions.
Q1: My Suzuki-Miyaura coupling at the C-I position is giving low yield. What are the common causes and how can I fix it?
This is a frequent issue, often rooted in the catalyst system or reaction conditions struggling to overcome the steric hindrance imposed by the ortho-chloro and -methyl groups.
Causality & Solution:
-
Inactive Catalyst: The true catalyst is a Palladium(0) species, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is used directly, like Pd(PPh₃)₄. If this species is not formed efficiently or is oxidized by trace oxygen, the catalytic cycle will not initiate.
-
Suboptimal Ligand: The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. For sterically hindered substrates like this, standard ligands like PPh₃ are often insufficient.
-
Protocol: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands").[3] These ligands promote the crucial, often rate-limiting, reductive elimination step to form the product. Good starting choices include SPhos, XPhos, or RuPhos.
-
-
Incorrect Base or Solvent: The base activates the boronic acid to facilitate transmetalation.[2] Its strength and solubility are critical. The solvent must solubilize all components and be compatible with the reaction.
-
Protocol: Use a strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][5] These are effective and generally do not cause side reactions. A common solvent system is a mixture of an aprotic organic solvent like 1,4-dioxane or toluene with a small amount of water (e.g., 10:1 ratio), which helps dissolve the base.
-
Optimized Starting Protocol for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Palladium Source | 2nd Gen. Buchwald Pre-catalyst (e.g., XPhos Pd G2) | Ensures efficient generation of the active Pd(0) catalyst. |
| Catalyst Loading | 1-3 mol % | Balances reaction rate with cost and ease of purification. |
| Ligand | XPhos (or similar bulky biaryl phosphine) | Overcomes steric hindrance and accelerates reductive elimination.[3] |
| Base | K₃PO₄ (3 equivalents) | Strong, effective base for activating the boronic acid.[4] |
| Solvent | Toluene or 1,4-Dioxane (degassed) | Aprotic solvents that perform well in these couplings. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Q2: My Buchwald-Hartwig C-O coupling to form an ether is failing. The phenol seems completely unreactive. What should I try?
C-O bond formation is notoriously more challenging than C-N or C-C coupling due to the slower rate of reductive elimination from the palladium(II) alkoxide intermediate.[6] For this substrate, the extreme steric crowding around the hydroxyl group exacerbates the problem.
Causality & Solution:
-
Ineffective Ligand: Standard cross-coupling ligands are often poor choices for C-O coupling. This reaction requires ligands specifically designed to accelerate the C-O reductive elimination step and prevent the competing side reaction of β-hydride elimination, which leads to dehalogenation of the starting material.[6][7]
-
Protocol: Use a specialized ligand developed for C-O coupling. BrettPhos is an excellent and widely cited choice for this transformation.[6] Its unique structure is highly effective at promoting the desired reaction even with hindered phenols.
-
-
Insufficiently Strong Base: The phenolic proton must be removed to form the nucleophilic phenoxide. Given the steric hindrance, a strong, non-coordinating base is essential to ensure complete deprotonation without interfering with the catalyst.
Optimized Starting Protocol for Buchwald-Hartwig C-O Coupling:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired alcohol (1.2-1.5 eq.), and Cs₂CO₃ (1.5 eq.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the BrettPhos ligand (4-5 mol %).
-
Add degassed, anhydrous toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction may require several hours to reach completion.
For comparison, the classical Ullmann condensation is an alternative but often requires harsher conditions.[8] It uses a copper catalyst (e.g., CuI), a base like K₃PO₄, and typically a high-boiling polar solvent like DMF or NMP at temperatures often exceeding 150 °C.[5][8][9]
Q3: I am trying to perform a sequential coupling, reacting the C-Cl bond after functionalizing the C-I bond, but nothing is happening. How do I activate the C-Cl bond?
The significantly higher bond strength of the C-Cl bond compared to the C-I bond makes oxidative addition to palladium much more difficult. This differential reactivity is advantageous for selectivity but requires a more robust catalytic system for the second step.
Causality & Solution:
-
Insufficiently Active Catalyst: The catalyst system that was effective for the C-I bond is likely not powerful enough for the C-Cl bond. Aryl chlorides require more electron-rich and sterically demanding ligands to promote the difficult oxidative addition step.
-
Protocol: Switch to a catalyst system known for its high activity in aryl chloride couplings. This often involves using a different Buchwald-type ligand, such as XPhos or SPhos, if not already used. N-heterocyclic carbene (NHC) ligands are also highly effective for activating C-Cl bonds.[1]
-
-
Insufficient Temperature: More energy is required to overcome the activation barrier for C-Cl bond cleavage.
-
Protocol: Increase the reaction temperature, often to 110-130 °C. Be sure to use a high-boiling solvent like toluene, xylene, or dimethylacetamide (DMAc). Monitor the reaction carefully for any signs of decomposition.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the properties and handling of this compound.
Caption: Key reactive sites on this compound.
Q1: Which halogen is more reactive in cross-coupling reactions, and why?
The iodine is significantly more reactive than the chlorine. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf > Cl. This is a direct consequence of the carbon-halogen bond dissociation energy. The C-I bond is the weakest, making it the most susceptible to the initial, often rate-determining, oxidative addition step with the Pd(0) catalyst.[10] This differential reactivity is a powerful tool, allowing for selective functionalization at the C-I position while leaving the C-Cl bond intact for a subsequent, different transformation.[11]
Q2: What are the best practices for storing and handling this compound?
Like many phenols, this compound can be sensitive to light and air over long periods, potentially leading to discoloration through oxidation.
-
Storage: Store the solid compound in a tightly sealed, opaque container, preferably under an inert atmosphere (nitrogen or argon), at room temperature.[12]
-
Handling: While specific toxicity data is limited, it should be handled with standard laboratory precautions for halogenated phenols. This includes using personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.[13][14]
Q3: What are the most effective methods for purifying products derived from this phenol?
Purification strategies depend on the properties of the final product, but common methods include:
-
Flash Column Chromatography: This is the most common method. Use silica gel as the stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The exact ratio will need to be determined by TLC analysis.
-
Acid-Base Extraction: If your product is no longer phenolic (e.g., you have formed an ether), you can use this technique to remove any unreacted starting material. Dissolve the crude reaction mixture in a water-immiscible organic solvent (like ethyl acetate). Wash with a mild aqueous base (e.g., 1M NaOH or K₂CO₃ solution). The phenolic starting material will be deprotonated and move into the aqueous layer, while your non-acidic product remains in the organic layer.
-
Recrystallization: If your final product is a stable solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Distillation: For some phenols, distillation under reduced pressure can be an effective purification method to remove non-volatile impurities.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. calpaclab.com [calpaclab.com]
- 13. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,4-Dichloro-6-methylphenol | C7H6Cl2O | CID 15292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 16. gccpo.org [gccpo.org]
Byproduct formation in the synthesis of 2-Chloro-4-iodo-6-methylphenol
Welcome to the technical support guide for the synthesis of 2-Chloro-4-iodo-6-methylphenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly focusing on the identification and mitigation of byproduct formation. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your synthesis for purity and yield.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is typically a two-step electrophilic aromatic substitution process starting from o-cresol (2-methylphenol). The primary challenges in this synthesis are controlling regioselectivity and preventing over-halogenation, both of which can lead to a complex mixture of byproducts that are difficult to separate from the target molecule.
The general synthetic pathway is as follows:
-
Chlorination: o-cresol is first chlorinated to produce 2-chloro-6-methylphenol. The hydroxyl and methyl groups on the aromatic ring are ortho-, para-directing activators, making precise control of this step critical.[1]
-
Iodination: The resulting 2-chloro-6-methylphenol is then iodinated to yield the final product, this compound.
Below is a diagram illustrating the primary reaction pathway.
Caption: High-level overview of the two-step synthesis.
II. Troubleshooting Guide: Byproduct Formation & Mitigation
This section addresses specific issues you might encounter during the synthesis, linking them to likely byproducts and providing actionable solutions.
Question 1: My final product shows multiple spots on TLC/HPLC, and the purity by GC-MS is low. What are the likely impurities?
Low purity is the most common issue, typically arising from a lack of regioselectivity or over-halogenation in either the chlorination or iodination step.
Potential Byproducts & Their Formation Mechanisms:
The hydroxyl group in phenols is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[1] This high reactivity can lead to the formation of several byproducts if reaction conditions are not strictly controlled.
-
Dichlorinated Byproducts:
-
2,4-Dichloro-6-methylphenol: Forms if an excess of the chlorinating agent is used or if the reaction temperature is too high, leading to a second chlorination at the para-position.
-
Isomeric Chlorophenols: If the initial chlorination is not highly selective, other isomers such as 4-chloro-2-methylphenol might form, which will then be iodinated in the second step.[2][3]
-
-
Di-iodinated Byproducts:
-
2-Chloro-4,6-diiodo-2-methylphenol: This can occur during the iodination step if there is an excess of the iodinating reagent or if the reaction is allowed to proceed for too long.
-
-
Oxidation Byproducts:
The diagram below illustrates the pathways to these common byproducts.
Caption: Formation pathways for common synthesis byproducts.
Troubleshooting Steps & Solutions:
-
Analytical Characterization:
-
Action: The first step is to identify the impurities. Utilize analytical techniques like GC-MS to determine the molecular weights of the byproducts and NMR for structural elucidation.[6][7]
-
Rationale: Knowing the identity of the byproduct is crucial for diagnosing the root cause. For example, a mass corresponding to a dichlorinated species points to an issue in the first step of the synthesis.
-
-
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the molar equivalents of the chlorinating and iodinating agents. Use a slight deficiency or a 1:1 molar ratio to minimize over-halogenation.
-
Temperature Control: Run the reactions at the lowest effective temperature. Electrophilic aromatic substitutions are often exothermic, and lower temperatures can improve regioselectivity.[5]
-
Slow Addition: Add the halogenating agent dropwise over a period of time to maintain a low instantaneous concentration, which disfavors di-substitution.
-
-
Purification Protocol:
-
Action: If byproducts are present, purification via column chromatography is often effective. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar di-halogenated byproducts first.
-
Methodology:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb onto a small amount of silica gel.
-
Load onto a silica gel column packed with hexane.
-
Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).
-
Collect fractions and analyze by TLC to isolate the pure product.
-
-
Question 2: The yield of my desired product is consistently low, even with high conversion of the starting material. Why is this happening?
Low yield with high conversion often points to the formation of a significant amount of byproducts or degradation of the product.
Potential Causes:
-
Dominant Side Reactions: The reaction conditions may be favoring one of the byproduct pathways described above. For instance, using a non-selective chlorinating agent can lead to a mixture of isomers, reducing the yield of the correct intermediate for the subsequent iodination step.[2][3]
-
Product Degradation: Halogenated phenols can be sensitive to certain conditions. Strong oxidizing environments or high heat can lead to decomposition.[8][9]
-
Mechanical Loss during Workup: Issues during the extraction or purification phases can lead to loss of product.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for diagnosing and addressing low yield.
Caption: Troubleshooting workflow for diagnosing low product yield.
Solutions:
-
Catalyst Choice for Chlorination: The choice of catalyst can significantly influence the para/ortho selectivity of chlorination. Lewis acids are often required for less reactive substrates, but for activated phenols, their role can be complex.[10][11] Experiment with different catalysts or solvent systems to improve the regioselectivity of the initial chlorination step.[2][3]
-
Iodination Reagent: The iodination of phenols can be sluggish and often requires an oxidizing agent to generate a more electrophilic iodine species.[10][12] Ensure your oxidizing agent is fresh and used in the correct stoichiometric amount.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that lead to colored impurities and product degradation.
III. Frequently Asked Questions (FAQs)
Q1: What are the key analytical signatures to look for when identifying this compound and its byproducts?
A1: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.[6][7]
| Compound | Molecular Weight ( g/mol ) | Expected Mass (M+) | Key ¹H NMR Signals (Approx. ppm) |
| This compound | 268.48[13][14] | 268 | ~2.2 (s, 3H, CH₃), 7.0-7.5 (m, 2H, Ar-H) |
| 2,4-Dichloro-6-methylphenol | 177.04 | 176/178 (Cl isotope pattern) | ~2.2 (s, 3H, CH₃), 6.8-7.2 (m, 2H, Ar-H) |
| 2-Chloro-4,6-diiodo-phenol | 394.38 | 394 | ~2.2 (s, 3H, CH₃), ~7.8 (s, 1H, Ar-H) |
| 2-Chloro-6-methylphenol | 142.58 | 142/144 (Cl isotope pattern) | ~2.2 (s, 3H, CH₃), 6.7-7.1 (m, 3H, Ar-H) |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
Q2: What is the role of the hydroxyl group in directing the electrophilic substitution?
A2: The hydroxyl (-OH) group is a strongly activating, ortho-, para-director.[1][4] Its lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles like Cl⁺ or I⁺.[1]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Halogenated phenols can be toxic and corrosive.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sulfuryl chloride (SO₂Cl₂) is a common chlorinating agent that is highly corrosive and reacts violently with water. Handle it with extreme care.
IV. References
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. --INVALID-LINK--
-
PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. --INVALID-LINK--
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. --INVALID-LINK--
-
YouTube. (2024, October 15). Impurity Profiling in Pharmaceuticals. --INVALID-LINK--
-
Chemass. Pharmaceutical Impurity Analysis Overview. --INVALID-LINK--
-
Wikipedia. Electrophilic halogenation. --INVALID-LINK--
-
Journal of Analytical Toxicology. Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. --INVALID-LINK--
-
PMC - NIH. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. --INVALID-LINK--
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenol?--INVALID-LINK--
-
ResearchGate. (2025, October 9). (PDF) Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. --INVALID-LINK--
-
ResearchGate. Electrophilic Reactions of Phenols. --INVALID-LINK--
-
Chemistry Steps. Reactions of Phenols. --INVALID-LINK--
-
-ORCA - Cardiff University. para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly. --INVALID-LINK--
-
Filo. (2023, November 4). Name and draw the major product (s) of electrophilic chlorination of the. --INVALID-LINK--
-
Google Patents. Purification of impure phenols by distillation with an organic solvent. --INVALID-LINK--
-
BYJU'S. Electrophilic Substitution Reactions of Phenols. --INVALID-LINK--
-
ResearchGate. (2025, August 6). On the para-selective chlorination of ortho-cresol. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Google Patents. Process for the preparation of 2-chloro-4-methylphenol. --INVALID-LINK--
-
Unknown. Iodination of phenol. --INVALID-LINK--
-
Google Patents. Phenol purification. --INVALID-LINK--
-
Stratech Scientific. This compound, min 97%, 25 grams. --INVALID-LINK--
-
SpectraBase. 2-Chloro-4-methyl-phenol - Optional[13C NMR] - Chemical Shifts. --INVALID-LINK--
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. --INVALID-LINK--
-
Unknown. Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. --INVALID-LINK--
-
Doc Brown's Chemistry. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. --INVALID-LINK--
-
Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. --INVALID-LINK--
-
PMC - NIH. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. --INVALID-LINK--
-
Google Patents. Synthetic method of 2-chloro-4-aminophenol. --INVALID-LINK--
-
ChemicalBook. 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum. --INVALID-LINK--
-
ResearchGate. Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol. --INVALID-LINK--
-
ChemicalBook. 2-CHLORO-4-METHYLPHENOL(6640-27-3) 1H NMR spectrum. --INVALID-LINK--
-
ChemScene. 2-Iodo-6-methylphenol. --INVALID-LINK--
References
- 1. byjus.com [byjus.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Phenol? [synapse.patsnap.com]
- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. rroij.com [rroij.com]
- 8. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 11. Name and draw the major product (s) of electrophilic chlorination of the .. [askfilo.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. This compound | C7H6ClIO | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. calpaclab.com [calpaclab.com]
Stability issues of 2-Chloro-4-iodo-6-methylphenol in solution
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Stability of 2-Chloro-4-iodo-6-methylphenol
This compound is a halogenated phenol derivative used in various research and development applications, including as a building block in organic synthesis.[1] Like many iodinated aromatic compounds, its stability in solution can be a critical concern, directly impacting experimental reproducibility and the integrity of results. The key structural features influencing its stability are the phenolic hydroxyl group and the carbon-iodine (C-I) bond. The hydroxyl group can be deprotonated to form a more reactive phenolate ion, while the C-I bond is relatively weak and susceptible to cleavage under various conditions.[2][3]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you manage and mitigate stability issues when working with this compound in solution.
Troubleshooting Guide: Diagnosing and Solving Instability in Your Experiments
This section is designed to help you identify the root cause of common problems encountered during the use of this compound solutions.
Issue 1: My solution of this compound is changing color (e.g., turning yellow/brown) upon storage.
Q: What is causing the discoloration of my stock solution?
A: Discoloration is a common indicator of degradation. The primary cause is often oxidation, which can be initiated or accelerated by exposure to light (photodegradation) or atmospheric oxygen. The iodophenol moiety is particularly susceptible. Oxidation can lead to the formation of colored byproducts, including quinone-type structures and potentially the liberation of free iodine (I₂), which is brownish-yellow in solution.[4]
Diagnostic Workflow:
-
Check Storage Conditions: Was the solution stored in a clear or amber vial? Was it exposed to ambient light on the lab bench?
-
Analyze a Sample: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to analyze the discolored solution. Compare the chromatogram to that of a freshly prepared solution. The appearance of new peaks or a decrease in the area of the parent peak confirms degradation.[5]
-
Headspace Analysis: If possible, check the container's headspace. A faint purplish or brown tinge might suggest sublimed iodine, a definitive sign of C-I bond cleavage.
Corrective Actions:
-
Always use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.
-
Purge the solution and headspace with an inert gas (e.g., argon or nitrogen) before sealing the container to minimize exposure to oxygen.
-
Store solutions at reduced temperatures (e.g., 2-8 °C), as recommended for many reactive organic molecules, to slow the rate of degradation. Check the manufacturer's storage recommendations.[1][6]
Logical Troubleshooting Flow for Solution Discoloration
Caption: Troubleshooting workflow for diagnosing solution discoloration.
Issue 2: I am seeing inconsistent results or lower-than-expected yields in my reaction.
Q: Could the instability of my this compound solution be the cause of poor reaction outcomes?
A: Absolutely. If the compound degrades in solution, its effective concentration decreases, leading to lower yields. Furthermore, degradation products can potentially interfere with your reaction, acting as inhibitors or causing unwanted side reactions.
Diagnostic Workflow:
-
Quantify the Starting Material: Before starting your reaction, use a validated analytical method like HPLC or GC-MS to determine the purity and concentration of your this compound solution.[5][7] This establishes a baseline.
-
Evaluate Solvent and pH Effects: The stability of phenols is highly dependent on pH.[2] In basic solutions, the compound deprotonates to the phenolate ion, which is more electron-rich and thus more susceptible to oxidation, but often more nucleophilic in reactions.[3] Consider if your reaction conditions (e.g., presence of a base) could be accelerating degradation. Certain solvents can also promote degradation.[8]
-
Run a Control Experiment: Prepare a solution of the compound in your reaction solvent and stir it under the reaction conditions (temperature, atmosphere) but without other reagents. Analyze it after the typical reaction time to quantify the extent of degradation under the reaction conditions alone.
Corrective Actions:
-
Use Freshly Prepared Solutions: This is the most reliable way to ensure the correct concentration and purity of your starting material.
-
Optimize pH: If your reaction allows, maintain a neutral or slightly acidic pH to minimize phenolate formation and subsequent oxidation.
-
Solvent Selection: Choose a high-purity, degassed solvent. Aprotic solvents are often preferred for stability unless a protic solvent is required for the reaction mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound? A1: The most probable degradation pathway involves the cleavage of the carbon-iodine bond, a process known as deiodination. This can occur via several mechanisms, including photolytic cleavage (induced by light) or oxidative processes that are often pH-dependent.[3][4] The resulting radical or cationic species can then react further, leading to a mixture of byproducts. Another potential pathway is the oxidation of the phenol ring itself, especially under basic conditions.[9]
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Q2: Which solvents are best for preparing stock solutions? A2: For general stability, high-purity, anhydrous aprotic solvents such as Dioxane, Tetrahydrofuran (THF), or Acetonitrile are often good choices. If a protic solvent is needed, ethanol or methanol can be used, but these solutions should be stored under inert gas and protected from light. Avoid solvents with significant peroxide impurities (like older ethers), as these can accelerate oxidative degradation. Always use solvents from a freshly opened bottle or those that have been properly purified and degassed.
Q3: How does temperature affect stability? A3: As with most chemical reactions, higher temperatures increase the rate of degradation. Therefore, it is recommended to store stock solutions at 2-8°C.[10] For reactions requiring elevated temperatures, be aware that the compound may degrade over the course of the experiment. In such cases, adding the compound just before the reaction commences or performing the reaction under an inert atmosphere is advisable.
Q4: Are there any incompatibilities I should be aware of? A4: Yes. Avoid strong bases and strong oxidizing agents during storage, as these will significantly accelerate degradation.[11] The compound is also incompatible with acid chlorides and acid anhydrides.[11] Care should be taken when using this compound in reaction mixtures containing metals that can catalyze dehalogenation reactions.
Data Summary: Factors Influencing Stability
| Factor | Condition | Impact on Stability | Rationale & Recommendation |
| Light | UV or Ambient Light | High (Negative) | Promotes photolytic cleavage of the C-I bond. Action: Store in amber vials or wrapped in foil.[4] |
| Oxygen | Atmospheric Air | Moderate (Negative) | Can lead to oxidative degradation, especially of the phenolate form. Action: Purge solutions with N₂ or Ar. |
| pH | Basic (>8) | High (Negative) | Forms the highly reactive phenolate ion, which is prone to oxidation. Action: Maintain neutral or slightly acidic pH for storage.[2][3] |
| pH | Acidic (<6) | Generally Stable | The protonated phenol is less susceptible to oxidation. |
| Temperature | Elevated (>40°C) | Moderate (Negative) | Increases the rate of all degradation reactions. Action: Store at 2-8°C; minimize time at high reaction temperatures.[10] |
| Solvent | Peroxide-containing | High (Negative) | Peroxides are strong oxidizing agents. Action: Use fresh, high-purity, or inhibitor-free solvents. |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under various stress conditions.
Objective: To determine the stability of the compound in a chosen solvent under conditions of heat, light, and oxidative stress.
Materials:
-
This compound (high purity)
-
HPLC-grade solvent (e.g., Acetonitrile:Water 50:50)
-
30% Hydrogen Peroxide (H₂O₂)
-
Amber and clear HPLC vials
-
HPLC system with UV detector (e.g., monitoring at 280 nm)
-
Photostability chamber or a lamp with controlled UV/Vis output
-
Oven or water bath
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.
-
Sample Preparation (Time Zero): Immediately dilute a sample of the stock solution to a working concentration (e.g., 50 µg/mL) and inject it into the HPLC. This is your T=0 reference.
-
Stress Conditions (run in parallel):
-
Control: Place an aliquot of the stock solution in an amber vial and store it at 2-8°C, protected from light.
-
Photostability: Place an aliquot in a clear vial inside a photostability chamber.
-
Thermal Stress: Place an aliquot in an amber vial in an oven set to 60°C.
-
Oxidative Stress: To an aliquot in an amber vial, add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
-
Time-Point Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), take a sample from each stress condition, dilute it to the working concentration, and analyze it by HPLC.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Observe the formation of any new peaks in the chromatograms, which represent degradation products.
-
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
References
- 1. calpaclab.com [calpaclab.com]
- 2. DSpace [kb.osu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Navigating Reactions with 2-Chloro-4-iodo-6-methylphenol
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Chloro-4-iodo-6-methylphenol. This sterically hindered building block presents unique challenges and opportunities in synthetic chemistry. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome synthetic hurdles and achieve your target molecules efficiently.
Understanding the Molecule: The Root of the Challenge
This compound is a polysubstituted aromatic compound where the phenolic hydroxyl group and the reactive C-I bond are flanked by ortho-substituents (a chloro and a methyl group). This substitution pattern is the primary source of the synthetic challenges encountered.
The bulky groups in the ortho positions create significant steric hindrance , a phenomenon where the spatial arrangement of atoms obstructs the approach of reagents to a reaction site.[1][2][3][4] This can dramatically slow down or even prevent reactions that would otherwise proceed smoothly with a less substituted phenol.[5]
Troubleshooting Guide: Common Reactions and Solutions
This section addresses specific issues you may encounter during common synthetic transformations with this compound.
Scenario 1: Williamson Ether Synthesis
Question: Why is my Williamson ether synthesis failing or giving very low yields when using this compound?
Answer: The classic Williamson ether synthesis is an S_N2 reaction, which is notoriously sensitive to steric hindrance.[6] The bulky ortho-chloro and methyl groups on your phenol physically block the approach of the alkyl halide to the oxygen nucleophile, making the required backside attack for the S~N2 mechanism highly unfavorable.[2] Tertiary alkyl halides are particularly problematic and will likely lead to elimination byproducts.[6]
Troubleshooting Protocol:
-
Re-evaluate Your Base and Solvent System:
-
While strong bases like sodium hydride (NaH) are effective for deprotonating the phenol, the choice of solvent is crucial.[6] Consider using a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the resulting phenoxide.
-
Phase-transfer catalysis (PTC) can be a powerful technique to improve yields in hindered systems. Using a catalyst like tetrabutylammonium bromide (TBAB) with a base such as K₂CO₃ can facilitate the reaction between the aqueous and organic phases.[7][8]
-
-
Increase Reaction Temperature and Time: Overcoming the high activation energy due to steric hindrance often requires more forceful conditions.[4] Monitor the reaction for decomposition, but cautiously increasing the temperature and extending the reaction time can sometimes drive the reaction forward.
-
Consider Alternative Etherification Strategies: For highly hindered systems, it's often more effective to switch to a different synthetic methodology altogether.
-
The Mitsunobu Reaction: This is an excellent alternative for forming ethers from sterically hindered alcohols and phenols.[9][10] The reaction proceeds via a different mechanism that is less sensitive to steric bulk around the nucleophile.[11] For particularly stubborn cases, the use of sonication in conjunction with the Mitsunobu reaction has been shown to dramatically increase reaction rates.[12][13]
-
Ullmann Condensation for Diaryl Ethers: If you are synthesizing a diaryl ether, the Ullmann condensation is a classic and effective method for coupling hindered phenols with aryl halides using a copper catalyst.[14][15][16] Modern protocols often use soluble copper catalysts with ligands, allowing for milder reaction conditions.[17][18][19]
-
dot
Caption: Comparison of Williamson synthesis and its alternatives.
Scenario 2: Suzuki-Miyaura Cross-Coupling
Question: My Suzuki-Miyaura coupling of this compound with a boronic acid is sluggish and incomplete. How can I improve it?
Answer: While the carbon-iodine bond is highly reactive and ideal for Suzuki-Miyaura coupling, the steric hindrance from the ortho-substituents can still impede the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[20]
Troubleshooting Protocol:
-
Switch to a Bulky, Electron-Rich Ligand: This is the most critical factor for success. The Buchwald biaryl phosphine ligands are specifically designed for challenging cross-coupling reactions.[21]
-
Recommended Ligands: Start with XPhos or SPhos . These ligands are known to be highly effective for coupling sterically demanding substrates, including those with ortho-substituents.[22][23][24] They promote the formation of a highly reactive monoligated palladium(0) species, which is crucial for efficient catalysis.[20]
-
Precatalysts: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3 or G4) can provide more consistent results and higher activity.[24][25]
-
-
Optimize the Base and Solvent:
-
Base: Potassium phosphate (K₃PO₄) is often a reliable and effective base for hindered Suzuki couplings.[20] In some cases, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary, especially if you were to attempt a coupling at the less reactive chloro- position.[20]
-
Solvent: Anhydrous, aprotic solvents are preferred. Toluene, dioxane, or THF are common choices. For very difficult couplings, a higher boiling point solvent like xylenes might be required to allow for higher reaction temperatures.[20]
-
-
Increase Reaction Temperature: Sterically hindered couplings often require more thermal energy to overcome the activation barrier.[20] If your reaction is proceeding slowly at 80-90 °C, consider increasing the temperature to 100-110 °C.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | XPhos, SPhos | Bulky, electron-rich ligands to overcome steric hindrance.[20][21] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong, non-nucleophilic bases. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents. |
| Temperature | 80-110 °C | Higher temperatures may be needed for challenging substrates. |
dot
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Scenario 3: Buchwald-Hartwig Amination
Question: I am struggling to perform a Buchwald-Hartwig amination on this compound. What conditions should I use?
Answer: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this sterically hindered substrate requires a carefully selected catalyst system. The steric bulk around the C-I bond will hinder the oxidative addition and reductive elimination steps of the catalytic cycle.
Troubleshooting Protocol:
-
Employ Sterically Hindered Ligands: The success of this reaction is highly dependent on the choice of ligand.
-
Dialkylbiaryl Phosphine Ligands: The Buchwald group has developed an extensive library of ligands for this purpose. For a di-ortho-substituted substrate, a bulky ligand is essential.[1][25]
-
Josiphos Ligands: The Hartwig group has developed ferrocene-based ligands, such as the Josiphos family, which are highly effective for coupling hindered substrates, including aryl chlorides, with a wide range of amines.[26][27]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer high stability and reactivity for challenging amination reactions.
-
-
Select the Appropriate Base:
-
Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.
-
-
Solvent and Temperature Considerations:
-
Aprotic solvents like toluene, dioxane, or THF are standard.
-
These reactions are often run at elevated temperatures (80-110 °C) to facilitate the catalytic turnover with hindered substrates.
-
Table 2: General Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Standard palladium precursors. |
| Ligand | A bulky biarylphosphine (e.g., RuPhos) or a Josiphos-type ligand | Essential for overcoming steric hindrance.[1][26] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic base to generate the amide. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents. |
| Temperature | 80-110 °C | To overcome the activation energy barrier. |
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive for cross-coupling?
The carbon-iodine (C-I) bond at the 4-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This allows for selective functionalization at the 4-position while leaving the 2-chloro substituent intact for potential subsequent transformations.
Q2: How does the methyl group affect the acidity of the phenolic proton?
The methyl group (-CH₃) is an electron-donating group.[22] It pushes electron density into the aromatic ring, which slightly destabilizes the phenoxide anion that forms upon deprotonation.[12][22] This makes this compound slightly less acidic than a corresponding phenol without the methyl group. However, this effect is generally minor and the phenolic proton is still readily removed by common bases like NaH, NaOH, or K₂CO₃.
Q3: Can I perform electrophilic aromatic substitution on this molecule?
The phenolic hydroxyl group is a strong ortho-, para-directing group, meaning it activates these positions for electrophilic attack.[28] However, in this compound, both ortho positions (2 and 6) and the para position (4) are already substituted. The remaining positions (3 and 5) are meta to the hydroxyl group and are deactivated. Therefore, further electrophilic aromatic substitution is generally difficult and unlikely to be regioselective without advanced directing group strategies.
Q4: Are there any safety considerations I should be aware of?
As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 4. fiveable.me [fiveable.me]
- 5. uwindsor.ca [uwindsor.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. wise.fau.edu [wise.fau.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. synarchive.com [synarchive.com]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Buchwald触媒・配位子 [sigmaaldrich.com]
- 26. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. What is the mechanism of Phenol? [synapse.patsnap.com]
Technical Support Center: Refining Reaction Conditions for 2-Chloro-4-iodo-6-methylphenol
Welcome to the technical support center for the synthesis of 2-Chloro-4-iodo-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to empower you with the scientific understanding to navigate the nuances of this reaction and optimize your experimental outcomes.
Introduction: The Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and common synthetic route involves the selective iodination of 2-chloro-6-methylphenol. The hydroxyl group is a strongly activating ortho-, para-director, as is the methyl group, while the chloro group is a deactivating ortho-, para-director.[1][2][3][4] In this starting material, the positions ortho and para to the strongly activating hydroxyl group are key. The para position is sterically unhindered, making it the most probable site for electrophilic substitution.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in the iodination of 2-chloro-6-methylphenol can stem from several factors, primarily related to the reactivity of the iodinating agent and the reaction conditions.
-
Insufficiently Electrophilic Iodine: Molecular iodine (I₂) itself is a weak electrophile and may not be reactive enough to iodinate the phenol ring efficiently, especially with the presence of a deactivating chloro group.[5][6]
-
Solution: The reaction requires an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium ion (I+).[7] Common oxidizing agents for this purpose include nitric acid, hydrogen peroxide, or silver salts.[6][7] The use of N-iodosuccinimide (NIS) in the presence of an acid catalyst is also a highly effective method for the iodination of activated aromatic rings.[6]
-
-
Suboptimal pH: The reaction rate is highly dependent on the pH of the medium.
-
Explanation: Under basic conditions, the phenolic proton is removed to form the more nucleophilic phenoxide ion, which is more susceptible to electrophilic attack.[7] However, at very high pH, the iodinating agent may disproportionate or decompose.
-
Solution: For many phenol iodinations, slightly acidic to neutral conditions are optimal when using an oxidizing agent. If using the phenoxide approach, a dilute solution of sodium hydroxide or sodium bicarbonate can be used to generate the phenoxide in situ.[5] Careful optimization of the pH is crucial.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Solution: Polar solvents are generally preferred for the halogenation of phenols as they can help to stabilize the charged intermediates in the reaction mechanism.[7] Acetic acid, methanol, or a mixture of water and an organic solvent are common choices.
-
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction mixture shows the presence of multiple spots on TLC, and the final product is difficult to purify. What are the potential side reactions, and how can I minimize them?
Answer:
The formation of multiple products is a common challenge in the halogenation of activated aromatic rings.
-
Di-iodination: The product, this compound, still possesses an activated aromatic ring and can potentially undergo a second iodination.
-
Solution: To minimize di-iodination, it is crucial to control the stoichiometry of the reagents. Use of a slight excess of the starting material (2-chloro-6-methylphenol) relative to the iodinating agent can help to ensure that the iodinating agent is consumed before it can react with the product. Slow, dropwise addition of the iodinating agent can also help to maintain a low concentration of the electrophile and favor mono-iodination.
-
-
Oxidation of the Phenol: Phenols are susceptible to oxidation, especially in the presence of strong oxidizing agents, which can lead to the formation of colored impurities and tarry byproducts.[4][5]
-
Solution: Maintain a low reaction temperature. Running the reaction at or below room temperature is often recommended. Ensure that the oxidizing agent is added slowly and in a controlled manner to avoid localized high concentrations.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to obtain a pure sample of this compound after the reaction. What are the recommended purification techniques?
Answer:
Purification of halogenated phenols can be challenging due to their similar polarities and potential for co-crystallization.
-
Crystallization: This is often the most effective method for purifying the final product.
-
Recommended Solvents: A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for the crystallization of phenols include hexane, heptane, toluene, or a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane).
-
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is a viable alternative.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC).
-
-
Washing: Before final purification, it is important to wash the crude product to remove unreacted reagents and inorganic salts.
-
Procedure: After the reaction, the mixture can be diluted with an organic solvent and washed sequentially with a solution of sodium thiosulfate (to quench any remaining iodine), a dilute acid solution, and then brine.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 2-chloro-6-methylphenol?
The iodination is expected to occur predominantly at the para-position to the hydroxyl group. The hydroxyl group is a powerful ortho-, para-director, and the para-position is sterically more accessible than the ortho-positions, one of which is already occupied by a chloro group and the other by a methyl group.[2][3][4]
Q2: What is a typical starting point for the reaction temperature?
It is advisable to start the reaction at a low temperature, such as 0-5 °C, especially during the addition of the iodinating and oxidizing agents. The reaction can then be allowed to slowly warm to room temperature. This helps to control the reaction rate and minimize the formation of byproducts.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable solvent system (e.g., hexane:ethyl acetate) should be chosen to clearly separate the starting material, the product, and any significant byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.
Q4: Are there any specific safety precautions I should take?
Yes. Halogenated phenols can be toxic and irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Iodine and its reagents can cause stains and are corrosive. Oxidizing agents should be handled with care.
Experimental Protocols
Illustrative Protocol for the Iodination of 2-Chloro-6-methylphenol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
2-Chloro-6-methylphenol
-
N-Iodosuccinimide (NIS)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (10% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-methylphenol (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by pouring the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Chloro-6-methylphenol | Precursor with desired chloro and methyl substitution. |
| Iodinating Agent | N-Iodosuccinimide (NIS) | A mild and effective source of electrophilic iodine.[6] |
| Solvent | Glacial Acetic Acid | A polar solvent that can facilitate the reaction. |
| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize side reactions. |
| Work-up | Sodium thiosulfate wash | To remove any unreacted iodine. |
| Purification | Recrystallization/Column Chromatography | To obtain the final product with high purity. |
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Mechanistic Insight
Caption: Simplified mechanism of electrophilic aromatic iodination of a phenol.
References
- 1. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cbseacademic.nic.in [cbseacademic.nic.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-6-methylphenol | C7H7ClO | CID 6898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C7H6ClIO | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Validating Covalent Engagement of 2-Chloro-4-iodo-6-methylphenol
For researchers, scientists, and drug development professionals, the rigorous validation of a covalent inhibitor's engagement with its target is a cornerstone of robust chemical biology and drug discovery. This guide provides an in-depth, objective comparison of key methodologies for validating the covalent engagement of 2-Chloro-4-iodo-6-methylphenol, a compound with potential as a chemical probe or therapeutic agent. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating system for your research.
The Imperative of Validating Covalent Engagement
Covalent inhibitors, which form a permanent bond with their target protein, offer distinct advantages in terms of potency and duration of action.[1][2] However, this irreversible nature also necessitates stringent validation to mitigate concerns about off-target effects and ensure that the observed biological activity is a direct result of on-target modification.[1][3] The core of this validation lies in unequivocally demonstrating that the compound of interest, in this case, this compound, forms a covalent adduct with its intended protein target in a specific and measurable manner.
While specific protein targets for this compound are not yet extensively documented in publicly available literature, the principles and techniques outlined here provide a universal framework for its characterization against any protein of interest.
Primary Methodologies for Validating Covalent Engagement
We will explore and compare three gold-standard techniques for validating covalent engagement: Mass Spectrometry (MS), Activity-Based Protein Profiling (ABPP), and the Cellular Thermal Shift Assay (CETSA), with supplementary validation by Western Blotting.
Mass Spectrometry: The Definitive Confirmation
Mass spectrometry is the most direct and definitive method for confirming covalent bond formation.[4][5][6] It allows for the precise measurement of the molecular weight of the protein-inhibitor adduct, providing unequivocal evidence of a covalent interaction.
Causality of Experimental Choices:
The choice between intact protein analysis and peptide-level analysis depends on the desired level of detail. Intact protein MS provides a rapid confirmation of adduct formation, while peptide mapping pinpoints the specific amino acid residue modified by the inhibitor.[5][7]
Experimental Workflow & Data Presentation:
Diagram: Mass Spectrometry Workflow for Covalent Adduct Identification
Caption: Workflow for confirming covalent adduct formation using mass spectrometry.
Table 1: Expected Mass Spectrometry Data for Covalent Engagement
| Analysis Type | Expected Outcome | Interpretation |
| Intact Protein MS | A mass increase in the treated protein corresponding to the molecular weight of this compound (268.48 Da) minus any leaving group.[8][9] | Confirms that the compound has covalently attached to the protein. |
| Peptide Mapping (MS/MS) | Identification of a specific peptide with a mass modification matching the inhibitor. Fragmentation data will pinpoint the modified amino acid (e.g., Cysteine, Lysine). | Provides high-resolution evidence of the binding site, crucial for understanding the mechanism of action and for structure-activity relationship (SAR) studies.[5] |
Detailed Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified target protein (e.g., 10 µM) with a 5-10 fold molar excess of this compound in an MS-compatible buffer (e.g., ammonium bicarbonate) for various time points (e.g., 0, 15, 60, 120 minutes) at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT if targeting cysteines.
-
Desalting: Desalt the samples using a C4 ZipTip or equivalent to remove excess inhibitor and non-volatile salts.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a suitable C4 column and a gradient of acetonitrile in water with 0.1% formic acid.
-
Data Deconvolution: Deconvolute the resulting mass spectra to determine the average mass of the protein in both the control and treated samples.
Activity-Based Protein Profiling (ABPP): Probing Target Engagement and Selectivity in a Native Environment
ABPP is a powerful chemical proteomics technique used to assess the on-target engagement and off-target activity of covalent inhibitors within a complex proteome.[10][11] It utilizes a reporter-tagged probe that reacts with the active sites of a specific enzyme family.
Causality of Experimental Choices:
Competitive ABPP is the preferred method for evaluating a covalent inhibitor that lacks its own reporter tag. The inhibitor is competed against a broad-spectrum probe, and a reduction in probe labeling of the target protein indicates successful engagement by the inhibitor.[12]
Experimental Workflow & Data Presentation:
Diagram: Competitive Activity-Based Protein Profiling (ABPP) Workflow
Caption: Workflow for competitive ABPP to assess target engagement and selectivity.
Table 2: Interpreting Competitive ABPP Results
| Observation | Interpretation |
| Decreased fluorescent signal for the target protein band in the treated lane | This compound is engaging the target protein, preventing the binding of the fluorescent probe. |
| No change in the fluorescent signal for other protein bands | The inhibitor is selective for the target protein under the tested conditions. |
| Decreased fluorescent signal for other protein bands | The inhibitor may have off-target effects, binding to other proteins in the proteome. These off-targets can be identified by mass spectrometry.[10] |
Detailed Protocol: Competitive ABPP
-
Cell Lysis: Prepare a cell lysate from a relevant cell line.
-
Inhibitor Incubation: Pre-incubate the lysate with varying concentrations of this compound for 30 minutes at 37°C. Include a vehicle control.
-
Probe Labeling: Add a fluorescently tagged broad-spectrum covalent probe (e.g., fluorophosphonate-rhodamine for serine hydrolases) and incubate for another 30 minutes.
-
SDS-PAGE: Quench the reaction by adding a 4x SDS-PAGE loading buffer and resolve the proteins on a polyacrylamide gel.
-
Fluorescence Scanning: Visualize the probe-labeled proteins using an in-gel fluorescence scanner.
-
Target Identification (Optional): Excise the bands of interest and identify the proteins by in-gel digestion followed by LC-MS/MS analysis.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Live Cells
CETSA is a powerful biophysical assay that assesses target engagement in a cellular context.[13][14] The principle is that the binding of a ligand, including a covalent inhibitor, stabilizes the target protein, leading to a higher melting temperature.[15][16]
Causality of Experimental Choices:
CETSA is invaluable as it confirms that the inhibitor can reach and bind to its target in the complex environment of a living cell, a critical step in preclinical drug development.[14][17] The isothermal dose-response (ITDR) format is particularly useful for determining the cellular potency of the inhibitor.[15]
Experimental Workflow & Data Presentation:
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for CETSA to determine target engagement in cells.
Table 3: Interpreting CETSA Results
| Observation | Interpretation |
| Shift of the melting curve to a higher temperature in treated cells | This compound binds to and stabilizes the target protein in the cellular environment. |
| No shift in the melting curve | The inhibitor does not engage the target protein in cells, possibly due to poor cell permeability or rapid metabolism. |
| Dose-dependent increase in the amount of soluble protein at a fixed challenging temperature (ITDR) | Allows for the calculation of an EC50 value, representing the concentration of the inhibitor required to engage 50% of the target protein in cells.[15] |
Detailed Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment: Culture a suitable cell line to confluency. Treat the cells with this compound at the desired concentration for 1-2 hours. Include a vehicle control.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Treatment: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lysis and Clarification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Transfer the supernatants to new tubes, add SDS-PAGE loading buffer, and analyze the levels of the soluble target protein by Western blotting using a specific antibody.[18][19][20]
Comparative Analysis of Validation Techniques
| Technique | Primary Output | Strengths | Limitations |
| Mass Spectrometry | Definitive mass of protein-adduct; binding site | Unambiguous confirmation of covalent modification; high resolution of binding site information.[4][5] | Requires purified protein for initial validation; can be low-throughput. |
| ABPP | Target engagement and proteome-wide selectivity | Assesses engagement in a complex biological matrix; can identify off-targets.[10][11][12] | Relies on the availability of a suitable probe for the target class; competition format is indirect. |
| CETSA | Target engagement in live cells; cellular EC50 | Confirms target binding in a physiologically relevant context; assesses cell permeability.[13][14][17] | Indirect measure of binding; requires a specific antibody for detection by Western blot.[13] |
| Western Blot | Semi-quantitative detection of target protein | Widely accessible; essential for readout in CETSA; can be used to validate antibody specificity.[18][19][21][22] | Indirect; provides limited information on its own for covalent engagement; antibody quality is critical.[21] |
Conclusion
Validating the covalent engagement of a novel inhibitor like this compound requires a multi-faceted and orthogonal approach. While mass spectrometry provides the most definitive evidence of covalent bond formation, techniques like ABPP and CETSA are indispensable for understanding the inhibitor's behavior in a more complex and physiologically relevant setting. By judiciously applying these methods, researchers can build a comprehensive and robust data package that unequivocally validates the covalent engagement of their compound of interest, paving the way for its confident use as a chemical probe or its further development as a therapeutic candidate.
References
- 1. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the discovery and development of reversible covalent inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nuvisan.com [nuvisan.com]
- 8. This compound | C7H6ClIO | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. neobiotechnologies.com [neobiotechnologies.com]
- 19. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 20. Validating Antibodies for Western Blotting | Rockland [rockland.com]
- 21. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Cellular assays to confirm the activity of 2-Chloro-4-iodo-6-methylphenol-based PROTACs
A Researcher's Guide to Cellular Assay Validation for Novel Phenol-Based PROTACs
A Comparative Framework for Confirming the Activity of 2-Chloro-4-iodo-6-methylphenol-based PROTACs
As the field of targeted protein degradation matures, the rigorous validation of novel PROTACs (Proteolysis-Targeting Chimeras) is paramount. This guide provides a comprehensive framework for the cellular characterization of emerging PROTACs, using a hypothetical this compound-based PROTAC, hereafter designated CIP-PROTAC-1 , as a working example. We will operate under the assumption that CIP-PROTAC-1 is designed to degrade the well-established oncology target, Bromodomain-containing protein 4 (BRD4) , by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.
This guide is structured to move from the primary confirmation of protein degradation to the deeper mechanistic validation and downstream functional consequences, providing a robust, multi-assay approach for any researcher in the field.
The Foundational Assay: Confirming Target Degradation
The first and most critical question is whether the PROTAC induces the degradation of its intended target. Western blotting is the universally accepted method for this initial assessment.
Western Blotting: Visualizing Protein Loss
This technique provides a semi-quantitative readout of target protein levels. A successful PROTAC will show a dose-dependent and time-dependent reduction in the target protein band intensity, without affecting the levels of a loading control (e.g., GAPDH, β-Actin) or a non-targeted protein.
Experimental Protocol: Dose-Response Western Blot
-
Cell Seeding: Plate a relevant human cell line (e.g., HeLa or MCF-7 for BRD4) in 6-well plates at a density that ensures they are in a logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Compound Treatment: Prepare serial dilutions of CIP-PROTAC-1 (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM) and a vehicle control (e.g., 0.1% DMSO). Also include a known BRD4 degrader like MZ1 as a positive control. Treat the cells for a fixed duration, typically 18-24 hours.
-
Cell Lysis: Aspirate the media, wash cells once with ice-cold PBS, and lyse them directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size, followed by transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.
-
Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Plot the normalized intensity against the log of the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).
Table 1: Comparative Degradation Performance
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|
| CIP-PROTAC-1 | BRD4 | HeLa | 45 | >95% |
| MZ1 (Control) | BRD4 | HeLa | 25 | >95% |
| Negative Control | BRD4 | HeLa | >10,000 | <10% |
Mechanistic Deep Dive: How is the Target Degraded?
Observing degradation is not enough. A robust validation workflow must confirm the underlying mechanism of action: the formation of a ternary complex leading to proteasome-mediated ubiquitination.
Caption: Mechanism of Action for CIP-PROTAC-1.
Assay 1: Confirming the Degradation Pathway
To prove that degradation is occurring via the ubiquitin-proteasome system (UPS), a rescue experiment is performed. Cells are co-treated with the PROTAC and an inhibitor of the proteasome.
-
Protocol: Treat HeLa cells with CIP-PROTAC-1 (at its DC₉₀ concentration) in the presence or absence of the proteasome inhibitor MG-132 (10 µM) for 4-6 hours.
-
Expected Outcome: Western blot analysis should show that MG-132 treatment "rescues" BRD4 from degradation, confirming the involvement of the proteasome. A lysosomal inhibitor like Bafilomycin A1 can be used as a negative control to rule out lysosomal degradation pathways.
Assay 2: Detecting Target Ubiquitination
A more direct way to prove the mechanism is to detect the poly-ubiquitination of the target protein. This is typically done by immunoprecipitating the target and then immunoblotting for ubiquitin.
Experimental Protocol: Immunoprecipitation (IP) for Ubiquitination
-
Treatment: Treat a large-format dish (10 cm) of HeLa cells with CIP-PROTAC-1 (DC₉₀) and MG-132 for 4 hours to allow ubiquitinated species to accumulate. Include a vehicle-treated control.
-
Lysis: Lyse cells in a denaturing IP buffer (containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation: Incubate the lysate with an anti-BRD4 antibody overnight.
-
Capture: Add Protein A/G magnetic beads to pull down the antibody-BRD4 complex.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution & Western Blot: Elute the captured proteins from the beads and run a Western blot. Probe one membrane with an anti-ubiquitin antibody and another with an anti-BRD4 antibody (as a control for successful IP).
-
Expected Outcome: The lane from the CIP-PROTAC-1 treated sample should show a high-molecular-weight smear when probed for ubiquitin, which is characteristic of poly-ubiquitination.
Caption: Workflow for Target Ubiquitination Assay.
Functional Impact: Does Degrading the Target Matter?
Confirming protein degradation is a molecular endpoint. The ultimate test of a PROTAC's utility is its functional consequence on cellular phenotype. For an oncology target like BRD4, this is typically measured by cell viability and target gene expression.
Assay 1: Cell Viability
This assay determines the concentration of PROTAC required to inhibit cell growth or induce cell death.
-
Protocol: Use a luminescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity. Seed cells in 96-well plates, treat with a range of CIP-PROTAC-1 concentrations for 72 hours, and then measure luminescence.
-
Analysis: Plot viability against the log of concentration to calculate the IC₅₀ (concentration for 50% inhibition of viability).
Table 2: Comparative Functional Activity
| Compound | Target | Cell Line | Viability IC₅₀ (nM) | c-MYC mRNA Downregulation (EC₅₀, nM) |
|---|---|---|---|---|
| CIP-PROTAC-1 | BRD4 | HeLa | 65 | 50 |
| MZ1 (Control) | BRD4 | HeLa | 40 | 30 |
| BET Inhibitor (JQ1) | BRD4 | HeLa | 150 | 120 |
Assay 2: Target Gene Expression (qPCR)
BRD4 is a key transcriptional regulator, and one of its most important target genes is the oncogene c-MYC. A successful BRD4 degrader should potently suppress c-MYC expression.
-
Protocol: Treat cells with a dose range of CIP-PROTAC-1 for 24 hours. Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR (qPCR) using primers for c-MYC and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the fold change in c-MYC expression relative to the vehicle control using the ΔΔCt method. This provides a direct measure of the PROTAC's impact on the target's transcriptional function.
Caption: Downstream effects of BRD4 degradation by CIP-PROTAC-1.
Conclusion
Validating a novel PROTAC like CIP-PROTAC-1 requires a multi-layered approach. By systematically moving from direct evidence of degradation (Western Blot) to mechanistic proof (ubiquitination and proteasome-dependency assays) and finally to functional outcomes (viability and gene expression), researchers can build a compelling and robust data package. This framework ensures that the observed cellular phenotype is directly and mechanistically linked to the intended protein degradation event, providing the confidence needed to advance a promising molecule in the drug discovery pipeline.
A Senior Application Scientist's Guide to In Vitro Assays for PROTACs: A Comparative Analysis of VHL- and CRBN-Based BRD4 Degraders
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, enabling the selective removal of disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the degradation of the entire protein, offering a distinct and often more potent mechanism of action.[1] This guide provides an in-depth, comparative analysis of the essential in vitro assays required to characterize PROTACs, focusing on a model system: a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a prime target in oncology.[1][2]
We will explore the nuances of characterizing two distinct PROTACs, identical in their BRD4-binding moiety (a derivative of the well-established inhibitor, (+)-JQ1), but differing in their recruitment of E3 ubiquitin ligases: one engaging the von Hippel-Lindau (VHL) complex and the other, Cereblon (CRBN).[3][4] The choice between these two E3 ligases is a critical design consideration that can significantly influence a PROTAC's efficacy, selectivity, and overall therapeutic potential.[3]
This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to PROTAC characterization.
The PROTAC Mechanism: A Tale of Two Ligases
A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the pivotal event that initiates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3]
Caption: General mechanism of action for a PROTAC.
While both VHL and CRBN are frequently used E3 ligases in PROTAC design, they possess distinct biological characteristics that can influence the resulting degrader's properties.[3] CRBN is primarily located in the nucleus, while VHL is found in both the cytoplasm and the nucleus.[] This subcellular localization can impact the accessibility of the PROTAC to its target. Furthermore, the inherent off-target profiles of the E3 ligase ligands themselves can contribute to the overall selectivity of the PROTAC.[]
A Multi-tiered Approach to In Vitro Characterization
A comprehensive in vitro evaluation of a PROTAC is essential to understand its mechanism of action, potency, and selectivity. We advocate for a tiered approach, beginning with target engagement and culminating in functional cellular assays.
Caption: A tiered workflow for in vitro PROTAC characterization.
Tier 1: Confirming Target Engagement in a Cellular Milieu
Before assessing degradation, it is paramount to confirm that the PROTAC can enter the cell and bind to its intended target. The NanoBRET™ Target Engagement Assay is a powerful live-cell method for this purpose.[6][7]
Principle of NanoBRET™ Target Engagement: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[6] A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a decrease in the BRET signal.[6]
Experimental Protocol: NanoBRET™ BRD4 Target Engagement Assay [6]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a suitable medium.
-
Co-transfect cells with a vector encoding for BRD4 fused to NanoLuc® luciferase.
-
-
Cell Plating:
-
Plate the transfected cells in a 96-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the JQ1-based PROTACs (both VHL and CRBN versions).
-
Add the fluorescent tracer for BRD4 to all wells, followed by the addition of the PROTAC dilutions.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value, which reflects the intracellular target engagement.
-
Causality and Self-Validation: A positive result in this assay confirms not only that the PROTAC binds to BRD4 but also that it is cell-permeable. The use of a known BRD4 inhibitor, such as (+)-JQ1, as a positive control is crucial for validating the assay setup.
Tier 2: Assessing the Keystone of Degradation: Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[8] Several biophysical techniques can be employed to characterize this interaction, with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) being a widely used method in a high-throughput format.[9][10]
Principle of TR-FRET for Ternary Complex Formation: This assay measures the proximity of the target protein and the E3 ligase in the presence of the PROTAC. The target protein (BRD4) is typically tagged with one FRET partner (e.g., a biotinylated tag recognized by a streptavidin-donor fluorophore), and the E3 ligase (VHL or CRBN) is tagged with the other FRET partner (e.g., a FLAG-tag recognized by an anti-FLAG-acceptor fluorophore).[9] Upon ternary complex formation, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
Experimental Protocol: TR-FRET Ternary Complex Formation Assay [9]
-
Reagent Preparation:
-
Prepare solutions of the tagged BRD4 and E3 ligase (VHL or CRBN complex).
-
Prepare serial dilutions of the JQ1-based PROTACs.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the tagged BRD4, the tagged E3 ligase, and the PROTAC dilutions.
-
-
Incubation:
-
Incubate the plate at room temperature to allow for complex formation.
-
-
Detection:
-
Add the TR-FRET detection reagents (e.g., streptavidin-donor and anti-FLAG-acceptor).
-
Incubate to allow for binding of the detection reagents.
-
Measure the time-resolved fluorescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, from which the ternary complex dissociation constant (Kd) and the cooperativity factor (alpha) can be derived.[11]
-
Causality and Self-Validation: The bell-shaped curve is a hallmark of the "hook effect" in PROTACs, where at high concentrations, the PROTAC forms binary complexes with the target and the E3 ligase separately, thus reducing the formation of the ternary complex. This inherent characteristic serves as a self-validating feature of the assay. Comparing the ternary complex formation of the VHL- and CRBN-based PROTACs will provide insights into their relative efficiencies in bringing the target and the E3 ligase together.
Tier 3: Quantifying the Ultimate Goal: Protein Degradation
The definitive measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein in cells. Western blotting is the gold-standard method for this, providing a semi-quantitative assessment of protein levels.[1] For more quantitative and higher-throughput analysis, the HiBiT assay is an excellent alternative.[12]
Experimental Protocol: Western Blot for BRD4 Degradation [13]
-
Cell Culture and Treatment:
-
Lysate Preparation:
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate it with a primary antibody specific for BRD4.
-
Also, probe for a loading control (e.g., GAPDH or α-tubulin) to normalize for protein loading.[14]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[13]
-
Experimental Protocol: HiBiT Assay for Quantitative BRD4 Degradation [12]
-
Cell Line Generation:
-
Generate a stable cell line where the endogenous BRD4 gene is tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a 96-well plate.
-
Treat the cells with serial dilutions of the PROTACs.
-
-
Detection:
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the complementary LgBiT protein subunit and the luciferase substrate.[12]
-
Measure the luminescence, which is directly proportional to the amount of HiBiT-tagged BRD4 remaining in the cells.
-
-
Data Analysis:
-
Plot the luminescence signal against the PROTAC concentration to determine the DC50 and Dmax.
-
Causality and Self-Validation: To confirm that the observed protein degradation is mediated by the proteasome, a crucial control experiment is to co-treat the cells with the PROTAC and a proteasome inhibitor (e.g., bortezomib or MG132).[15] A rescue of BRD4 degradation in the presence of the proteasome inhibitor validates that the PROTAC is functioning through the intended ubiquitin-proteasome pathway.
Tier 4: Assessing the Functional Consequences: Cellular Phenotype
Ultimately, the goal of a therapeutic PROTAC is to elicit a desired biological response. Cell viability assays are fundamental for determining the cytotoxic effects of a PROTAC.[16]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [16][17][18]
-
Cell Plating:
-
Seed cancer cells in an opaque-walled 96-well plate.[16]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the JQ1-based PROTACs.[16]
-
-
Incubation:
-
Incubate the plate for a duration sufficient to observe a phenotypic effect (e.g., 72 hours).[16]
-
-
Detection:
-
Add the CellTiter-Glo® reagent to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active cells.[17]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Causality and Self-Validation: Comparing the IC50 values of the VHL- and CRBN-based PROTACs with their respective DC50 values for BRD4 degradation can provide insights into the correlation between target degradation and the desired phenotypic outcome. A non-degrading control, such as the warhead molecule (+)-JQ1 alone, should also be included to differentiate the effects of target degradation from mere target inhibition.[15]
Comparative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the described in vitro assays, allowing for a direct comparison between the VHL- and CRBN-based JQ1 PROTACs.
Table 1: In Vitro Assay Performance of JQ1-based BRD4 PROTACs
| Assay | Parameter | JQ1-VHL PROTAC | JQ1-CRBN PROTAC | (+)-JQ1 (Control) |
| Target Engagement | NanoBRET™ IC50 (nM) | |||
| Ternary Complex | TR-FRET Kd (nM) | N/A | ||
| Protein Degradation | Western Blot DC50 (nM) | N/A | ||
| Western Blot Dmax (%) | N/A | |||
| HiBiT DC50 (nM) | N/A | |||
| HiBiT Dmax (%) | N/A | |||
| Cell Viability | CellTiter-Glo® IC50 (nM) |
N/A: Not Applicable
Conclusion: A Rigorous Path to PROTAC Validation
The in vitro characterization of PROTACs is a multifaceted process that requires a suite of well-designed and validated assays. By systematically evaluating target engagement, ternary complex formation, protein degradation, and cellular phenotype, researchers can gain a comprehensive understanding of a PROTAC's mechanism of action and performance. The comparative analysis of VHL- and CRBN-based degraders, as outlined in this guide, provides a robust framework for selecting the optimal E3 ligase for a given therapeutic target. This rigorous, data-driven approach is essential for advancing the most promising PROTAC candidates from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selvita.com [selvita.com]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. OUH - Protocols [ous-research.no]
- 18. promega.com [promega.com]
A Researcher's Guide to Target Engagement Studies for 2-Chloro-4-iodo-6-methylphenol Derivatives
In the landscape of contemporary drug discovery, the definitive confirmation of a small molecule's interaction with its intended biological target within a cellular context is a cornerstone of a successful preclinical campaign. This guide provides a comprehensive comparison of leading methodologies for target engagement studies, specifically tailored for researchers working with novel 2-Chloro-4-iodo-6-methylphenol derivatives. While direct target engagement data for this specific class of compounds is not yet prevalent in published literature, we will draw upon established principles and analogous studies with other substituted phenols to construct a robust framework for investigation.
Substituted phenols are a versatile class of compounds with a wide range of biological activities. For instance, certain 4-substituted phenols have been shown to elicit specific T-cell responses against melanocytes by inhibiting tyrosinase and depleting glutathione, indicating potential applications in immunotherapy and melanoma treatment[1]. The reactivity of the phenol ring, driven by the activating hydroxyl group, makes these compounds amenable to forming interactions with biological macromolecules[2][3]. Understanding and quantifying these interactions are paramount for elucidating the mechanism of action and ensuring the on-target efficacy of new chemical entities.
This guide will navigate the strategic selection of target engagement assays, offering a comparative analysis of their underlying principles, experimental workflows, and data outputs. We will delve into the practicalities of Cellular Thermal Shift Assay (CETSA), a powerful technique for assessing target binding in a native cellular environment, and contrast it with other prevalent methods.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Monitoring the direct interaction between a small molecule and its target in living cells is a critical step in chemical biology and pharmacological research[4]. Here, we compare three widely adopted approaches:
| Methodology | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable to endogenous proteins in live cells and tissues, reflects physiological interactions.[5] | Not all proteins exhibit a clear thermal shift upon ligand binding, can be labor-intensive for high-throughput screening. | Low to Medium |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Does not require heating, applicable to a broad range of proteins. | Requires optimization of protease concentration and digestion time, potential for false positives/negatives. | Low to Medium |
| Photoaffinity Labeling | A photoreactive group on the ligand forms a covalent bond with the target upon UV irradiation. | Provides direct evidence of binding, can identify binding sites. | Requires synthesis of a modified probe, potential for non-specific labeling, UV irradiation can damage cells. | Low |
Deep Dive: Cellular Thermal Shift Assay (CETSA) Workflow
CETSA has emerged as a gold standard for validating target engagement in a physiological setting. The core principle is that the binding of a ligand, such as a this compound derivative, increases the thermal stability of its target protein. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment at various temperatures.
Below is a detailed protocol for performing a CETSA experiment, followed by a workflow diagram.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the this compound derivative or a vehicle control for a predetermined time.
-
-
Harvesting and Lysis:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells with PBS and resuspend in a lysis buffer containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the clarified lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
A no-heat control (kept on ice) should be included.
-
-
Separation of Soluble and Precipitated Proteins:
-
Cool the samples to room temperature.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Denature the soluble protein samples by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the putative target protein, followed by a secondary antibody.
-
Detect the signal using an appropriate imaging system.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature.
-
Caption: CETSA experimental workflow from cell treatment to data analysis.
Interpreting the Data: A Hypothetical Case Study
To illustrate the expected outcomes, let's consider a hypothetical scenario where a this compound derivative, 'Compound X', is tested for its engagement with a putative kinase target, 'Kinase Y'.
Hypothetical CETSA Data for Compound X and Kinase Y
| Temperature (°C) | Vehicle Control (% Soluble Kinase Y) | Compound X (10 µM) (% Soluble Kinase Y) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
| Tm (°C) | 55 | 61 |
In this hypothetical dataset, the melting temperature (Tm) of Kinase Y in the presence of the vehicle is 55°C. Upon treatment with Compound X, the Tm shifts to 61°C, indicating that Compound X binds to and stabilizes Kinase Y in the cellular environment. This positive thermal shift provides strong evidence of target engagement.
Signaling Pathway Context
To provide a more holistic understanding, it is crucial to place the target engagement event within its biological context. For instance, if Kinase Y is a component of a known signaling pathway, demonstrating that Compound X modulates this pathway downstream of target engagement would further validate its mechanism of action.
Caption: Hypothetical signaling pathway involving Kinase Y, inhibited by Compound X.
Conclusion
The journey of a novel compound from a hit to a clinical candidate is paved with rigorous validation steps. For researchers pioneering the development of this compound derivatives, establishing definitive target engagement is a non-negotiable milestone. While a suite of methodologies is available, the Cellular Thermal Shift Assay offers a robust, label-free approach to confirm target interaction in a physiologically relevant setting. By combining CETSA with orthogonal approaches and placing the findings within the broader context of cellular signaling, researchers can build a compelling and scientifically sound case for the therapeutic potential of their compounds. The principles and protocols outlined in this guide provide a solid foundation for these critical investigations.
References
- 1. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of 2-Chloro-4-iodo-6-methylphenol and its Analogs for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of Halogenated Phenols
Halogenated phenols represent a promising class of small molecules with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of halogen atoms and other substituents onto the phenol backbone can significantly modulate their physicochemical properties and enhance their therapeutic efficacy. This guide provides a comparative analysis of the biological activity of 2-Chloro-4-iodo-6-methylphenol , a molecule with a unique substitution pattern, against its structurally similar analogs.
While specific experimental data for this compound is not extensively available in current literature, this guide will leverage structure-activity relationship (SAR) principles derived from closely related chlorinated and iodinated phenols to project its potential efficacy. By examining the biological activities of compounds such as 2-chloro-6-methylphenol, 4-iodophenol, and other halogenated phenols, we can build a scientifically grounded hypothesis regarding the antimicrobial and cytotoxic potential of our target molecule. Several studies have shown that the presence of halogens in a molecule can significantly enhance its biological activity[1].
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape, detailed experimental protocols for in-house validation, and a discussion of the underlying mechanisms of action.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
The biological activity of halogenated phenols is intricately linked to the nature, position, and number of halogen substituents on the phenol ring. The lipophilicity, electronic effects, and steric hindrance imparted by these substituents play a crucial role in their interaction with biological targets.
Antimicrobial and Antifungal Activity
The antimicrobial efficacy of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, leading to leakage of intracellular components and inhibition of essential enzymes. Halogenation can significantly enhance these effects.
Based on the available data for analogous compounds, we can anticipate that this compound would exhibit potent antimicrobial activity. The presence of both chlorine and iodine is expected to increase its lipophilicity, facilitating its penetration through microbial cell walls. The following table summarizes the antimicrobial activity of key structural analogs:
| Compound | Target Organism | Activity Metric (e.g., MIC) | Reference |
| 4-Chlorothymol | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC: 32 µg/mL | [2][3] |
| 2-Chloro-6-methyl-4-benzylphenol | Dermatophytes, yeast-like molds, Gram-positive cocci | Good to very good effectiveness | [4] |
| Halogenated Phenols (general) | Staphylococcus aureus, Escherichia coli, Candida albicans | Activity increases with halogenation | [1] |
Expert Insight: The combination of a chloro and a larger, more polarizable iodo group in this compound is particularly noteworthy. Iodine-containing compounds are known for their strong antimicrobial properties. The methyl group at the ortho position may further enhance its activity through steric effects that could influence its interaction with target enzymes or membrane components.
Anticancer and Cytotoxic Activity
Phenolic compounds can exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. Halogenation has been shown to enhance the cytotoxic potential of phenols against cancer cell lines.
While specific IC50 values for this compound are not available, studies on similar compounds suggest it would likely possess significant cytotoxic properties. The cytotoxicity of halophenols generally increases with the number of halogen substitutions, and iodinated phenols have been observed to be the most toxic among halophenols[5]. 4-Iodophenol, a structural component of our target molecule, is utilized in chemiluminescence imaging assays to detect cancer cells[6][7].
| Compound | Cell Line | Activity Metric (e.g., IC50) | Reference |
| 2-Phenol-4-chlorophenyl-6-aryl pyridines | HCT15, T47D, DU145, Hela | Stronger topoisomerase II inhibitory activity than etoposide | [8] |
| 4-Aminophenol derivatives | Murine leukemia cell line (L1210) | Caspase-mediated apoptosis-inducing effect | [9][10] |
| Halogenated Flavonoid Derivatives | Breast cancer cell line (MCF-7) | Antiproliferative and growth inhibitory activities | [11] |
Expert Insight: The combined electronic and steric effects of the chloro, iodo, and methyl groups on the phenol ring of this compound could lead to a unique interaction profile with biological macromolecules in cancer cells, potentially targeting multiple pathways. The increased lipophilicity due to halogenation would likely facilitate its entry into cancer cells.
Proposed Mechanisms of Action
The biological activities of halogenated phenols are underpinned by several key mechanisms. Understanding these pathways is crucial for rational drug design and development.
Antimicrobial Mechanism
The primary antimicrobial mechanism of phenolic compounds involves the disruption of the microbial cell membrane. The hydroxyl group is crucial for this activity, while the halogen and alkyl substituents modulate the compound's lipophilicity and its ability to partition into the lipid bilayer.
Anticancer Mechanism: A Multi-Target Approach
The anticancer activity of phenolic compounds is more complex and can involve multiple signaling pathways. Based on studies of related compounds, this compound could potentially induce cytotoxicity in cancer cells through the following mechanisms:
-
Induction of Oxidative Stress: Phenolic compounds can act as pro-oxidants in the tumor microenvironment, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.
-
Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential and inhibition of the electron transport chain can trigger the intrinsic apoptotic pathway.
-
Inhibition of Key Signaling Pathways: Phenolic compounds have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Experimental Protocols for Biological Activity Assessment
To facilitate further research and validation of the biological activities of this compound and its analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a stock solution). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its potential as a potent antimicrobial and anticancer agent. The unique combination of chloro, iodo, and methyl substituents on the phenol ring suggests a promising profile for further investigation.
Future research should focus on the synthesis and in vitro evaluation of this compound to confirm the hypotheses presented in this guide. Determining its MIC values against a panel of clinically relevant microorganisms and its IC50 values against various cancer cell lines will be critical next steps. Furthermore, mechanistic studies to elucidate its precise molecular targets will be invaluable for its potential development as a novel therapeutic agent. The experimental protocols provided herein offer a robust framework for initiating these crucial investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [2-Chloro-6-methyl-4-benzylphenol (CMB), a potential antimicrobial agent Part 1: Microbiostatic Efficiency (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Iodophenol - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Iodophenol | CAS#:540-38-5 | Chemsrc [chemsrc.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Protein Degraders: Evaluating the Impact of a 2-Chloro-4-iodo-6-methylphenol Moiety
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. The design of heterobifunctional degraders, such as Proteolysis-Targeting Chimeras (PROTACs), involves the careful selection of a warhead that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them. The chemical properties of the warhead are paramount for achieving high-potency and selective degradation. This guide presents a hypothetical, yet scientifically grounded, head-to-head comparison of protein degraders with and without a 2-Chloro-4-iodo-6-methylphenol moiety. While not a conventional component of reported degraders, we will explore its potential role as a warhead for a hypothetical POI and outline a comprehensive experimental framework to rigorously evaluate its impact on degrader efficacy. This guide will provide researchers with the conceptual and practical tools to assess novel chemical matter in the context of targeted protein degradation.
Introduction to Targeted Protein Degradation
Targeted protein degradation harnesses the cell's natural machinery for protein disposal, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the entire protein, which can offer a more profound and durable therapeutic effect.[3] This is particularly advantageous for targeting scaffolding proteins or overcoming drug resistance mechanisms.[3][4]
The most well-studied class of protein degraders are PROTACs. These molecules are composed of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a chemical linker that connects the two.[5][6] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
The efficacy of a PROTAC is dictated by a complex interplay of factors, including the binding affinities of the warhead and E3 ligase ligand, the stability of the ternary complex, and the geometry of the linker.[7][8] The chemical nature of the warhead is a critical starting point in the design of a potent and selective degrader.[9][10]
The Hypothetical Role of this compound in a Protein Degrader
For the purpose of this guide, we will hypothesize that the this compound moiety serves as a warhead for a hypothetical Protein of Interest (POI-X). Phenolic compounds are prevalent in medicinal chemistry and are known to participate in key binding interactions with protein targets.[11][12] The hydroxyl group of a phenol can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in pi-stacking interactions.[13]
The substituents on the phenol ring—a chloro group, an iodo group, and a methyl group—would further modulate its properties:
-
Chloro and Iodo Groups: These halogens can increase the acidity of the phenolic hydroxyl group and participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a protein target.[14] Halogenation can also influence the metabolic stability of the compound.
-
Methyl Group: This electron-donating group can impact the acidity of the phenol and provide a point for steric interactions within a binding pocket.[14]
Given these properties, it is plausible that this compound could be a ligand for a protein with a binding pocket that can accommodate these features.
Designing a Head-to-Head Comparison
To evaluate the contribution of the this compound warhead to degrader efficacy, we will design a head-to-head comparison with a control degrader.
Our Hypothetical Degraders:
-
Degrader A (Test Article): A PROTAC composed of the this compound warhead, a linker, and a Cereblon (CRBN) E3 ligase ligand.
-
Degrader B (Control): A PROTAC with an identical linker and CRBN ligand as Degrader A, but with a simple phenol as the warhead. This will allow us to specifically assess the impact of the chloro, iodo, and methyl substitutions.
The following sections will detail the experimental protocols for a comprehensive comparison of these two hypothetical degraders.
Experimental Workflows for Comparative Evaluation
A rigorous comparison of Degrader A and Degrader B requires a multi-faceted experimental approach. The following workflows will allow for a thorough assessment of their degradation capabilities.
Synthesis of Hypothetical Degraders
The synthesis of PROTACs is a multi-step process that involves the preparation of the warhead, the E3 ligase ligand, and the linker, followed by their conjugation.[5] A general synthetic scheme for our hypothetical degraders is outlined below.
Caption: Synthetic workflow for the hypothetical protein degraders.
Western Blotting for Protein Degradation
The most direct method to assess protein degradation is through Western blotting. This technique allows for the visualization and quantification of the target protein levels in cells treated with the degraders.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing POI-X at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Degrader A and Degrader B (e.g., 1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, and 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for POI-X overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate the membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the POI-X band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Caption: Experimental workflow for Western blot analysis.
Determination of DC50 and Dmax
To quantify the potency and efficacy of the degraders, we will determine their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values.
Protocol:
-
Dose-Response Experiment:
-
Perform a Western blot experiment as described above, treating cells with a serial dilution of Degrader A and Degrader B for a fixed time point where significant degradation is observed.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the percentage of remaining POI-X for each degrader concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximal percentage of degradation).
-
Data Presentation:
| Degrader | Warhead | DC50 (nM) | Dmax (%) |
| Degrader A | This compound | Hypothetical Value | Hypothetical Value |
| Degrader B | Phenol | Hypothetical Value | Hypothetical Value |
Ubiquitination Assay
To confirm that the observed protein loss is due to proteasomal degradation, we will assess the ubiquitination status of POI-X upon treatment with the degraders.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with Degrader A, Degrader B, and a vehicle control for a short duration (e.g., 1-4 hours).
-
In a parallel set of experiments, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the degraders to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Immunoprecipitate POI-X from the cell lysates using an antibody specific for POI-X.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody that recognizes ubiquitin to detect polyubiquitinated POI-X.
-
Probe a separate blot with the POI-X antibody to confirm the immunoprecipitation of the target protein.
-
An increase in the high-molecular-weight smear of polyubiquitinated POI-X in the degrader-treated samples (especially in the presence of a proteasome inhibitor) would confirm a ubiquitination-dependent degradation mechanism.
Interpreting the Comparative Data
The collective data from these experiments will provide a comprehensive comparison of Degrader A and Degrader B.
-
Potency (DC50): A lower DC50 value for Degrader A would suggest that the this compound warhead leads to a more potent degrader. This could be due to higher binding affinity for POI-X or improved ternary complex formation.
-
Efficacy (Dmax): A higher Dmax for Degrader A would indicate that it is capable of inducing a greater maximal level of protein degradation.
-
Mechanism of Action: The ubiquitination assay will confirm that both degraders function through the intended proteasomal degradation pathway.
Conclusion
The rational design of protein degraders is a complex process that relies on a deep understanding of structure-activity relationships. While this compound is not a commonly used moiety in this context, this guide provides a robust, albeit hypothetical, framework for its evaluation as a novel warhead. By systematically comparing a degrader containing this moiety against a well-defined control, researchers can elucidate the impact of specific chemical features on degradation potency and efficacy. The experimental protocols detailed herein offer a comprehensive toolkit for any researcher seeking to explore new chemical space in the exciting field of targeted protein degradation.
References
- 1. 2-Chloro-4-methylphenol 97 6640-27-3 [sigmaaldrich.com]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Untitled Document [arxiv.org]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. fiveable.me [fiveable.me]
A Comparative Guide to Confirming Ternary Complex Formation with 2-Chloro-4-iodo-6-methylphenol PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in drug discovery, enabling the targeted degradation of proteins previously considered "undruggable".[1][2] A PROTAC molecule's efficacy hinges on its ability to form a stable ternary complex, bringing together a target Protein of Interest (POI) and an E3 ubiquitin ligase.[3][4] This guide provides a comprehensive comparison of key experimental methods to validate and characterize the formation of this critical ternary complex, with a focus on PROTACs utilizing a 2-Chloro-4-iodo-6-methylphenol moiety or similar structures.
The Linchpin of PROTAC Efficacy: The Ternary Complex
PROTACs are heterobifunctional molecules composed of a ligand for the POI and another for an E3 ligase, connected by a chemical linker.[5][6] The formation of a POI-PROTAC-E3 ligase ternary complex is the foundational step in the PROTAC mechanism of action.[7][8] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.[2][3] Therefore, confirming and characterizing this ternary complex is paramount in the development of effective PROTACs.[1][9]
Part 1: Biophysical Methods for In Vitro Characterization
Biophysical assays are essential for providing quantitative data on the binding affinities and kinetics of ternary complex formation in a purified, in vitro system.[10][11] These methods allow for a detailed understanding of the molecular interactions that drive complex assembly.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at a sensor chip's surface to monitor molecular interactions in real-time.[12][13] This allows for the determination of association (ka), dissociation (kd), and equilibrium dissociation constants (KD).[10]
Experimental Workflow:
Detailed Protocol:
-
Immobilization: Covalently attach the purified E3 ligase (e.g., VHL or Cereblon) to a sensor chip.
-
Binary Binding Analysis:
-
Inject a series of concentrations of the this compound PROTAC over the E3 ligase surface to determine the binary affinity (KD1).
-
In a separate experiment, if possible, immobilize the POI and inject the PROTAC to determine the other binary affinity (KD2).
-
-
Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the PROTAC mixed with a series of concentrations of the POI over the E3 ligase surface.
-
Alternatively, pre-incubate the PROTAC with the POI and inject the mixture over the E3 ligase surface.
-
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models to determine the kinetic and affinity constants for the ternary complex.[]
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[13][15]
Experimental Workflow:
Detailed Protocol:
-
Solution Preparation: Prepare purified POI, E3 ligase, and the this compound PROTAC in the same buffer, ensuring accurate concentration determination. Degas all solutions.[12]
-
Binary Titrations:
-
Titrate the PROTAC into the POI solution to determine their binary binding affinity.
-
In a separate experiment, titrate the PROTAC into the E3 ligase solution.[12]
-
-
Ternary Complex Titration: Titrate the POI into a solution containing the E3 ligase pre-saturated with the PROTAC.[12]
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to obtain KD, ΔH, and n.[12]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[16][17]
Detailed Protocol:
-
Protein Labeling: Label the POI and E3 ligase with a compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, often via tagged proteins (e.g., His-tag, GST-tag) and corresponding labeled antibodies.
-
Assay Setup: In a microplate, combine the labeled POI and E3 ligase at fixed concentrations. Add a serial dilution of the this compound PROTAC.
-
Signal Detection: After incubation, excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[16]
| Method | Principle | Key Outputs | Advantages | Limitations |
| SPR | Mass change at a surface | ka, kd, KD | Real-time kinetics, label-free | Requires protein immobilization, potential for mass transport limitations |
| ITC | Heat change upon binding | KD, ΔH, ΔS, stoichiometry | Label-free, solution-based, full thermodynamic profile | Requires large amounts of pure protein, lower throughput |
| TR-FRET | Proximity-based energy transfer | EC50, relative affinity | High throughput, sensitive, solution-based | Requires protein labeling, potential for steric hindrance from tags |
Part 2: Cellular Assays for In-Cellulo Confirmation
While biophysical assays provide detailed in vitro data, cellular assays are crucial for confirming ternary complex formation within the complex environment of a living cell.[1][7]
NanoBRET/HiBiT Lytic Assays
Principle: Bioluminescence Resonance Energy Transfer (BRET) is another proximity-based assay that measures the energy transfer from a luciferase donor to a fluorescent acceptor.[8][] The NanoBRET system, utilizing the bright NanoLuc luciferase, is particularly well-suited for studying protein-protein interactions in live cells.[7][18]
Experimental Workflow:
Detailed Protocol:
-
Cell Line Generation: Engineer cells to express the POI fused to a NanoLuc luciferase variant (e.g., NanoLuc or HiBiT) and the E3 ligase fused to HaloTag.[8] This can be achieved through transient transfection or stable cell line generation using CRISPR/Cas9 for endogenous tagging.[18]
-
Cell Plating and Labeling: Plate the engineered cells in a microplate. Add the HaloTag fluorescent ligand to label the E3 ligase.[12]
-
PROTAC Treatment: Treat the cells with a serial dilution of the this compound PROTAC.
-
Signal Detection: Add the NanoLuc substrate and immediately measure both the donor (luciferase) and acceptor (fluorophore) emission signals.[12]
-
Data Analysis: Calculate the NanoBRET ratio (acceptor emission / donor emission). Plot the NanoBRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation in a cellular environment.[12][19]
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is a classic technique used to demonstrate protein-protein interactions. In the context of PROTACs, it can be used to show that the POI and the E3 ligase are part of the same complex in the presence of the PROTAC.
Detailed Protocol:
-
Cell Treatment: Treat cells with the this compound PROTAC or a vehicle control.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: Perform immunoprecipitation using an antibody against the POI or the E3 ligase (or an epitope tag on one of the proteins).
-
Western Blot Analysis: Elute the immunoprecipitated complexes and analyze the eluate by Western blotting using antibodies against both the POI and the E3 ligase. The presence of both proteins in the eluate from the PROTAC-treated sample, but not the control, confirms the formation of the ternary complex.
| Method | Principle | Key Outputs | Advantages | Limitations |
| NanoBRET | Proximity-based energy transfer | Cellular EC50, kinetic data | Live cells, quantitative, high throughput, real-time measurements | Requires genetic engineering of cells, potential for artifacts from over-expression |
| Co-IP | Antibody-based pull-down | Qualitative or semi-quantitative evidence of interaction | Detects endogenous protein interactions, well-established technique | Prone to false positives/negatives, generally not high throughput, transient interactions may be missed |
Conclusion: A Multi-Faceted Approach to Validation
Confirming the formation of a stable and productive ternary complex is a critical step in the development of this compound PROTACs. No single method provides a complete picture; therefore, a combination of biophysical and cellular assays is recommended for a robust validation strategy.[9] In vitro techniques like SPR and ITC offer precise, quantitative data on the thermodynamics and kinetics of the interaction, which is invaluable for structure-activity relationship (SAR) studies.[10][11] Cellular assays such as NanoBRET and Co-IP are essential to confirm that the complex forms in the relevant biological context, providing crucial evidence of target engagement in a live-cell environment.[1][7] By employing a suite of these complementary techniques, researchers can confidently characterize the ternary complex formation of their PROTAC candidates and make informed decisions to advance the most promising molecules toward therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Ternary Complex Formation [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 12. benchchem.com [benchchem.com]
- 13. oxfordglobal.com [oxfordglobal.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Selectivity of Novel Protein Degraders
Authored for Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1][2][3] This is often achieved through heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which co-opt the cell's natural disposal machinery, primarily the ubiquitin-proteasome system (UPS).[2][4][5][6] A critical determinant of a degrader's therapeutic potential is its selectivity: the ability to eliminate the intended target protein without affecting other proteins in the proteome. Off-target degradation can lead to unforeseen toxicities and diminish the therapeutic window.
This guide provides a comprehensive framework for assessing the selectivity of a novel degrader. For the purpose of illustration, we will consider a hypothetical degrader series based on a "2-Chloro-4-iodo-6-methylphenol" scaffold, designed to target a specific Protein of Interest (POI). We will walk through the essential experimental cascade, explaining the rationale behind each step and comparing methodologies to ensure a robust and reliable selectivity profile.
The Foundational Principle: From Target Engagement to Proteome-Wide Selectivity
Assessing a degrader's selectivity is not a single experiment but a multi-faceted investigation. It begins with confirming direct interaction with the intended target and the recruited E3 ligase, and culminates in a global, unbiased view of its effects on the entire cellular proteome.[7] A thorough evaluation should provide evidence for:
-
Target Engagement and Ternary Complex Formation: Does the degrader bind to the POI and the E3 ligase?
-
Target-Specific Degradation: Does the degrader induce the degradation of the POI in a concentration- and time-dependent manner?
-
Mechanism of Action: Is the degradation dependent on the proteasome and the specific E3 ligase?
-
Global Proteome Selectivity: Is the degradation effect limited to the POI, or are other proteins affected?
-
Cellular Phenotype and Toxicity: Is the observed biological effect a direct result of POI degradation, and is the degrader well-tolerated by cells?
Experimental Workflow for Selectivity Profiling
The following sections detail the key experiments, their underlying principles, and how to interpret the data.
Phase 1: Confirmation of Binding and Ternary Complex Formation
Before assessing degradation, it's crucial to confirm that the degrader physically interacts with its intended partners. This is the first checkpoint for selectivity, as promiscuous binding can be an early indicator of off-target effects.
Experimental Protocols:
-
Biophysical Assays for Binary Engagement: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can quantify the binding affinity of the degrader to the POI and the E3 ligase independently.[8]
-
Ternary Complex Formation Assays: The formation of the POI-degrader-E3 ligase complex is the cornerstone of degrader efficacy.[9] This can be assessed using:
-
Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These assays can measure the proximity of the POI and E3 ligase in the presence of the degrader.[10]
-
Co-Immunoprecipitation (Co-IP): This technique can be used to pull down the POI and blot for the presence of the E3 ligase (and vice-versa) in cells treated with the degrader.
-
Diagram of the Ternary Complex Formation:
Caption: The degrader acts as a bridge to form a ternary complex.
Phase 2: Cellular Assessment of Target Degradation
Once binding is confirmed, the next step is to verify that this leads to the degradation of the POI in a cellular context.
Experimental Protocol: Western Blotting
Western blotting is the gold-standard technique for visually and quantitatively measuring the reduction of a specific target protein.[4][11]
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and treat with a dose-response of the this compound-based degrader for a set time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[12]
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme like HRP. A loading control antibody (e.g., GAPDH, β-actin) is essential for normalization.
-
Detection and Analysis: Use a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the percentage of protein remaining relative to a vehicle control.[4]
From this data, two key parameters can be derived:
-
DC₅₀: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of degradation achieved.
Data Presentation:
| Compound | Target POI | DC₅₀ (nM) | Dₘₐₓ (%) |
| Degrader A | Protein X | 50 | 95 |
| Negative Control | Protein X | >10,000 | <10 |
| Alternative Degrader B | Protein X | 120 | 85 |
Phase 3: Global Selectivity Profiling with Mass Spectrometry
While Western blotting confirms on-target activity, it provides no information about off-target effects. Unbiased quantitative proteomics is the most powerful tool for assessing a degrader's selectivity across the entire proteome.[13][14][15]
Experimental Protocol: Quantitative Mass Spectrometry (MS)
Workflow:
Caption: Proteomics workflow for unbiased selectivity profiling.
Step-by-Step Methodology:
-
Sample Preparation: Treat cells with the degrader at a concentration that achieves Dₘₐₓ (e.g., 1 µM) and a vehicle control.
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels. This allows for multiplexing and accurate relative quantification.
-
LC-MS/MS: Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins across the different treatment groups. The data is typically visualized in a volcano plot, which highlights proteins with statistically significant changes in abundance.
Interpretation: An ideal degrader will show a single, strong downregulation of the intended POI. Any other proteins that are significantly downregulated are potential off-targets and require further validation by Western blot.
Phase 4: Assessing Cellular Viability and Toxicity
A highly selective degrader should ideally have minimal impact on overall cell health, other than the effects caused by the removal of the target protein.
Experimental Protocol: Cell Viability Assays
Cell viability assays measure the metabolic activity of cells, which serves as an indicator of cell health and proliferation.[16][17][18][19]
Commonly Used Assays:
-
MTT/XTT/WST-1 Assays: These colorimetric assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to produce a colored formazan product.[16][18][19]
-
ATP-based Assays (e.g., CellTiter-Glo®): This is a luminescence-based assay that measures the amount of ATP present, which is a key indicator of metabolically active cells.
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a range of concentrations of the degrader for a prolonged period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
Data Presentation:
| Compound | Target POI | DC₅₀ (nM) | Cellular IC₅₀ (nM) | Selectivity Window (IC₅₀/DC₅₀) |
| Degrader A | Protein X | 50 | 5,000 | 100 |
| Alternative Degrader B | Protein X | 120 | 600 | 5 |
| Cytotoxic Agent | N/A | N/A | 20 | N/A |
A large selectivity window between the degradation potency (DC₅₀) and the cytotoxic/anti-proliferative effect (IC₅₀) suggests that the observed cellular phenotype is more likely due to the specific degradation of the target rather than general toxicity.
Comparison of Alternative Methodologies
While the described workflow is robust, other technologies can be used for comparison or as alternatives.
| Assessment Goal | Primary Method | Alternative/Complementary Methods | Rationale/Comparison |
| Target Degradation | Western Blot | In-Cell Western, ELISA, Flow Cytometry: [20] | Western blot is specific for size and abundance. Alternatives can offer higher throughput but may require tagged proteins or specific antibodies suitable for those formats. |
| Global Selectivity | MS-based Proteomics | CRISPR Screens, RNAi: [21][22] | Proteomics directly measures protein-level changes. Genetic methods like CRISPR infer function from gene knockout/knockdown, which can have different kinetics and compensatory effects compared to acute degradation. |
| Cellular Viability | MTT/ATP Assays | Real-Time Glo, High-Content Imaging: | Endpoint assays like MTT are simple and high-throughput. Real-time assays provide kinetic data on cell health over time. Imaging can provide more detailed morphological information on cell death pathways. |
Conclusion: A Rigorous Path to a Selective Degrader
The assessment of a novel degrader's selectivity is a critical and rigorous process that underpins its potential as a therapeutic agent or research tool. By systematically progressing from biochemical confirmation of binding to cellular target degradation, and finally to an unbiased proteome-wide analysis, researchers can build a comprehensive and trustworthy selectivity profile. The hypothetical case of a this compound-based degrader illustrates a clear, logical, and self-validating workflow. This multi-pronged approach, combining targeted assays with global profiling, is essential for identifying potent, and more importantly, highly selective molecules, paving the way for the next generation of precision medicines.
References
- 1. Emerging Concepts of Targeted Protein Degrader Technologies via Lysosomal Pathways | MDPI [mdpi.com]
- 2. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. revvity.co.jp [revvity.co.jp]
- 10. tandfonline.com [tandfonline.com]
- 11. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 13. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 14. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degraders | Bruker [bruker.com]
- 16. benchchem.com [benchchem.com]
- 17. dovepress.com [dovepress.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 22. Genetic manipulation and targeted protein degradation in mammalian systems: practical considerations, tips and tricks for discovery research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Chloro-4-iodo-6-methylphenol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-4-iodo-6-methylphenol. The focus is on providing procedural, step-by-step guidance to ensure the safe handling, use, and disposal of this compound.
Understanding the Hazards: A Synthesis of Potential Risks
This compound combines the structural features of a chlorinated phenol and an iodinated phenol. This unique combination suggests a hazard profile that incorporates risks from both classes of compounds. Phenolic compounds, in general, are known to be corrosive and can be readily absorbed through the skin, potentially causing systemic toxicity.[1][2] The addition of halogen atoms (chlorine and iodine) can further modify the reactivity and toxicity of the molecule.
Anticipated Health Hazards:
-
Acute Toxicity: Based on data for similar compounds, it is prudent to assume that this compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Skin and Eye Damage: Halogenated phenols are often corrosive or severe irritants.[5][6] Direct contact can cause chemical burns to the skin and serious, potentially irreversible, damage to the eyes.[2]
-
Systemic Effects: Prolonged or significant exposure to phenol derivatives can lead to damage to the liver and kidneys.[1] Iodinated compounds can also affect thyroid function.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[7]
Essential Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications & Rationale |
| Eye Protection | Chemical safety goggles are mandatory. For splash hazards, a full-face shield should be worn in addition to goggles.[8] |
| Hand Protection | Nitrile rubber gloves are a common standard in laboratory settings.[9] However, for halogenated organic compounds, it is advisable to consult a glove compatibility chart. Double-gloving can provide an additional layer of protection. |
| Body Protection | A knee-length laboratory coat, fully buttoned with sleeves gathered at the wrist, is required.[9] For procedures with a high risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10][11] |
| Footwear | Closed-toe shoes are mandatory in a laboratory setting.[9] |
Procedural Guidance for Safe Handling and Operations
Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe working environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment, including spill cleanup materials, readily available.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood to contain any dust.[10]
-
Use a tared weigh boat or glassine paper to avoid direct contact with the balance.
-
Handle the container with gloved hands.
-
-
Solubilization and Reaction:
-
When dissolving the solid, add the solvent slowly to the solid to avoid splashing.
-
If the dissolution or reaction is expected to be exothermic, use an ice bath to control the temperature.
-
Keep the reaction vessel closed or under a reflux condenser to prevent the release of vapors.
-
-
Post-Reaction Workup:
-
Quench the reaction carefully, again, using cooling if necessary.
-
Perform all extractions and solvent removal steps within the fume hood.
-
Spill Management and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
| Emergency Scenario | Immediate Action Plan |
| Minor Spill (in fume hood) | 1. Alert colleagues in the immediate area. 2. Use a spill kit with an absorbent material to contain the spill. 3. Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. 4. Collect all contaminated materials in a sealed bag for hazardous waste disposal.[12] |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area. 2. Alert your institution's emergency response team. 3. Prevent others from entering the area. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][10] 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][10] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.[10] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.[10] |
Waste Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow
Caption: Waste disposal workflow for this compound.
Disposal Procedures:
-
Waste Classification: All waste containing this compound should be treated as hazardous waste. Specifically, it may fall under waste codes for halogenated organic compounds.[13][14]
-
Solid Waste:
-
Collect all contaminated solid waste, such as gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed plastic bag.
-
Place the bag in the designated solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste, including reaction mixtures and solvent washes, in a dedicated, labeled container for halogenated organic waste.
-
Do not mix with non-halogenated waste streams.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the rinsate as halogenated liquid waste.
-
The defaced, triple-rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Store waste containers in a designated, well-ventilated secondary containment area until they are collected by your institution's environmental health and safety department.
-
By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cpachem.com [cpachem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. wku.edu [wku.edu]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
